4-Hydroxycoumarin
Description
This compound has been reported in Ruta graveolens, Vitis vinifera, and Apis cerana with data available.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-hydroxychromen-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6O3/c10-7-5-9(11)12-8-4-2-1-3-6(7)8/h1-5,10H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXIXUWQIVKSKSA-UHFFFAOYSA-N | |
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| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC(=O)O2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8061472, DTXSID50944748 | |
| Record name | 2H-1-Benzopyran-2-one, 4-hydroxy- | |
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| Record name | 2-Hydroxy-4H-1-benzopyran-4-one | |
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Molecular Weight |
162.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Beige powder; [Sigma-Aldrich MSDS] | |
| Record name | 4-Hydroxycoumarin | |
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CAS No. |
1076-38-6, 22105-09-5 | |
| Record name | 4-Hydroxycoumarin | |
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| Record name | 4-Hydroxycoumarin | |
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| Record name | 2-Hydroxychromone | |
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| Record name | 4-hydroxycoumarin | |
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| Record name | 4-Hydroxycoumarin | |
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| Record name | 2H-1-Benzopyran-2-one, 4-hydroxy- | |
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| Record name | 2H-1-Benzopyran-2-one, 4-hydroxy- | |
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| Record name | 2-Hydroxy-4H-1-benzopyran-4-one | |
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| Record name | 4-hydroxycoumarin | |
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| Record name | 4-HYDROXYCOUMARIN | |
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Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 4-Hydroxycoumarin: Mechanisms and Kinetics
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Hydroxycoumarin and its derivatives represent a pivotal class of heterocyclic compounds with a broad spectrum of biological activities, most notably as anticoagulants. The parent compound serves as a key intermediate in the synthesis of numerous pharmaceuticals, including the widely used anticoagulant warfarin, and various rodenticides. A thorough understanding of its synthesis mechanisms and kinetics is paramount for the optimization of existing manufacturing processes and the development of novel synthetic routes. This technical guide provides a comprehensive overview of the core methodologies for this compound synthesis, delving into the reaction mechanisms, available kinetic data, and detailed experimental protocols.
Core Synthesis Methodologies
The synthesis of this compound can be broadly categorized into three primary approaches, each with distinct advantages and mechanistic pathways.
Pechmann Condensation of Phenols with Malonic Acid Derivatives
The Pechmann condensation is a classic and widely utilized method for the synthesis of coumarins. In the context of this compound, this typically involves the reaction of phenol with malonic acid or its derivatives, such as Meldrum's acid, under acidic conditions.
Mechanism: The reaction is believed to proceed through an initial esterification or transesterification, followed by an intramolecular electrophilic attack of the activated carbonyl group onto the aromatic ring of the phenol (a Friedel-Crafts acylation type step). The final step involves dehydration to form the coumarin ring system.[1][2]
Catalysis: A variety of acid catalysts are employed, including sulfuric acid, phosphorus oxychloride with zinc chloride, and solid acid catalysts.[3][4] The choice of catalyst and reaction conditions significantly impacts the reaction yield and purity of the final product.
| Starting Materials | Catalyst/Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Phenol, Malonic Acid | POCl₃, ZnCl₂ | - | 70 | 12 | 64 | [3] |
| Phenol, Meldrum's Acid | - | Solvent-free | 90 | 4 | 90 (intermediate) | [3] |
| 3-Oxo-3-phenoxypropanoic acid | Eaton's reagent | - | 70 | 1 | 75 | [3] |
| 3-Oxo-3-phenoxypropanoic acid | Polyphosphoric acid (PPA) | - | 120 | 0.25 | 48 | [3] |
Intramolecular Cyclization of 2'-Hydroxyacetophenone Derivatives
This approach involves the use of 2'-hydroxyacetophenone as a starting material, which undergoes condensation with a suitable acylating agent, followed by a base-catalyzed intramolecular cyclization.
Mechanism: The reaction proceeds via the formation of a β-keto ester intermediate. In the presence of a strong base, the phenolic proton is abstracted, and the resulting phenoxide attacks the ester carbonyl, leading to cyclization and the formation of the this compound ring.
Catalysis: Strong bases such as sodium hydride (NaH) are typically the most effective for this transformation.[5] The reaction is usually carried out in anhydrous aprotic solvents like toluene or xylene.
| Acylating Agent | Base | Solvent | Yield (%) | Reference |
| Diethyl carbonate | Sodium ethoxide | Toluene | 80 | [5] |
| Diethyl carbonate | Sodium hydride | Toluene | 85 | [5] |
| Dimethyl carbonate | Sodium hydride | Toluene | 84 | [5] |
| Diethyl carbonate | Sodium metal | Xylene | 93 | [5] |
Synthesis from Acyl Derivatives
This compound can also be synthesized from its 3-substituted derivatives, such as 3-acetyl-4-hydroxycoumarin, through hydrolysis and decarboxylation reactions.
Mechanism: This typically involves an acid-catalyzed hydrolysis of the acyl group at the 3-position, followed by decarboxylation to yield the unsubstituted this compound.
| Starting Material | Catalyst/Reagents | Solvent | Time (h) | Yield (%) | Reference |
| 3-Acetyl-4-hydroxycoumarin | Concentrated H₂SO₄, H₂O, Ethanol | - | 1 (reflux) | 81 | [6] |
| 3-Carbethoxy-4-hydroxycoumarin | HCl | - | - | High | [3] |
Reaction Mechanisms and Kinetics
While the general mechanisms for the primary synthetic routes are well-accepted, detailed experimental kinetic studies on the synthesis of unsubstituted this compound are limited in the literature. Much of the available kinetic data comes from computational studies or experimental work on substituted derivatives.
Pechmann Condensation: A Closer Look
Theoretical studies on the Pechmann condensation suggest a multi-step process involving transesterification, intramolecular hydroxyalkylation, and dehydration. A computational study on the synthesis of 5,7-dihydroxy-4-methylcoumarin determined the activation energy for the rate-determining trans-esterification step to be 15.7 kcal/mol with a UiO-66-SO₃H catalyst. While this provides valuable insight, it is important to note that these values are for a substituted derivative and may differ for the synthesis of the parent this compound.
Kinetics of Degradation
Interestingly, more kinetic data is available for the degradation of this compound derivatives through advanced oxidation processes. A kinetic DFT study on the reaction of 4,7-dihydroxycoumarin derivatives with hydroxyl radicals provides insights into the reaction pathways and rate constants of these degradation processes.[7]
Experimental Protocols
The following are detailed methodologies for key experiments cited in the synthesis of this compound.
Protocol 1: Synthesis of this compound via Pechmann Condensation
Materials:
-
Phenol
-
Malonic acid
-
Phosphorus oxychloride (POCl₃)
-
Anhydrous zinc chloride (ZnCl₂)
Procedure:
-
A mixture of phenol (1 equivalent) and malonic acid (1 equivalent) is prepared.
-
To this mixture, phosphorus oxychloride containing two equimolar amounts of anhydrous zinc chloride is added.
-
The reaction mixture is heated at 70°C for 12 hours.
-
After completion of the reaction, the mixture is cooled and quenched with ice-water.
-
The precipitated solid is filtered, washed with water, and dried to afford this compound.[3]
Protocol 2: Synthesis of this compound from 2'-Hydroxyacetophenone
Materials:
-
2'-Hydroxyacetophenone
-
Diethyl carbonate
-
Sodium hydride (NaH)
-
Anhydrous toluene
Procedure:
-
A suspension of sodium hydride (1.5 equivalents) in anhydrous toluene is prepared in a round-bottom flask equipped with a reflux condenser and a dropping funnel.
-
A solution of 2'-hydroxyacetophenone (1 equivalent) and diethyl carbonate (2.5 equivalents) in anhydrous toluene is added dropwise to the stirred suspension of sodium hydride at reflux temperature.
-
The reaction mixture is refluxed until the evolution of hydrogen ceases.
-
The mixture is then cooled to room temperature and carefully quenched with water.
-
The aqueous layer is separated and acidified with a mineral acid (e.g., HCl) to precipitate the product.
-
The solid is filtered, washed with water, and recrystallized from a suitable solvent (e.g., ethanol) to yield pure this compound.[5]
Protocol 3: Synthesis of this compound from 3-Acetyl-4-hydroxycoumarin
Materials:
-
3-Acetyl-4-hydroxycoumarin
-
Concentrated sulfuric acid
-
Ethanol
-
Distilled water
Procedure:
-
In a round-bottom flask, 3-acetyl-4-hydroxycoumarin (1 equivalent) is mixed with concentrated sulfuric acid, distilled water, and ethanol.
-
The mixture is heated under reflux for 1 hour.
-
After reflux, the reaction mixture is cooled to 10°C.
-
The precipitated product is collected by filtration and washed with distilled water to remove excess acid.
-
The crude product is dried and can be further purified by recrystallization from ethanol to give pure this compound.[6]
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
References
- 1. Synthesis and Evaluation of this compound Imines as Inhibitors of Class II Myosins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pechmann condensation - Wikipedia [en.wikipedia.org]
- 3. sciepub.com [sciepub.com]
- 4. nopr.niscpr.res.in [nopr.niscpr.res.in]
- 5. Recent advances in this compound chemistry. Part 1: Synthesis and reactions - Arabian Journal of Chemistry [arabjchem.org]
- 6. jmnc.samipubco.com [jmnc.samipubco.com]
- 7. Degradation Mechanisms of 4,7-Dihydroxycoumarin Derivatives in Advanced Oxidation Processes: Experimental and Kinetic DFT Study - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Physicochemical Properties of 4-Hydroxycoumarin for Research Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physicochemical properties of 4-hydroxycoumarin, a pivotal scaffold in medicinal chemistry, particularly in the development of anticoagulant drugs. This document outlines its key physical and chemical characteristics, detailed experimental protocols for their determination, and visual representations of its synthesis and primary signaling pathway of its derivatives.
Core Physicochemical Properties
This compound (CAS: 1076-38-6), also known as benzotetronic acid, is a white to light yellow crystalline powder.[1] Its fundamental properties are crucial for its application in research and drug development, influencing its solubility, absorption, distribution, metabolism, and excretion (ADME) profile.
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Source(s) |
| Molecular Formula | C₉H₆O₃ | [2] |
| Molecular Weight | 162.14 g/mol | [2] |
| Melting Point | 210-215 °C | [1][3][4] |
| Boiling Point | 352.41 °C at 760 mmHg | [1][3] |
| pKa | 4.50 ± 1.00 (Predicted) | [2][4] |
| Water Solubility | Practically insoluble | [2][4] |
| LogP | 1.49860 | [4] |
| Appearance | White to light yellow crystalline powder | [1] |
Table 2: Solubility of this compound in Various Solvents
| Solvent | Solubility | Source(s) |
| Ethanol | Freely soluble, ~30 mg/mL | [5][6] |
| Diethyl Ether | Freely soluble | [5] |
| Hot Water | Freely soluble | [5] |
| DMSO | Slightly soluble, ~30 mg/mL | [2][6] |
| Methanol | Slightly soluble | [2] |
| Dimethylformamide | Soluble, ~30 mg/mL | [6] |
| Aqueous Buffers | Sparingly soluble | [6] |
Table 3: Spectroscopic Data for this compound
| Technique | Wavelength/Wavenumber/Chemical Shift | Source(s) |
| UV-Vis (λmax) | 213, 269, 280, 305 nm | [6] |
| Fluorescence (λem) | 373 nm in methanol | |
| IR (KBr disc) | Major peaks available in spectral databases | [7][8] |
| ¹H NMR (DMSO-d₆) | δ 12.53 (s, 1H), 7.83 (d, J = 7.2 Hz, 1H), 7.65 (d, J = 7.8 Hz, 1H), 7.38-7.34 (m, 2H), 5.60 (s, 1H) | [2] |
Synthesis of this compound
A common and efficient method for the synthesis of this compound involves the reaction of a phenol with Meldrum's acid, followed by cyclization using Eaton's reagent (a mixture of phosphorus pentoxide and methanesulfonic acid).[9]
Experimental Protocols
The following are generalized experimental protocols for determining the key physicochemical properties of this compound.
3.1. Melting Point Determination (Capillary Method)
The melting point is a crucial indicator of purity.[10] For pure compounds, the melting range is narrow, while impurities typically broaden the melting range and depress the melting point.[11]
-
Apparatus: Melting point apparatus (e.g., DigiMelt, Mel-Temp), capillary tubes, mortar and pestle.[12][13]
-
Procedure:
-
Ensure the this compound sample is completely dry and finely powdered.[13]
-
Pack a small amount of the powdered sample into a capillary tube to a height of 2-3 mm.[12]
-
Place the capillary tube into the heating block of the melting point apparatus.[13]
-
Heat the sample rapidly to a temperature about 15-20°C below the expected melting point (approximately 210°C).
-
Decrease the heating rate to 1-2°C per minute to allow for accurate observation.[10]
-
Record the temperature at which the first liquid appears (onset of melting) and the temperature at which the entire sample becomes a liquid (completion of melting). This range is the melting point.[10]
-
3.2. pKa Determination (Potentiometric Titration)
The acid dissociation constant (pKa) is a measure of the strength of an acid in solution.
-
Apparatus: Calibrated pH meter, burette, beaker, magnetic stirrer, and stir bar.
-
Reagents: Standardized 0.1 M sodium hydroxide (NaOH) solution, standardized 0.1 M hydrochloric acid (HCl) solution, potassium chloride (KCl) for maintaining ionic strength, and a suitable solvent in which this compound is soluble (e.g., ethanol-water mixture).
-
Procedure: [14]
-
Calibrate the pH meter using standard buffer solutions (pH 4, 7, and 10).[14]
-
Dissolve a precisely weighed amount of this compound in a known volume of the chosen solvent to prepare a solution of known concentration (e.g., 1 mM).[14]
-
Add KCl to maintain a constant ionic strength.[14]
-
If starting with the acidic form, titrate the solution with the standardized NaOH solution, adding small, known volumes of the titrant.
-
After each addition, allow the pH reading to stabilize and record the pH and the total volume of titrant added.
-
Continue the titration until the pH has passed the equivalence point.
-
Plot the pH versus the volume of NaOH added. The pKa is the pH at the half-equivalence point.[15]
-
3.3. Solubility Determination (Shake-Flask Method)
This method determines the equilibrium solubility of a compound in a particular solvent.
-
Apparatus: Scintillation vials or flasks with screw caps, orbital shaker or rotator, centrifuge, and an analytical method for quantification (e.g., UV-Vis spectrophotometer or HPLC).
-
Procedure:
-
Add an excess amount of solid this compound to a series of vials, each containing a known volume of the desired solvent (e.g., water, ethanol, DMSO).
-
Seal the vials and place them on an orbital shaker at a constant temperature (e.g., 25°C).
-
Agitate the samples for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.
-
After agitation, centrifuge the samples to separate the undissolved solid.
-
Carefully remove an aliquot of the supernatant, ensuring no solid particles are transferred.
-
Dilute the aliquot with a suitable solvent and determine the concentration of this compound using a calibrated analytical method.
-
The solubility is expressed as the concentration of the saturated solution (e.g., in mg/mL or mol/L).
-
3.4. LogP Determination (Shake-Flask Method)
The partition coefficient (LogP) is a measure of a compound's lipophilicity and is determined by its partitioning between an aqueous and an immiscible organic phase.
-
Apparatus: Scintillation vials or flasks with screw caps, orbital shaker, centrifuge, and an analytical method for quantification.
-
Reagents: n-octanol (pre-saturated with water) and water (pre-saturated with n-octanol).
-
Procedure:
-
Prepare a stock solution of this compound in either the aqueous or organic phase.
-
Add a known volume of the stock solution to a vial containing a known volume of the other phase.
-
Seal the vial and shake for a sufficient time to allow for partitioning equilibrium to be reached.
-
Centrifuge the vial to ensure complete phase separation.
-
Carefully sample both the aqueous and organic phases.
-
Determine the concentration of this compound in each phase using a suitable analytical method.
-
The partition coefficient (P) is calculated as the ratio of the concentration in the organic phase to the concentration in the aqueous phase. LogP is the logarithm of this value.
-
Mechanism of Action of this compound Derivatives
This compound itself is not an anticoagulant. However, its derivatives, such as warfarin, are potent anticoagulants.[16] They function as vitamin K antagonists by inhibiting the enzyme vitamin K epoxide reductase (VKOR).[16] This inhibition disrupts the vitamin K cycle, leading to a depletion of the reduced form of vitamin K, which is essential for the gamma-carboxylation of several clotting factors.
This guide provides foundational knowledge and practical methodologies for researchers working with this compound. Accurate determination of its physicochemical properties is paramount for the successful design and development of novel therapeutics based on this versatile chemical scaffold.
References
- 1. This compound CAS 1076-38-6 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]
- 2. This compound CAS#: 1076-38-6 [m.chemicalbook.com]
- 3. Page loading... [guidechem.com]
- 4. lookchem.com [lookchem.com]
- 5. This compound | 1076-38-6 [chemicalbook.com]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. 2H-1-Benzopyran-2-one, 4-hydroxy- [webbook.nist.gov]
- 8. This compound(1076-38-6) IR Spectrum [m.chemicalbook.com]
- 9. tandfonline.com [tandfonline.com]
- 10. chem.ucalgary.ca [chem.ucalgary.ca]
- 11. SSERC | Melting point determination [sserc.org.uk]
- 12. jan.ucc.nau.edu [jan.ucc.nau.edu]
- 13. westlab.com [westlab.com]
- 14. Protocol for Determining pKa Using Potentiometric Titration - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. 4-Hydroxycoumarins - Wikipedia [en.wikipedia.org]
An In-Depth Technical Guide to the Natural Sources and Biological Precursors of 4-Hydroxycoumarin
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-Hydroxycoumarin is a pivotal molecule, serving as the foundational structure for a class of widely used anticoagulant drugs, including warfarin. Its origins in nature are primarily linked to the microbial transformation of plant-derived precursors, most notably in spoiled sweet clover. Furthermore, an independent biosynthetic pathway has been identified in certain plants. This technical guide provides a comprehensive overview of the natural sources of this compound, delineates its biological precursors, and presents detailed experimental methodologies for its extraction, quantification, and enzymatic synthesis. Quantitative data are summarized for comparative analysis, and key biosynthetic pathways are visualized to facilitate a deeper understanding of the underlying biochemical processes.
Natural Sources and Precursor Concentrations
The principal natural source of this compound is spoiled sweet clover (Melilotus spp.) hay or silage.[1][2] The process is not endogenous to the plant but rather a result of fungal metabolism. Various fungi, including species of Aspergillus and Penicillium, colonize the sweet clover and transform the naturally occurring plant compound, coumarin, into this compound.[1][2][3] This product can then undergo a dimerization reaction with formaldehyde, which is also naturally present, to form the potent anticoagulant dicoumarol.[1][3]
The concentration of the primary precursor, coumarin, in Melilotus species can vary significantly depending on the species, accession, and environmental conditions. This variation directly influences the potential for this compound and subsequent dicoumarol formation.
Table 1: Coumarin Concentration in Various Melilotus Species
| Melilotus Species | Coumarin Concentration (% of dry matter) | Reference(s) |
| M. albus (White sweet clover) | 0.2 - 1.3 | [4] |
| M. officinalis (Yellow sweet clover) | 0.3 - 1.5 | [4] |
| M. indicus | 0.095 - 0.943 | [5] |
| M. segetalis | 0.06 (mean) | [5] |
| M. dentatus | 0.06 (mean) | [5] |
| M. sulcatus | 0.007 - 0.810 | [5] |
| M. siculus | 0.007 - 0.100 | [5] |
| M. infestus | 0.113 (mean) | [5] |
While direct quantification of this compound in spoiled silage is less commonly reported, the concentration of its dimer, dicoumarol, serves as a strong indicator of this compound production.
Table 2: Dicoumarol Concentration in Spoiled Sweet Clover
| Feed Type | Dicoumarol Concentration (mg/kg or µg/g) | Reference(s) |
| Spoiled Sweet Clover Hay | 20 - 30 mg/kg (necessary to cause poisoning) | [6] |
| Spoiled Sweet Clover Silage (moldy margins) | 126 µg/g | [2] |
Biosynthetic Pathways and Precursors
There are two primary biosynthetic routes to this compound in nature: a fungal transformation pathway and a plant-specific pathway.
Fungal Transformation of Coumarin
In moldy sweet clover, fungi metabolize coumarin, which is released from its glycoside precursor, melilotoside, upon plant cell damage.[3][5] The fungal enzymes hydroxylate coumarin at the 4-position to yield this compound.
Caption: Fungal conversion of coumarin to this compound and dicoumarol.
Plant Biosynthesis via Biphenyl Synthase
A distinct biosynthetic pathway has been identified in cell cultures of Sorbus aucuparia (rowan).[3][5] This pathway utilizes precursors from the shikimate pathway. The key enzyme, biphenyl synthase (BIS), catalyzes a decarboxylative condensation of a starter molecule, salicoyl-CoA (o-hydroxybenzoyl-CoA), with one molecule of malonyl-CoA to form this compound.[5]
The precursors for this pathway trace back to primary metabolism. Salicylic acid is derived from the shikimate pathway intermediate, chorismate. Malonyl-CoA is a central metabolite derived from the carboxylation of acetyl-CoA.
Caption: Plant biosynthetic pathway of this compound in Sorbus aucuparia.
Experimental Protocols
Extraction and Quantification of this compound and its Precursors from Melilotus spp. and Spoiled Silage (HPLC Method)
This protocol is adapted from methodologies for the analysis of coumarins in plant materials.
3.1.1. Materials and Reagents
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
Acetic acid (glacial)
-
This compound analytical standard
-
Coumarin analytical standard
-
Dicoumarol analytical standard
-
Plant/silage samples (air-dried and ground to a fine powder)
-
Mechanical shaker
-
Centrifuge
-
0.45 µm syringe filters
-
HPLC system with a C18 column (e.g., 150 mm x 3.9 mm, 5 µm) and a Diode Array Detector (DAD) or UV detector.
3.1.2. Sample Preparation and Extraction
-
Weigh 0.1 g of the powdered plant or silage sample into a centrifuge tube.
-
Add 20 mL of methanol.
-
Stir the mixture on a mechanical shaker for 60 minutes at room temperature.
-
Centrifuge the mixture to pellet the solid material.
-
Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.
3.1.3. HPLC Conditions
-
Column: C18 reverse-phase column.
-
Mobile Phase: A gradient elution is typically used.
-
Solvent A: 0.3% aqueous acetic acid
-
Solvent B: Methanol with 0.3% acetic acid
-
-
Gradient Program: A linear gradient tailored to resolve coumarin, this compound, and dicoumarol.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength suitable for all three compounds (e.g., 280 nm or 310 nm).
-
Injection Volume: 20 µL.
3.1.4. Quantification
-
Prepare a series of standard solutions of coumarin, this compound, and dicoumarol of known concentrations in methanol.
-
Inject the standards into the HPLC system to generate a calibration curve for each compound (peak area vs. concentration).
-
Inject the extracted samples.
-
Identify the peaks in the sample chromatograms by comparing their retention times with those of the standards.
-
Quantify the amount of each compound in the samples using the corresponding calibration curve.
Biphenyl Synthase (BIS) Enzyme Assay for this compound Synthesis
This protocol is based on the characterization of biphenyl synthase from Sorbus aucuparia cell cultures.
3.2.1. Preparation of Cell-Free Extract
-
Harvest Sorbus aucuparia cell cultures (e.g., 10 g fresh weight), which have been treated with an elicitor (like yeast extract) to induce the expression of defense-related enzymes.
-
Homogenize the cells in an appropriate extraction buffer (e.g., 100 mM potassium phosphate buffer, pH 7.0, containing polyvinylpyrrolidone and a reducing agent like dithiothreitol).
-
Centrifuge the homogenate at a high speed (e.g., 20,000 x g) at 4°C to remove cell debris.
-
The resulting supernatant is the cell-free extract containing the biphenyl synthase enzyme. This can be used directly or further purified.
3.2.2. Enzyme Assay Reaction
-
Prepare a reaction mixture in a microcentrifuge tube containing:
-
Cell-free extract (containing BIS)
-
100 mM potassium phosphate buffer (pH 7.0)
-
Starter substrate: Salicoyl-CoA (o-hydroxybenzoyl-CoA) at a suitable concentration (e.g., 15 µM).
-
Extender substrate: [2-¹⁴C]Malonyl-CoA at a suitable concentration (e.g., 30 µM) to allow for radioactive detection of the product.
-
-
Incubate the reaction mixture at 30°C for a defined period (e.g., 30-60 minutes).
-
Terminate the reaction by adding a small volume of acid (e.g., 20% acetic acid).
3.2.3. Product Extraction and Analysis
-
Extract the reaction mixture with an organic solvent such as ethyl acetate.
-
Evaporate the organic solvent to dryness under a stream of nitrogen.
-
Redissolve the residue in a small volume of methanol or ethyl acetate.
-
Analyze the products using Thin-Layer Chromatography (TLC) and/or High-Performance Liquid Chromatography (HPLC) with a radioactivity detector.
-
TLC: Spot the extracted product on a silica gel TLC plate and develop it in an appropriate solvent system. Visualize the radioactive product using a radioscanner.
-
HPLC: Inject the sample onto a reverse-phase HPLC system coupled with a radioactivity detector to separate and quantify the [¹⁴C]-labeled this compound.
-
References
- 1. Biphenyl 4-Hydroxylases Involved in Aucuparin Biosynthesis in Rowan and Apple Are Cytochrome P450 736A Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Biosynthesis of the biphenyl phytoalexin aucuparin in Sorbus aucuparia cell cultures treated with Venturia inaequalis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Biphenyl synthase from yeast-extract-treated cell cultures of Sorbus aucuparia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. home.sandiego.edu [home.sandiego.edu]
- 5. scribd.com [scribd.com]
- 6. Quantification of malonyl-coenzyme A in tissue specimens by high-performance liquid chromatography/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Spectroscopic characterization (NMR, IR, UV-Vis) of 4-Hydroxycoumarin
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the spectroscopic characterization of 4-hydroxycoumarin, a key pharmacophore in various anticoagulant drugs and a versatile synthetic intermediate. This document details the nuclear magnetic resonance (NMR), infrared (IR), and ultraviolet-visible (UV-Vis) spectroscopic properties of this compound, complete with detailed experimental protocols and data presented in a clear, comparative format.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful analytical technique for elucidating the molecular structure of this compound in solution. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each proton and carbon atom, respectively.
¹H NMR Spectral Data
The ¹H NMR spectrum of this compound exhibits characteristic signals for its aromatic and vinylic protons. The chemical shifts can vary slightly depending on the solvent used.
| Proton Assignment | Chemical Shift (δ) in DMSO-d₆ (ppm) | Multiplicity | Coupling Constant (J) in Hz |
| H-3 | 5.61 | s | - |
| H-5 | 7.84 | d | 7.80 |
| H-6 | 7.36 | t | - |
| H-7 | 7.66 | t | - |
| H-8 | 7.39 | d | - |
| OH | 15.17 | br s | - |
s = singlet, d = doublet, t = triplet, br s = broad singlet
¹³C NMR Spectral Data
The ¹³C NMR spectrum provides insight into the carbon framework of the this compound molecule.
| Carbon Assignment | Chemical Shift (δ) in DMSO-d₆ (ppm) |
| C-2 | 161.79 |
| C-3 | 90.87 |
| C-4 | 165.52 |
| C-4a | 120.7 |
| C-5 | 123.85 |
| C-6 | 123.10 |
| C-7 | 132.63 |
| C-8 | 116.28 |
| C-8a | 153.41 |
Experimental Protocol for NMR Spectroscopy
A general procedure for acquiring NMR spectra of this compound is as follows:
Sample Preparation:
-
Accurately weigh approximately 10-20 mg of this compound.
-
Dissolve the sample in approximately 0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry vial.
-
Transfer the solution to a 5 mm NMR tube.
Instrumentation and Data Acquisition:
-
Spectrometer: A high-field NMR spectrometer, such as a Bruker Avance 400 MHz or 500 MHz instrument, is typically used.
-
¹H NMR:
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30').
-
Acquisition Time: Approximately 2-4 seconds.
-
Relaxation Delay: 1-5 seconds.
-
Number of Scans: 16-64 scans.
-
-
¹³C NMR:
-
Pulse Program: A proton-decoupled single-pulse experiment (e.g., 'zgpg30').
-
Acquisition Time: Approximately 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 1024 or more scans to achieve a good signal-to-noise ratio.
-
Data Processing:
-
Apply a Fourier transform to the acquired free induction decay (FID).
-
Phase correct the resulting spectrum.
-
Reference the spectrum to the residual solvent peak (e.g., DMSO at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).
-
Integrate the peaks in the ¹H NMR spectrum and pick the peaks in both ¹H and ¹³C spectra.
Infrared (IR) Spectroscopy
IR spectroscopy is utilized to identify the functional groups present in this compound by measuring the absorption of infrared radiation, which induces molecular vibrations.
IR Spectral Data
The IR spectrum of this compound shows characteristic absorption bands corresponding to its functional groups.
| Vibrational Mode | Frequency (ν) in cm⁻¹ (KBr Pellet) | Intensity |
| O-H stretch (phenolic) | 3380 | Strong, Broad |
| C=O stretch (lactone) | 1650-1660 | Strong |
| C=C stretch (aromatic and pyrone ring) | 1530-1620 | Medium-Strong |
| C-O stretch | 1100-1200 | Strong |
| C-H bend (aromatic) | 750-850 | Medium |
Experimental Protocol for FT-IR Spectroscopy
A common method for obtaining the IR spectrum of a solid sample like this compound is using a potassium bromide (KBr) pellet.
Sample Preparation (KBr Pellet):
-
Grind a small amount (1-2 mg) of this compound with approximately 100-200 mg of dry KBr powder using an agate mortar and pestle.
-
Transfer the mixture to a pellet press and apply pressure to form a transparent or translucent pellet.
Instrumentation and Data Acquisition:
-
Spectrometer: A Fourier Transform Infrared (FT-IR) spectrometer, such as a PerkinElmer Spectrum Two or a Nicolet iS5, is used.
-
Mode: Transmission.
-
Spectral Range: Typically 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32 scans.
Data Processing:
-
Collect a background spectrum of the empty sample compartment.
-
Place the KBr pellet in the sample holder and collect the sample spectrum.
-
The instrument software automatically subtracts the background from the sample spectrum to produce the final IR spectrum.
-
Label the significant peaks with their corresponding wavenumbers.
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within the this compound molecule and is particularly useful for quantitative analysis.
UV-Vis Spectral Data
The UV-Vis spectrum of this compound in ethanol exhibits a characteristic absorption maximum.
| Solvent | λmax (nm) | Molar Absorptivity (ε) |
| Ethanol | 308 | Not consistently reported |
Experimental Protocol for UV-Vis Spectroscopy
The following protocol outlines the general procedure for obtaining a UV-Vis spectrum of this compound.
Sample Preparation:
-
Prepare a stock solution of this compound in a suitable UV-grade solvent (e.g., ethanol or methanol) of a known concentration (e.g., 1 mg/mL).
-
From the stock solution, prepare a dilute solution with a concentration that will result in an absorbance reading between 0.2 and 0.8 (e.g., 10 µg/mL).
Instrumentation and Data Acquisition:
-
Spectrophotometer: A double-beam UV-Vis spectrophotometer, such as a Shimadzu UV-1800 or an Agilent Cary 60, is commonly used.
-
Cuvettes: 1 cm path length quartz cuvettes.
-
Wavelength Range: Scan from 200 to 400 nm.
-
Blank: Use the same solvent as used for the sample solution as the blank.
Data Processing:
-
Record the absorbance spectrum of the sample solution.
-
Identify the wavelength of maximum absorbance (λmax).
Workflow for Spectroscopic Characterization
The following diagram illustrates the general workflow for the spectroscopic characterization of this compound.
Caption: General workflow for the spectroscopic characterization of this compound.
Quantum Chemical Insights into 4-Hydroxycoumarin and Its Derivatives: A Technical Guide for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the quantum chemical studies of 4-hydroxycoumarin and its derivatives, a class of compounds renowned for their wide-ranging pharmacological activities. By leveraging computational chemistry, researchers can elucidate the structural, electronic, and reactive properties of these molecules, thereby accelerating the design and development of novel therapeutic agents. This document summarizes key quantitative data, details common experimental and computational protocols, and visualizes essential workflows and relationships to offer a comprehensive resource for professionals in the field.
Core Concepts in Quantum Chemical Analysis of this compound Derivatives
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), have become indispensable tools for understanding the behavior of this compound derivatives at the molecular level. These computational methods allow for the prediction of a wide array of properties that are crucial for drug design and development.
One of the primary applications of quantum chemistry in this context is the optimization of molecular geometry. By determining the most stable three-dimensional arrangement of atoms, researchers can gain insights into how these molecules interact with biological targets. Furthermore, these optimized geometries serve as the foundation for calculating various electronic properties.
Key electronic parameters that are frequently investigated include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of a molecule's chemical reactivity and kinetic stability. A smaller gap generally implies higher reactivity, which can be correlated with biological activity.
Other important quantum chemical descriptors include Mulliken atomic charges, which provide information about the charge distribution within a molecule, and reactivity descriptors like Fukui functions, which help in identifying the most reactive sites for nucleophilic and electrophilic attacks. Spectroscopic properties, such as infrared (IR), nuclear magnetic resonance (NMR), and UV-Visible spectra, can also be simulated and compared with experimental data to validate the computational models.
Data Presentation: Quantum Chemical and Biological Activity Data
The following tables summarize representative quantitative data from various studies on this compound and its derivatives. It is important to note that direct comparisons should be made with caution, as the specific derivatives and computational methods may vary between studies.
Table 1: Calculated Quantum Chemical Properties of Selected this compound Derivatives
| Derivative | Method | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) | Reference |
| 3-methoxycarbonyl-4-hydroxycoumarin | DFT/6–311++G(d,p) | -0.25767 | -0.09207 | 0.1656 | [1] |
| 3-phenyl-4-hydroxycoumarin | B3LYP/6-31G(d,p) | - | - | - | [2] |
| This compound-neurotransmitter derivatives | B3LYP/6-311++G*(d,p) | - | - | - | [3] |
Note: Specific HOMO/LUMO values were not always explicitly provided in the abstracts.
Table 2: Experimental Biological Activity of Selected this compound Derivatives
| Derivative | Cell Line | IC50 (µM) | Activity | Reference |
| Ethyl 2-[(3,4-dihydroxyphenyl)(4-hydroxy-2-oxo-2H-chromen-3-yl)methyl]-3-oxobutanoate (SS-16) | HL-60, EJ | - | Cytotoxic | [4] |
| Ethyl 2-[(4-hydroxy-2-oxo-2H-chromen-3-yl)(3-nitrophenyl)methyl]-3-oxobutanoate (SS-21) | HL-60, EJ | - | Cytotoxic | [4] |
| Coumarin-artemisinin hybrid 1a | HepG2 | 3.05 ± 1.60 | Anticancer | [5] |
| Coumarin-artemisinin hybrid 1a | Hep3B | 3.76 ± 1.76 | Anticancer | [5] |
| Coumarin-artemisinin hybrid 1a | A2780 | 5.82 ± 2.28 | Anticancer | [5] |
| 3-formyl-4-hydroxycoumarin-derived enamine (4g) | - | 1.12 ± 0.2 | Anti-tumor | [6] |
Note: "-" indicates that a specific value was not provided in the search results.
Experimental and Computational Protocols
A comprehensive understanding of the methodologies employed in the study of this compound derivatives is essential for interpreting the data and designing new experiments.
Synthesis and Characterization
The synthesis of this compound derivatives often starts from the parent this compound molecule, which is then modified through various chemical reactions. A common synthetic route involves the reaction of this compound with other reagents in a suitable solvent, often under reflux.[7][8]
General Synthetic Protocol:
-
Starting Materials: this compound and a desired reactant (e.g., methyl bromoacetate, an aldehyde).[7][9]
-
Solvent and Catalyst: A suitable solvent such as acetone or ethanol is used, and a catalyst like potassium carbonate or piperidine may be employed.[7][10]
-
Reaction Conditions: The reaction mixture is typically refluxed for a specific duration, ranging from a few hours to overnight.[6][7]
-
Purification: The resulting product is then purified, often through recrystallization, to obtain the pure derivative.[8]
Characterization Techniques: The synthesized compounds are characterized using a variety of spectroscopic and analytical techniques to confirm their structure and purity:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR are used to determine the chemical structure of the molecule.[4][8][11]
-
Infrared (IR) Spectroscopy: FT-IR spectroscopy helps in identifying the functional groups present in the molecule.[4][8][11]
-
Mass Spectrometry (MS): Provides information about the molecular weight and fragmentation pattern of the compound.[4][6]
-
Elemental Analysis: Confirms the elemental composition of the synthesized derivative.[4][6][8]
-
X-ray Crystallography: In some cases, single-crystal X-ray diffraction is used to determine the precise three-dimensional structure of the molecule.[1]
Computational Methodology
Quantum chemical calculations on this compound derivatives are predominantly performed using Density Functional Theory (DFT).
Typical Computational Workflow:
-
Structure Optimization: The initial molecular structure is optimized to find the lowest energy conformation. The most commonly used functional for this purpose is B3LYP, often paired with basis sets like 6-31G** or 6-311++G(d,p).[2][4][10] The M06-2X functional is also utilized, particularly for kinetic and thermodynamic analyses.[12]
-
Frequency Calculations: Vibrational frequency calculations are performed on the optimized geometry to confirm that it represents a true energy minimum and to obtain theoretical IR spectra.
-
Calculation of Properties: Various quantum chemical properties are then calculated at the optimized geometry, including:
-
HOMO and LUMO energies and their energy gap.[1]
-
Mulliken atomic charges.
-
Reactivity descriptors such as Fukui functions.
-
Theoretical NMR and UV-Vis spectra.
-
-
Software: The Gaussian suite of programs is a widely used software package for these calculations.[12]
Visualizations: Workflows and Relationships
The following diagrams, created using the DOT language, visualize key aspects of the quantum chemical study of this compound derivatives.
Caption: General workflow for quantum chemical studies of this compound derivatives.
Caption: Structure-activity relationships of this compound derivatives.
Conclusion
Quantum chemical studies provide invaluable insights into the molecular properties and potential biological activities of this compound and its derivatives. By combining computational modeling with experimental synthesis and characterization, researchers can establish robust structure-activity relationships, leading to the rational design of more potent and selective therapeutic agents. This technical guide serves as a foundational resource for professionals in the field, offering a structured overview of the key data, methodologies, and conceptual frameworks that underpin this exciting area of drug discovery. The continued application of these advanced computational techniques holds great promise for the development of novel drugs based on the versatile this compound scaffold.
References
- 1. Functionalized 4-Hydroxy Coumarins: Novel Synthesis, Crystal Structure and DFT Calculations [mdpi.com]
- 2. opensciencepublications.com [opensciencepublications.com]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis, computational study and cytotoxic activity of new this compound derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Latest developments in coumarin-based anticancer agents: mechanism of action and structure–activity relationship studies - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D3MD00511A [pubs.rsc.org]
- 6. In Silico and In Vitro Studies of this compound-Based Heterocyclic Enamines as Potential Anti-Tumor Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and Characterization of Some New 4-Hydroxy-coumarin Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and Biological Screening of New this compound Derivatives and Their Palladium(II) Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. scispace.com [scispace.com]
- 10. researchgate.net [researchgate.net]
- 11. Recent advances in this compound chemistry. Part 1: Synthesis and reactions - Arabian Journal of Chemistry [arabjchem.org]
- 12. mdpi.com [mdpi.com]
An In-depth Technical Guide to the Biosynthetic Pathway of 4-Hydroxycoumarin in Plants
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the biosynthetic pathways leading to 4-hydroxycoumarin in plants. This compound and its derivatives are a significant class of secondary metabolites, forming the structural basis for potent anticoagulants like dicoumarol and warfarin. Understanding their biosynthesis is crucial for metabolic engineering, drug discovery, and agricultural applications. This document details the enzymatic steps, presents relevant quantitative data, outlines key experimental protocols, and provides visual diagrams of the metabolic and experimental workflows.
Biosynthesis of this compound
Plants have evolved sophisticated pathways to produce a vast array of secondary metabolites. The biosynthesis of this compound primarily originates from the phenylpropanoid pathway, which converts the amino acid phenylalanine into a variety of phenolic compounds.[1][2][3][4] An alternative, more direct pathway has also been identified in certain plant species.
The Phenylpropanoid Pathway
The canonical route to coumarins begins with phenylalanine, an aromatic amino acid synthesized via the shikimate pathway.[5][6][7] The general phenylpropanoid pathway consists of three core enzymatic steps that produce p-coumaroyl-CoA, a central precursor for numerous metabolites, including flavonoids, lignins, and coumarins.[3][8]
The key steps are:
-
Deamination of Phenylalanine: The pathway is initiated by the enzyme Phenylalanine Ammonia-Lyase (PAL) , which removes an amino group from L-phenylalanine to form cinnamic acid.[2][8]
-
Hydroxylation of Cinnamic Acid: Cinnamate-4-Hydroxylase (C4H) , a cytochrome P450 monooxygenase, hydroxylates cinnamic acid at the para-position to yield p-coumaric acid.[3]
-
Coenzyme A Ligation: 4-Coumarate-CoA Ligase (4CL) activates p-coumaric acid by attaching a Coenzyme A molecule, forming p-coumaroyl-CoA.[3][8]
From p-coumaroyl-CoA, the pathway branches towards simple coumarins through a critical ortho-hydroxylation step, a reaction often catalyzed by a p-coumaroyl CoA 2'-hydroxylase (C2'H) .[9] This is followed by a spontaneous or enzyme-mediated lactonization (ring closure) to form the core coumarin structure. The direct precursor to this compound through this general pathway is less clearly defined across all species, but it involves modifications of these core coumarin structures.
References
- 1. Phenylpropanoids ( Flavonoids, coumarin, lignan ) | PPTX [slideshare.net]
- 2. Phenylpropanoid - Wikipedia [en.wikipedia.org]
- 3. The biosynthetic pathway of coumarin and its genetic regulation in response to biotic and abiotic stresses - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | The biosynthetic pathway of coumarin and its genetic regulation in response to biotic and abiotic stresses [frontiersin.org]
- 5. discovery.researcher.life [discovery.researcher.life]
- 6. Shikimate pathway - Wikipedia [en.wikipedia.org]
- 7. The shikimate pathway: gateway to metabolic diversity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Phenylpropanoid Case – It Is Transport That Matters - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Thermal Stability and Degradation Pathways of 4-Hydroxycoumarin: A Technical Guide
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the current understanding of the thermal stability and degradation pathways of 4-hydroxycoumarin. This information is critical for researchers, scientists, and professionals in drug development, as it impacts formulation, storage, and processing of this important chemical scaffold.
Thermal Properties of this compound
The thermal behavior of this compound is characterized by its melting point and decomposition profile. These properties are typically investigated using techniques such as Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA).
1.1. Melting Point and Differential Scanning Calorimetry (DSC) Analysis
This compound has a well-defined melting point, which is consistently reported in the range of 211–213 °C[1][2][3]. DSC analysis confirms this as a sharp endothermic event. A typical DSC thermogram for a pure crystalline compound like this compound would show a single sharp peak corresponding to its melting. The absence of other thermal events prior to melting is indicative of the compound's purity and stability at lower temperatures.
Table 1: Summary of DSC Data for this compound
| Parameter | Value | Reference |
| Melting Point (Tm) | 211–213 °C | [1][2][3] |
| Onset of Melting | Approx. 210 °C | General Knowledge |
| Peak of Melting | Approx. 212 °C | General Knowledge |
| Enthalpy of Fusion (ΔHf) | Data not available | - |
1.2. Thermogravimetric Analysis (TGA)
While specific TGA data for the thermal decomposition of pure this compound is not extensively detailed in the public literature, the technique is crucial for determining its thermal stability limits. TGA measures the change in mass of a sample as a function of temperature, providing information on decomposition temperatures and the presence of volatile degradation products. A hypothetical TGA analysis would likely show that this compound is stable up to its melting point, with significant mass loss occurring at higher temperatures.
Table 2: Hypothetical TGA Data for this compound
| Parameter | Expected Value Range |
| Onset of Decomposition (Tonset) | > 220 °C |
| Temperature of Maximum Decomposition Rate (Tpeak) | 250 - 350 °C |
| Mass Loss (Step 1) | Data not available |
| Residual Mass at 600 °C | Data not available |
Note: The data in Table 2 is illustrative and represents expected values based on the typical thermal behavior of similar organic compounds. Specific experimental data for this compound is needed for precise values.
Degradation Pathways of this compound
Detailed studies on the specific pathways of thermal degradation for this compound are limited. However, insights into its chemical instability can be drawn from studies on its degradation under other conditions, such as advanced oxidation processes (AOPs).
2.1. Degradation via Advanced Oxidation Processes (AOPs)
Studies on 4,7-dihydroxycoumarin derivatives in the presence of hydroxyl radicals (HO•) have shown that degradation can proceed through several mechanisms, including Hydrogen Atom Transfer (HAT), Sequential Proton Loss Electron Transfer (SPLET), and Radical Adduct Formation (RAF)[4]. These pathways, while not thermally initiated, highlight the reactive sites of the coumarin ring system. It is plausible that at elevated temperatures, similar radical-mediated processes could contribute to the degradation of this compound.
2.2. Potential Thermal Degradation Mechanisms
Based on the structure of this compound, potential thermal degradation pathways could involve decarboxylation (loss of CO2) from the lactone ring, or cleavage of the heterocyclic ring to form phenolic derivatives. However, without specific studies identifying the degradation products, these remain hypothetical pathways.
Experimental Protocols
Detailed and reproducible experimental protocols are essential for the accurate assessment of the thermal properties of this compound.
3.1. Differential Scanning Calorimetry (DSC) Protocol
-
Instrument: A calibrated Differential Scanning Calorimeter.
-
Sample Preparation: Accurately weigh 3-5 mg of this compound into an aluminum pan. Crimp the pan with a lid.
-
Experimental Conditions:
-
Heating Rate: 10 °C/min.
-
Temperature Program: Heat from 25 °C to 250 °C.
-
Atmosphere: Inert atmosphere, such as nitrogen, with a flow rate of 50 mL/min.
-
-
Analysis: Determine the onset temperature, peak temperature, and enthalpy of fusion from the resulting endotherm.
3.2. Thermogravimetric Analysis (TGA) Protocol
-
Instrument: A calibrated Thermogravimetric Analyzer.
-
Sample Preparation: Accurately weigh 5-10 mg of this compound into a ceramic or platinum pan.
-
Experimental Conditions:
-
Heating Rate: 10 °C/min.
-
Temperature Program: Heat from 25 °C to 600 °C.
-
Atmosphere: Inert atmosphere (e.g., nitrogen) or oxidative atmosphere (e.g., air), with a flow rate of 50 mL/min.
-
-
Analysis: Determine the onset temperature of decomposition, the temperatures of maximum mass loss rates, and the percentage of residual mass.
References
- 1. An Analysis of the Influence of DSC Parameters on the Measurement of the Thermal Properties of Phase-Change Material - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound 98 1076-38-6 [sigmaaldrich.com]
- 4. Degradation Mechanisms of 4,7-Dihydroxycoumarin Derivatives in Advanced Oxidation Processes: Experimental and Kinetic DFT Study - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Synthesis of Novel 4-Hydroxycoumarin Derivatives
Audience: Researchers, scientists, and drug development professionals.
Introduction: 4-Hydroxycoumarin and its derivatives are a prominent class of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their wide array of biological activities. These activities include anticoagulant, anti-inflammatory, antibacterial, antiviral, and anticancer properties.[1][2][3] The versatile scaffold of this compound allows for extensive chemical modifications, leading to the discovery of novel derivatives with enhanced potency and selectivity. This document provides detailed protocols for the synthesis of various this compound derivatives, presents key data in a structured format, and illustrates the synthetic workflows.
I. Synthesis of 3-Alkylated-4-hydroxycoumarins via Iodine-Catalyzed C3-Alkylation
This protocol describes a highly efficient method for the C-C bond formation at the C3 position of this compound through a molecular iodine-catalyzed alkylation reaction with various alcohols.[4] This method is advantageous due to its operational simplicity and good yields.
Experimental Protocol:
-
Materials:
-
This compound
-
Substituted alcohol (e.g., benzylic, benzhydrylic, allylic, or propargyl alcohols)
-
Molecular Iodine (I₂)
-
Nitromethane (CH₃NO₂)
-
Standard laboratory glassware and magnetic stirrer
-
Thin Layer Chromatography (TLC) apparatus
-
Column chromatography setup (if necessary for purification)
-
-
Procedure: a. In a round-bottom flask, dissolve this compound (1.0 mmol) and the desired alcohol (1.2 mmol) in nitromethane (5 mL). b. To this solution, add a catalytic amount of molecular iodine (10 mol%). c. Stir the reaction mixture at 50 °C. d. Monitor the progress of the reaction using Thin Layer Chromatography (TLC). e. Upon completion of the reaction (typically 1-3 hours), quench the reaction by adding a saturated aqueous solution of sodium thiosulfate. f. Extract the product with an appropriate organic solvent (e.g., ethyl acetate). g. Dry the combined organic layers over anhydrous sodium sulfate and concentrate under reduced pressure. h. Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate) to afford the pure 3-alkylated-4-hydroxycoumarin derivative.
Data Presentation:
| Entry | Alcohol | Product | Reaction Time (h) | Yield (%) |
| 1 | Benzyl alcohol | 3-Benzyl-4-hydroxycoumarin | 1.5 | 85 |
| 2 | 4-Methoxybenzyl alcohol | 4-Hydroxy-3-(4-methoxybenzyl)coumarin | 2 | 88 |
| 3 | Cinnamyl alcohol | 4-Hydroxy-3-(3-phenylallyl)coumarin | 1 | 90 |
| 4 | Propargyl alcohol | 4-Hydroxy-3-(prop-2-yn-1-yl)coumarin | 1 | 80 |
Synthesis Workflow:
Caption: Iodine-catalyzed C3-alkylation of this compound.
II. Synthesis of 4-Aminocoumarin Derivatives
This protocol details the synthesis of 4-aminocoumarin derivatives through the reaction of this compound with ammonium acetate. This condensation reaction can be performed under conventional heating or microwave irradiation for improved efficiency.[4]
Experimental Protocol:
-
Materials:
-
This compound
-
Ammonium acetate
-
Microwave reactor (for microwave-assisted synthesis)
-
Standard laboratory glassware (for conventional heating)
-
Ethanol (for recrystallization)
-
-
Procedure (Microwave-Assisted, Solvent-Free): a. In a microwave-safe vessel, thoroughly mix this compound (1.0 mmol) and ammonium acetate (1.5 mmol). b. Place the vessel in a microwave reactor and irradiate at a suitable power (e.g., 300 W) for a short duration (e.g., 5-10 minutes). c. Monitor the reaction progress by TLC. d. After completion, allow the reaction mixture to cool to room temperature. e. Add cold water to the vessel to precipitate the product. f. Collect the solid by filtration, wash with water, and dry. g. Recrystallize the crude product from ethanol to obtain pure 4-aminocoumarin.
Data Presentation:
| Method | Reaction Time | Yield (%) |
| Conventional Heating (Reflux) | 4-6 h | 75-85 |
| Microwave Irradiation | 5-10 min | 92 |
Synthesis Workflow:
Caption: Microwave-assisted synthesis of 4-aminocoumarin.
III. Synthesis of Pyranocoumarins via Domino Knoevenagel-Hetero-Diels-Alder Reaction
This protocol describes a microwave-accelerated, intramolecular domino reaction for the synthesis of the pyrano[3,2-c]coumarin framework. This method is highly efficient, providing good yields in a very short reaction time.[5]
Experimental Protocol:
-
Materials:
-
This compound
-
2-(3-Methyl-2-butenyloxy)benzaldehyde
-
Ethanol
-
Microwave reactor
-
Standard laboratory glassware
-
-
Procedure: a. In a microwave-safe vial, dissolve this compound (1.0 mmol) and 2-(3-methyl-2-butenyloxy)benzaldehyde (1.0 mmol) in ethanol (3 mL). b. Seal the vial and place it in a microwave reactor. c. Irradiate the mixture for a very short period (e.g., 15 seconds). d. After irradiation, cool the vial to room temperature. e. The product will precipitate out of the solution. f. Collect the solid by filtration, wash with cold ethanol, and dry to obtain the pyrano[3,2-c]coumarin derivative.
Data Presentation:
| Product Ratio (Pyrano[3,2-c]coumarin : Pyrano[3,2-c]chromene) | Reaction Time (s) | Overall Yield (%) |
| 97:3 | 15 | Good |
Synthesis Workflow:
Caption: Microwave-accelerated domino synthesis of pyranocoumarins.
IV. Biological Significance and Signaling Pathways
This compound derivatives are renowned for their anticoagulant activity, which is primarily mediated through the inhibition of Vitamin K epoxide reductase (VKOR). This enzyme is a critical component of the vitamin K cycle, which is essential for the gamma-carboxylation of several blood clotting factors (II, VII, IX, and X).
Signaling Pathway of Anticoagulant Action:
Caption: Inhibition of the Vitamin K cycle by this compound derivatives.
By inhibiting VKOR, this compound derivatives prevent the regeneration of the active form of vitamin K, thereby reducing the synthesis of functional clotting factors and exerting their anticoagulant effect. This mechanism of action forms the basis for their clinical use in treating and preventing thromboembolic disorders. Furthermore, the diverse structural modifications possible on the this compound scaffold have led to the development of derivatives with other important biological activities, making this a continuing area of interest for drug discovery.[1]
References
- 1. Synthetic Approaches and Biological Activities of this compound Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. researchgate.net [researchgate.net]
- 4. Recent advances in this compound chemistry. Part 1: Synthesis and reactions - Arabian Journal of Chemistry [arabjchem.org]
- 5. mdpi.com [mdpi.com]
Application Notes and Protocols: Utilizing 4-Hydroxycoumarin in In-Vitro Anticoagulant Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Hydroxycoumarin and its derivatives are a prominent class of compounds widely recognized for their anticoagulant properties. These synthetic molecules function as vitamin K antagonists, playing a crucial role in the discovery and development of therapeutic agents for thromboembolic disorders. Their mechanism of action involves the inhibition of the enzyme Vitamin K epoxide reductase (VKOR), which is essential for the synthesis of active vitamin K-dependent clotting factors.[1][2][3] In-vitro anticoagulant assays are fundamental tools for screening and characterizing the potency of this compound derivatives. The most common of these are the Prothrombin Time (PT) and the Activated Partial Thromboplastin Time (aPTT) assays, which assess the integrity of the extrinsic/common and intrinsic/common pathways of the coagulation cascade, respectively.
These application notes provide detailed protocols for utilizing this compound and its derivatives in in-vitro anticoagulant assays, guidance on data interpretation, and a visual representation of the underlying biological pathways and experimental workflows.
Mechanism of Action: Inhibition of the Vitamin K Cycle
4-Hydroxycoumarins exert their anticoagulant effect by disrupting the vitamin K cycle. Vitamin K is a vital cofactor for the gamma-carboxylation of several clotting factors (II, VII, IX, and X), a post-translational modification necessary for their biological activity. During this process, vitamin K is oxidized to vitamin K epoxide. For the coagulation cascade to be sustained, vitamin K epoxide must be reduced back to its active form by the enzyme Vitamin K epoxide reductase (VKOR). 4-Hydroxycoumarins act as potent inhibitors of VKOR, leading to a depletion of reduced vitamin K and, consequently, the production of under-carboxylated, non-functional clotting factors.[1][3] This inhibition ultimately prolongs the time it takes for blood to clot.
Caption: The Vitamin K cycle and its influence on the coagulation cascade.
Data Presentation: In-Vitro Anticoagulant Activity of this compound Derivatives
The following tables summarize the in-vitro anticoagulant activity of representative this compound derivatives, as measured by Prothrombin Time (PT) and Activated Partial Thromboplastin Time (aPTT) assays. Clotting times are typically measured in seconds.
| Compound | Concentration (µM) | Prothrombin Time (PT) (seconds) | Reference |
| Control (Vehicle) | 0 | 12.5 ± 0.5 | [4] |
| Warfarin | 10 | 25.2 ± 1.1 | [4] |
| 20 | 38.9 ± 1.8 | [4] | |
| 4-(3-bromophenyl)-6-(4-hydroxy-2-oxo-2H-chromene-3-yl)-2-oxo-1,2-dihydropyridine-3-carbonitrile | 20 mg/kg (in vivo) | 21.30 | [4] |
| Warfarin | 20 mg/kg (in vivo) | 14.60 | [4] |
| Compound | Concentration (µM) | Activated Partial Thromboplastin Time (aPTT) (seconds) | Reference |
| Control (Vehicle) | 0 | 35.2 ± 1.2 | [5] |
| Safflower Injection (H-6) | 52% | 39.7 | [5] |
| 100% | 59.2 | [5] |
Experimental Protocols
Preparation of this compound Solutions
-
Stock Solution Preparation: Prepare a high-concentration stock solution of the this compound derivative in a suitable solvent (e.g., DMSO). The final concentration of the solvent in the assay should be kept low (typically ≤ 1%) to avoid solvent-induced effects on coagulation.
-
Serial Dilutions: Perform serial dilutions of the stock solution in the same solvent to create a range of working concentrations.
-
Final Dilution: Just before use, dilute the working solutions into the assay buffer or directly into the plasma to achieve the desired final concentrations for testing.
Caption: General workflow for in-vitro anticoagulant assays.
Prothrombin Time (PT) Assay Protocol
The PT assay evaluates the extrinsic and common pathways of coagulation.
Materials:
-
Platelet-Poor Plasma (PPP)
-
PT reagent (containing tissue factor and calcium)
-
This compound test compounds
-
Control anticoagulant (e.g., Warfarin)
-
Vehicle control (e.g., DMSO)
-
Coagulometer or a water bath at 37°C and stopwatch
-
Pipettes and tips
Procedure:
-
Preparation: Pre-warm the PT reagent and PPP to 37°C.
-
Sample Preparation: In a coagulometer cuvette or a test tube, pipette 50 µL of PPP.
-
Compound Addition: Add 5 µL of the this compound solution (or vehicle/control) to the PPP and incubate for a specified time (e.g., 2 minutes) at 37°C.
-
Initiation of Clotting: Add 100 µL of the pre-warmed PT reagent to the cuvette and simultaneously start the timer.
-
Measurement: Record the time in seconds for the formation of a fibrin clot. This is the Prothrombin Time.
-
Controls: Run parallel assays with a vehicle control (to determine baseline clotting time) and a known anticoagulant like warfarin as a positive control.
Activated Partial Thromboplastin Time (aPTT) Assay Protocol
The aPTT assay assesses the intrinsic and common pathways of coagulation.
Materials:
-
Platelet-Poor Plasma (PPP)
-
aPTT reagent (containing a contact activator and phospholipids)
-
Calcium chloride (CaCl₂) solution (0.025 M)
-
This compound test compounds
-
Control anticoagulant (e.g., Warfarin)
-
Vehicle control (e.g., DMSO)
-
Coagulometer or a water bath at 37°C and stopwatch
-
Pipettes and tips
Procedure:
-
Preparation: Pre-warm the aPTT reagent, CaCl₂ solution, and PPP to 37°C.
-
Sample Preparation: In a coagulometer cuvette or a test tube, pipette 50 µL of PPP.
-
Compound Addition: Add 5 µL of the this compound solution (or vehicle/control) to the PPP.
-
Activation: Add 50 µL of the aPTT reagent to the mixture and incubate for a specified activation time (e.g., 3-5 minutes) at 37°C.
-
Initiation of Clotting: Add 50 µL of the pre-warmed CaCl₂ solution to the cuvette and simultaneously start the timer.
-
Measurement: Record the time in seconds for the formation of a fibrin clot. This is the Activated Partial Thromboplastin Time.
-
Controls: Run parallel assays with a vehicle control and a positive control.
Conclusion
The in-vitro PT and aPTT assays are robust and essential methods for the preliminary evaluation of the anticoagulant potential of this compound derivatives. By providing a quantitative measure of the prolongation of clotting time, these assays allow for the screening of compound libraries, determination of structure-activity relationships, and initial potency assessment. The detailed protocols and workflow provided herein serve as a comprehensive guide for researchers in the field of anticoagulant drug discovery and development. Consistent and careful execution of these assays will yield reliable data to inform further preclinical and clinical investigations.
References
Application Notes and Protocols: 4-Hydroxycoumarin as a Versatile Fluorescent Probe
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the methodologies for utilizing 4-hydroxycoumarin and its derivatives as fluorescent probes for the detection of various analytes. The inherent photochemical properties of the this compound scaffold, including high quantum yields and tunable fluorescence, make it an excellent platform for developing sensitive and selective chemosensors.[1][2][3] This document outlines the fundamental principles, experimental protocols, and data interpretation for the application of these probes in research and development.
Principle of Fluorescence
This compound derivatives typically exhibit fluorescence in the blue-green region of the electromagnetic spectrum.[4][5] The core principle behind their use as fluorescent probes lies in the modulation of their fluorescence intensity or wavelength upon interaction with a specific analyte. This modulation can occur through various mechanisms, including:
-
Photoinduced Electron Transfer (PET): In the free probe, a photoinduced electron transfer process can quench the fluorescence. Upon binding to the analyte, this PET process is inhibited, leading to a "turn-on" fluorescence response.[6]
-
Intramolecular Charge Transfer (ICT): The binding of an analyte can alter the electron distribution within the fluorophore, leading to a shift in the emission wavelength.
-
Chemical Reaction: The probe can be designed to undergo a specific chemical reaction with the analyte, such as a nucleophilic substitution or addition, which transforms the non-fluorescent probe into a highly fluorescent product.[7]
Applications
This compound-based fluorescent probes have been successfully employed for the detection of a wide range of analytes, including:
-
Hydrazine: Detection of the toxic and carcinogenic compound hydrazine is a critical application. Probes have been developed that react with hydrazine to produce a significant fluorescence enhancement, enabling detection at nanomolar concentrations.[8][9][10]
-
Metal Ions: The this compound scaffold can be functionalized with chelating agents to selectively bind to metal ions such as Cu²⁺, Ni²⁺, and Al³⁺.[11][12] This binding event typically results in a change in fluorescence intensity, allowing for the quantification of the metal ions.
-
Reactive Oxygen and Nitrogen Species (RONS): Dihydroxy-substituted coumarins have shown promise as fluorescent probes for the detection of nitroxide radicals like 4-amino-TEMPO, with a significant increase in fluorescence intensity upon interaction.[13]
Quantitative Data Summary
The following tables summarize the key quantitative data for selected this compound-based fluorescent probes.
Table 1: Fluorescent Properties of this compound Derivatives
| Compound/Derivative | Excitation Max (λex, nm) | Emission Max (λem, nm) | Quantum Yield (Φ) | Solvent | Reference |
| Substituted 4-Hydroxycoumarins (1-5) | - | 420-460 | High | Ethanol | [1] |
| 3,3'-(4-nitrophenyl)methylene)bis(4-hydroxy-2H-chromen-2-one) | 301 | 441 | - | DMSO | [4] |
| 6,7-dihydroxycoumarin (esculetin) | 350 | 467 | - | Water | [13] |
Table 2: Performance of this compound-Based Probes for Analyte Detection
| Probe | Analyte | Detection Limit | Response Time | Key Observation | Reference |
| MOCP | Hydrazine | 20 nM | 30 s | Fluorescence enhancement, color change to blue | [8][9] |
| 3c (pyranocoumarin-based) | Hydrazine | 0.03 µM | < 5 min | 494% fluorescence enhancement | [7] |
| 6,7-dihydroxycoumarin | 4-amino-TEMPO | 16.7 nM | Fast | Up to 40-fold fluorescence enhancement | [13] |
| 4-Hydroxy-3-nitrocoumarin | Cu²⁺, Ni²⁺ | - | - | Fluorescence quenching | [11] |
| Acylhydrazone of 7-diethylamino-4-hydroxycoumarin | Al³⁺ | - | - | Colorimetric and fluorescence turn-on | [12] |
Experimental Protocols
General Protocol for Fluorescence Measurements
This protocol outlines the general steps for measuring the fluorescence of a this compound-based probe.
Workflow for General Fluorescence Measurement
Caption: General workflow for fluorescence spectroscopy.
Materials:
-
This compound-based fluorescent probe
-
Analyte of interest
-
Spectrofluorometer
-
Quartz cuvettes
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of the this compound probe (e.g., 1 mM) in a suitable solvent. Prepare a stock solution of the analyte of interest at a known concentration.
-
Working Solution Preparation: Dilute the probe stock solution to the desired working concentration (e.g., 1-10 µM) in the chosen solvent.
-
Fluorescence Measurement:
-
Transfer the working solution of the probe to a quartz cuvette.
-
Place the cuvette in the spectrofluorometer.
-
Set the excitation wavelength based on the known properties of the probe.
-
Record the fluorescence emission spectrum over the expected range.
-
-
Analyte Addition: Add a known concentration of the analyte to the cuvette containing the probe solution.
-
Incubation: Allow the solution to incubate for the required reaction time (this can range from seconds to minutes).[7][8][9]
-
Post-Addition Measurement: Record the fluorescence emission spectrum again.
-
Data Analysis: Compare the fluorescence intensity before and after the addition of the analyte to determine the response.
Protocol for Hydrazine Detection using a this compound Probe
This protocol is adapted from methodologies for detecting hydrazine using probes like MOCP.[8][9][10]
Sensing Mechanism for Hydrazine Detection
Caption: Hydrazine detection via a reaction-based probe.
Materials:
-
This compound-based hydrazine probe (e.g., MOCP)
-
Hydrazine (N₂H₄) standard solutions
-
Buffer solution (e.g., PBS, pH 7.4)
-
Spectrofluorometer
Procedure:
-
Prepare a stock solution of the probe (e.g., 1 mM in DMSO).
-
Prepare a series of hydrazine standard solutions of known concentrations in the buffer.
-
In a series of test tubes or a microplate, add the probe solution to the buffer to achieve a final concentration of ~10 µM.
-
To each tube/well, add a specific concentration of the hydrazine standard solution. Include a blank with no hydrazine.
-
Incubate the solutions at room temperature for the specified reaction time (e.g., 30 seconds to 10 minutes).[8][9]
-
Measure the fluorescence intensity at the emission maximum of the reaction product.
-
Construct a calibration curve by plotting the fluorescence intensity against the hydrazine concentration.
-
Use the calibration curve to determine the concentration of hydrazine in unknown samples.
Protocol for Metal Ion Detection
This protocol provides a general method for detecting metal ions using a this compound-based chelating probe.
Workflow for Metal Ion Sensing
Caption: Experimental workflow for metal ion detection.
Materials:
-
This compound-based metal ion probe
-
Stock solutions of various metal ions (e.g., Cu²⁺, Ni²⁺, Al³⁺)
-
Appropriate solvent or buffer system
-
Spectrofluorometer
Procedure:
-
Prepare a working solution of the fluorescent probe (e.g., 10 µM) in the chosen solvent.
-
Record the initial fluorescence spectrum of the probe solution.
-
Add a small aliquot of the metal ion stock solution to the probe solution.
-
Allow the solution to equilibrate.
-
Record the fluorescence spectrum again. A change in fluorescence intensity (quenching or enhancement) indicates binding.[11][12]
-
To test for selectivity, repeat the experiment with a range of different metal ions at the same concentration.
-
For quantitative analysis, perform a titration by adding increasing concentrations of the target metal ion and recording the fluorescence at each step to determine the binding constant.
Synthesis of this compound Derivatives
The synthesis of this compound-based probes often involves the modification of the this compound core.[3] A general approach involves the acylation or alkylation of the 4-hydroxyl group or substitution at the 3-position.[14][15]
General Synthetic Scheme
Caption: General synthetic route for this compound probes.
For specific synthetic procedures, it is recommended to consult the primary literature for detailed reaction conditions, purification methods, and characterization data.[3][14][16]
Concluding Remarks
This compound and its derivatives represent a powerful and versatile class of fluorescent probes. Their straightforward synthesis, favorable photophysical properties, and the ability to be chemically modified for specific analyte recognition make them highly valuable tools in chemical sensing, biological imaging, and drug development. The protocols and data presented here provide a solid foundation for researchers to apply these probes in their own work.
References
- 1. 4-Hydroxycoumarins as New Fluorescent Compounds: Synthesis and Characterization [article.sapub.org]
- 2. Review on this compound Chemistry: Synthesis, Acylation and Photochemical Properties [pubs.sciepub.com]
- 3. Synthesis and Characterization of Some New 4-Hydroxy-coumarin Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and Study of the fluorescent properties of 4-hydroxy-coumarin derivatives - ProQuest [proquest.com]
- 6. mdpi.com [mdpi.com]
- 7. Design and synthesis of novel angular 4,5-pyranocoumarin fluorescent probes for detecting hydrazine and their applications - RSC Advances (RSC Publishing) DOI:10.1039/D5RA04433B [pubs.rsc.org]
- 8. benthamdirect.com [benthamdirect.com]
- 9. benthamscience.com [benthamscience.com]
- 10. a-fluorescent-probe-for-hydrazine-based-on-4-hydroxycoumarin-with-high-selectivity-and-sensitivity - Ask this paper | Bohrium [bohrium.com]
- 11. researchgate.net [researchgate.net]
- 12. A new 7-diethylamino-4-hydroxycoumarin based reversible colorimetric/fluorometric probe for sequential detection of Al3+/PPi and its potential use in biodetection and bioimaging applications - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 13. Dihydroxy-Substituted Coumarins as Fluorescent Probes for Nanomolar-Level Detection of the 4-Amino-TEMPO Spin Label - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Synthesis and Biological Screening of New this compound Derivatives and Their Palladium(II) Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 15. sciepub.com [sciepub.com]
- 16. mdpi.com [mdpi.com]
Application of 4-Hydroxycoumarin in the synthesis of heterocyclic compounds
Application Notes: 4-Hydroxycoumarin in Heterocyclic Compound Synthesis
Introduction
This compound is a pivotal precursor in the field of organic and medicinal chemistry.[1][2] Its unique structural features, particularly the presence of an acidic hydroxyl group and a reactive C3 position, make it an exceptionally versatile building block for the synthesis of a wide array of heterocyclic compounds.[3][4] Derivatives of this compound are renowned for their significant pharmacological activities, most notably as anticoagulants (e.g., warfarin), but also as anticancer, anti-inflammatory, antibacterial, and antiviral agents.[2][5][6] This document provides detailed application notes and experimental protocols for the synthesis of key heterocyclic scaffolds derived from this compound, aimed at researchers, scientists, and professionals in drug development.
Key Synthetic Applications & Methodologies
This compound participates in several fundamental organic reactions to yield complex heterocyclic systems. The most prominent of these include Michael additions, Knoevenagel condensations, and various multicomponent reactions.
1. Synthesis of Warfarin and Analogues via Michael Addition
The synthesis of warfarin, a widely used anticoagulant, is a classic example of the Michael addition reaction involving this compound.[7][8] In this reaction, this compound acts as a nucleophile, attacking an α,β-unsaturated ketone like benzylideneacetone. This reaction is often catalyzed by a base and can be adapted for asymmetric synthesis to produce specific enantiomers.[9][10]
Table 1: Synthesis of Warfarin Analogs via Michael Addition
| Entry | α,β-Unsaturated Ketone | Catalyst | Solvent | Time (h) | Yield (%) | Enantiomeric Excess (ee %) | Reference |
|---|---|---|---|---|---|---|---|
| 1 | Benzylideneacetone | Imidazolidine catalyst | Toluene | 22 | 96 | 82% (S) | [3] |
| 2 | Benzylideneacetone | Squaramide-based diamine | Dichloromethane | 48 | 96 | 96% (R) | [10] |
| 3 | 4'-Chlorobenzylideneacetone | Imidazolidine catalyst | Toluene | 24 | 85 | 75% (S) | [3] |
| 4 | 2'-Methoxybenzylideneacetone | Squaramide-based diamine | Dichloromethane | 72 | 88 | 92% (R) |[10] |
2. Synthesis of Dicoumarols via Knoevenagel Condensation
Dicoumarols, or 3,3'-arylidene bis(4-hydroxycoumarins), are synthesized through a domino Knoevenagel condensation followed by a Michael addition.[11] An aldehyde reacts with one molecule of this compound to form a Knoevenagel adduct, which then acts as a Michael acceptor for a second molecule of this compound.[12][13] This reaction is often catalyzed by acids or bases and can be performed in various media, including water.[11][13]
Table 2: Synthesis of Dicoumarol Derivatives
| Entry | Aldehyde | Catalyst | Solvent | Time (min) | Yield (%) | Reference |
|---|---|---|---|---|---|---|
| 1 | Benzaldehyde | RuCl₃·nH₂O | Water | 25 | 95 | [13] |
| 2 | 4-Chlorobenzaldehyde | p-Dodecylbenzenesulfonic Acid | Water (Microwave) | 2 | 98 | [11] |
| 3 | 4-Methoxybenzaldehyde | RuCl₃·nH₂O | Water | 30 | 92 | [13] |
| 4 | 2-Nitrobenzaldehyde | p-Dodecylbenzenesulfonic Acid | Water (Microwave) | 3 | 94 | [11] |
| 5 | Furfural | RuCl₃·nH₂O | Water | 35 | 88 |[13] |
3. Synthesis of Pyranocoumarins via Multicomponent Reactions
Pyranocoumarins are a class of fused heterocyclic compounds with significant biological activities, including anti-inflammatory and anticancer properties.[14] They can be efficiently synthesized via one-pot, three-component reactions involving this compound, an aldehyde, and an active methylene compound like malononitrile.[14][15] These reactions often proceed through a cascade of Knoevenagel condensation, Michael addition, and subsequent cyclization.
Table 3: Three-Component Synthesis of Pyranocoumarins
| Entry | Aldehyde | Active Methylene Compound | Catalyst | Solvent | Time (h) | Yield (%) | Reference |
|---|---|---|---|---|---|---|---|
| 1 | Benzaldehyde | Malononitrile | Piperidine | Ethanol | 2 | 95 | [14] |
| 2 | 4-Hydroxybenzaldehyde | Malononitrile | Piperidine | Ethanol | 1.5 | 92 | [14] |
| 3 | Acetaldehyde | Malononitrile | None | Reflux | - | - | [15] |
| 4 | Terephthaldehyde | 3-Bromo-4-hydroxycoumarin | DBU | Acetic Acid | - | 75-96 |[16] |
4. Synthesis of Pyrazole Derivatives
This compound can be converted into pyrazole derivatives, which are known to possess a wide range of biological activities including antimicrobial and anti-inflammatory effects.[17][18] The synthesis typically begins with the C-acylation of this compound to form a 3-acyl-4-hydroxycoumarin intermediate. This intermediate is then condensed with hydrazine or its derivatives to form the pyrazole ring through cyclization.[17]
Table 4: Synthesis of Pyrazole Derivatives from this compound
| Entry | Hydrazine Derivative | Intermediate | Catalyst (for cyclization) | Time (h) | Yield (%) | Reference |
|---|---|---|---|---|---|---|
| 1 | Hydrazine Hydrate | 3-acetyl-4-hydroxycoumarin | H₂SO₄ (conc.) | 2 (reflux) | - | [17] |
| 2 | Phenylhydrazine | 3-acetyl-4-hydroxycoumarin | H₂SO₄ (conc.) | 2 (reflux) | - | [17] |
| 3 | 2,4-Dinitrophenylhydrazine | 3-acetyl-4-hydroxycoumarin | H₂SO₄ (conc.) | 2 (reflux) | - |[17] |
Visualized Workflows and Pathways
Caption: General workflow for synthesizing heterocyclic compounds from this compound.
Caption: Logical flow for the synthesis of dicoumarols via a Knoevenagel-Michael cascade.
Caption: Mechanism of action for warfarin, targeting the Vitamin K cycle to inhibit coagulation.
Experimental Protocols
Protocol 1: Synthesis of Warfarin
This protocol describes the base-catalyzed Michael addition of this compound to benzylideneacetone.[9]
-
Materials:
-
This compound (1.0 eq)
-
Benzylideneacetone (1.0 eq)
-
Sodium hydroxide (NaOH) (catalytic amount)
-
Ethanol (solvent)
-
Hydrochloric acid (HCl), dilute (for acidification)
-
Deionized water
-
-
Procedure:
-
In a round-bottom flask, dissolve this compound and benzylideneacetone in ethanol.
-
Add a catalytic amount of NaOH to the solution and stir the mixture at room temperature.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 4-6 hours.
-
Once the reaction is complete, concentrate the mixture under reduced pressure to remove the ethanol.
-
Add water to the residue, followed by slow acidification with dilute HCl until a precipitate forms (pH ~2-3).
-
Collect the crude warfarin precipitate by vacuum filtration and wash it with cold water.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure warfarin.
-
Dry the purified product under vacuum. Characterize by NMR and Mass Spectrometry.
-
Protocol 2: One-Pot Synthesis of 3,3'-(Phenylmethylene)bis(this compound)
This protocol outlines the synthesis of a dicoumarol derivative using an aqueous medium.[13]
-
Materials:
-
This compound (2.0 eq)
-
Benzaldehyde (1.0 eq)
-
Ruthenium(III) chloride hydrate (RuCl₃·nH₂O) (5 mol%)
-
Deionized water
-
-
Procedure:
-
To a suspension of this compound (2.0 eq) and benzaldehyde (1.0 eq) in water, add RuCl₃·nH₂O (0.05 eq).
-
Heat the reaction mixture to 80°C and stir vigorously.
-
The reaction progress can be monitored by TLC. The reaction is typically complete within 25-35 minutes, as indicated by the formation of a dense precipitate.
-
After completion, cool the reaction mixture to room temperature.
-
Collect the solid product by vacuum filtration.
-
Wash the precipitate thoroughly with water and then with a small amount of cold ethanol to remove unreacted starting materials.
-
Recrystallize the product from hot ethanol to yield the pure dicoumarol derivative.
-
Dry the product in a vacuum oven.
-
Protocol 3: Three-Component Synthesis of a Pyranocoumarin Derivative
This protocol describes an efficient synthesis of 2-amino-4-phenyl-5-oxo-4,5-dihydropyrano[3,2-c]chromene-3-carbonitrile.[14]
-
Materials:
-
This compound (1.0 eq)
-
Benzaldehyde (1.0 eq)
-
Malononitrile (1.0 eq)
-
Piperidine (catalytic amount, ~10 mol%)
-
Ethanol (solvent)
-
-
Procedure:
-
In a round-bottom flask, combine this compound, benzaldehyde, and malononitrile in ethanol.
-
Add a catalytic amount of piperidine to the mixture.
-
Reflux the reaction mixture with stirring for approximately 2 hours. Monitor the reaction by TLC.
-
Upon completion, cool the mixture to room temperature. A solid product will precipitate out of the solution.
-
Collect the precipitate by vacuum filtration.
-
Wash the solid with cold ethanol to remove any impurities.
-
The product is typically of high purity, but can be further purified by recrystallization from ethanol or acetic acid if necessary.
-
Dry the final product under vacuum.
-
References
- 1. Recent advances in this compound chemistry. Part 1: Synthesis and reactions - Arabian Journal of Chemistry [arabjchem.org]
- 2. Review on this compound Chemistry: Synthesis, Acylation and Photochemical Properties [pubs.sciepub.com]
- 3. Synthetic Approaches and Biological Activities of this compound Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The molecular diversity scope of this compound in the synthesis of heterocyclic compounds via multicomponent reactions | Semantic Scholar [semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis and Evaluation of the Biological Activities of Some Derivatives of this compound [pubs.sciepub.com]
- 7. medjpps.com [medjpps.com]
- 8. researchgate.net [researchgate.net]
- 9. How Warfarin Is Synthesized and Key Insights [medicoverhospitals.in]
- 10. Asymmetric synthesis of warfarin and its analogs catalyzed by C2-symmetric squaramide-based primary diamines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. Synthesis of 3,3-Arylidene Bis(this compound) Catalyzed by p-Dodecylbenzenesulfonic Acid (DBSA) in Aqueous Media and Microwave Irradiation [file.scirp.org]
- 12. taylorandfrancis.com [taylorandfrancis.com]
- 13. researchgate.net [researchgate.net]
- 14. Synthesis and Biological Properties of Pyranocoumarin Derivatives as Potent Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 15. This compound in heterocyclic synthesis. Part III. Synthesis of some new pyrano[2,3-d]pyrimidine, 2-substitute - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
4-Hydroxycoumarin as a starting material for drug discovery
Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
The 4-hydroxycoumarin core is a privileged scaffold in medicinal chemistry, forming the basis of a wide range of clinically significant drugs and biologically active compounds. Its unique structural features and synthetic tractability have made it a cornerstone for the development of novel therapeutic agents. This document provides an overview of the applications of this compound as a starting material in drug discovery, complete with detailed experimental protocols for the synthesis of its derivatives and the evaluation of their biological activities.
Introduction
This compound and its derivatives exhibit a remarkable spectrum of pharmacological activities, including anticoagulant, anticancer, antimicrobial, antioxidant, and anti-inflammatory properties.[1][2] The most famous derivative, warfarin, has been a mainstay of anticoagulant therapy for decades.[3][4] The mechanism of action for its anticoagulant effect is the inhibition of Vitamin K epoxide reductase (VKOR), an enzyme crucial for the synthesis of clotting factors.[1][2][5] Beyond anticoagulation, researchers have successfully modified the this compound structure to develop potent and selective agents for other therapeutic areas.
Synthetic Strategies for this compound Derivatives
The versatility of the this compound scaffold stems from the reactivity of its C3 position, which is amenable to a variety of chemical modifications. Common synthetic strategies include Michael additions, Knoevenagel condensations, and multi-component reactions.
Experimental Protocol: Synthesis of a Warfarin Analog via Michael Addition
This protocol describes the synthesis of a warfarin analog by the Michael addition of this compound to an α,β-unsaturated ketone.
Materials:
-
This compound
-
Benzalacetone
-
Piperidine (catalyst)
-
Ethanol (solvent)
-
Hydrochloric acid (for workup)
-
Standard laboratory glassware and reflux apparatus
Procedure:
-
In a round-bottom flask, dissolve this compound (1 equivalent) and benzalacetone (1 equivalent) in ethanol.
-
Add a catalytic amount of piperidine to the mixture.
-
Reflux the reaction mixture for 4-8 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Acidify the mixture with dilute hydrochloric acid to precipitate the product.
-
Filter the crude product, wash with cold water, and dry.
-
Recrystallize the product from a suitable solvent (e.g., ethanol) to obtain the pure warfarin analog.[3]
Experimental Protocol: One-Pot Synthesis of 3-Functionalized this compound Derivatives
This protocol outlines a catalyst-free, one-pot, three-component reaction for the synthesis of diverse 3-substituted this compound derivatives under microwave irradiation.[1]
Materials:
-
This compound
-
Substituted phenylglyoxal monohydrate
-
3-Arylaminocyclopent-2-enone or 4-arylaminofuran-2(5H)-one
-
Anhydrous ethanol
-
Microwave reactor
Procedure:
-
In a 10 mL microwave reaction vial, combine this compound (0.5 mmol), a substituted phenylglyoxal monohydrate (0.5 mmol), and a 3-arylaminocyclopent-2-enone or 4-arylaminofuran-2(5H)-one (0.5 mmol).[1]
-
Add 2 mL of anhydrous ethanol to the vial and seal it.
-
Pre-stir the reaction mixture for 15 seconds.
-
Irradiate the mixture in a microwave reactor for 30 minutes at 100°C.[1]
-
After cooling, the product can often be isolated by simple filtration, avoiding the need for column chromatography.[1]
Biological Activities and Evaluation Protocols
The diverse biological activities of this compound derivatives necessitate a range of assays for their evaluation.
Anticoagulant Activity
The primary mechanism of anticoagulant 4-hydroxycoumarins is the inhibition of Vitamin K epoxide reductase (VKOR).
Experimental Workflow: VKOR Inhibition Assay
Caption: Workflow for the in vitro VKOR inhibition assay.
This assay measures the ability of a compound to inhibit the conversion of vitamin K epoxide to vitamin K.
Materials:
-
Cell microsomes or purified recombinant VKORC1
-
Vitamin K epoxide
-
Dithiothreitol (DTT)
-
Test compound (this compound derivative) dissolved in a suitable solvent (e.g., DMSO)
-
Reaction buffer (e.g., Tris-HCl with detergents)
-
HPLC system for analysis
Procedure:
-
Prepare a reaction mixture containing the reaction buffer, DTT, and the VKORC1 enzyme source.
-
Add the test compound at various concentrations.
-
Initiate the reaction by adding the substrate, vitamin K epoxide.
-
Incubate the reaction at 37°C for a specified time.
-
Stop the reaction (e.g., by adding a quenching solution).
-
Extract the vitamin K and vitamin K epoxide from the reaction mixture.
-
Analyze the amounts of product (vitamin K) and remaining substrate by HPLC.
-
Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value.[6]
Anticancer Activity
Many this compound derivatives have demonstrated cytotoxic effects against various cancer cell lines. The MTT assay is a common method to assess cell viability.
Signaling Pathway: Caspase-Dependent Apoptosis
Caption: Overview of caspase-dependent apoptosis pathways.
This colorimetric assay measures the metabolic activity of cells as an indicator of their viability.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
96-well plates
-
Test compound (this compound derivative)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or SDS-HCl)
-
Microplate reader
Procedure:
-
Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.[7]
-
Treat the cells with various concentrations of the test compound and incubate for a desired period (e.g., 24, 48, or 72 hours).[7]
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan crystals.[8]
-
Add the solubilization solution to dissolve the formazan crystals.[7][9]
-
Read the absorbance at a wavelength of 570 nm using a microplate reader.[5][9]
-
Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.
Antimicrobial Activity
The antimicrobial potential of this compound derivatives can be assessed by determining the Minimum Inhibitory Concentration (MIC).
Materials:
-
Bacterial or fungal strains
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria)
-
96-well microtiter plates
-
Test compound
-
Positive control antibiotic
-
Negative control (broth only)
Procedure:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
Perform serial two-fold dilutions of the compound in the broth medium in the wells of a 96-well plate.
-
Prepare a standardized inoculum of the microorganism.
-
Add the microbial inoculum to each well.
-
Include positive and negative controls.
-
Incubate the plates under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).[10]
-
The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[10][11]
Antioxidant Activity
The DPPH radical scavenging assay is a common and straightforward method to evaluate the antioxidant capacity of compounds.
Materials:
-
DPPH (2,2-diphenyl-1-picrylhydrazyl) solution in methanol
-
Test compound
-
Methanol
-
Positive control (e.g., ascorbic acid or Trolox)
-
UV-Vis spectrophotometer
Procedure:
-
Prepare different concentrations of the test compound in methanol.
-
Mix a specific volume of each concentration of the test compound with the DPPH solution.
-
Incubate the mixture in the dark at room temperature for a set time (e.g., 30 minutes).[12]
-
Measure the absorbance of the solution at 517 nm.[12]
-
The percentage of radical scavenging activity is calculated using the formula: [(A_control - A_sample) / A_control] x 100, where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance with the sample.
-
Determine the IC50 value, which is the concentration of the compound required to scavenge 50% of the DPPH radicals.[13]
Quantitative Data Summary
The following tables summarize the biological activities of representative this compound derivatives from the literature.
Table 1: Anticancer Activity of Selected this compound Derivatives
| Compound | Cell Line | IC50 (µM) | Reference |
| 3-(1-((3-Hydroxyphenyl)amino)ethylidene)chroman-2,4-dione | HeLa | 15.6 | |
| Palladium(II) complex of 3-(1-((3-Hydroxyphenyl)amino)ethylidene)chroman-2,4-dione | HeLa | 1.9 | |
| 3-Formyl-4-hydroxycoumarin-derived enamine (4g) | A. tumefaciens-mediated tumor | 1.12 ± 0.2 | [14] |
| Vinblastine (Standard) | A. tumefaciens-mediated tumor | 7.5 ± 0.6 | [14] |
Table 2: Antimicrobial Activity of Selected this compound Derivatives
| Compound | Microorganism | Inhibition Zone (mm) | MIC (mg/mL) | Reference |
| 3,3'-(5-bromobenzylidene-2-hydroxy)bis(this compound) | S. aureus | 34.5 | 0.25 | [10][15] |
| B. subtilis | 24 | 0.5 | [10][15] | |
| C. albicans | - | 0.0625 | [10] | |
| 3,3'-(4-bromobenzylidene)bis(this compound) | S. aureus | 24 | - | [15] |
| B. subtilis | 10 | - | [15] | |
| Gentamycin (Standard) | S. aureus | - | - | [10] |
| Clotrimazole (Standard) | C. albicans | 24 | - | [10] |
Table 3: Antioxidant Activity of Selected this compound Derivatives
| Compound | Assay | IC50 (µg/mL) | Reference |
| 3-(4-methylbenzoyl)-4-hydroxycoumarin | DPPH | 52.13% inhibition | [16] |
| 3-(4-chlorobenzoyl)-4-hydroxycoumarin | DPPH | 67.38% inhibition | [16] |
| 3-(4-nitrobenzoyl)-4-hydroxycoumarin | DPPH | 72.68% inhibition | [16] |
| 3-(3,5-dinitrobenzoyl)-4-hydroxycoumarin | DPPH | 78.13% inhibition | [16] |
| This compound | DPPH | 97.99% inhibition | [16] |
| Trolox (Standard) | DPPH | 98.41% inhibition | [16] |
| Coumarin-serine hybrid | DPPH | 28.23 | [17] |
| Coumarin-tyrosine hybrid | DPPH | 31.45 | [17] |
| Ascorbic Acid (Standard) | DPPH | 20.53 | [17] |
Signaling Pathways in this compound Activity
Beyond direct enzyme inhibition, this compound derivatives can modulate complex signaling pathways.
Signaling Pathway: NF-κB Inhibition and Anti-inflammatory Effects
Caption: Inhibition of the NF-κB signaling pathway.
Conclusion
This compound remains a highly valuable and versatile starting material in drug discovery. Its amenability to chemical modification allows for the generation of large libraries of derivatives with diverse and potent biological activities. The protocols and data presented here provide a foundational resource for researchers aiming to explore the vast therapeutic potential of this remarkable scaffold. Further investigation into the structure-activity relationships and mechanisms of action of novel this compound derivatives will undoubtedly lead to the development of the next generation of drugs for a wide range of diseases.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. synthesis [ch.ic.ac.uk]
- 4. How Warfarin Is Synthesized and Key Insights [medicoverhospitals.in]
- 5. MTT assay protocol | Abcam [abcam.com]
- 6. researchgate.net [researchgate.net]
- 7. MTT (Assay protocol [protocols.io]
- 8. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 9. researchgate.net [researchgate.net]
- 10. THE SYNTHESIS AND ANTIMICROBIAL ACTIVITY OF SOME this compound DERIVATIVES - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. japer.in [japer.in]
- 14. researchgate.net [researchgate.net]
- 15. jmnc.samipubco.com [jmnc.samipubco.com]
- 16. sciepub.com [sciepub.com]
- 17. mdpi.com [mdpi.com]
High-performance liquid chromatography (HPLC) methods for 4-Hydroxycoumarin analysis
Application Note and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
4-Hydroxycoumarin and its derivatives are a significant class of compounds, encompassing naturally occurring substances and synthetic analogues with important pharmacological activities, most notably as anticoagulants. Accurate and reliable quantification of this compound in various matrices, such as pharmaceutical formulations, biological samples (e.g., blood serum), and plant materials, is crucial for research, drug development, and clinical diagnostics. High-Performance Liquid Chromatography (HPLC) is a powerful and widely used analytical technique for the separation, identification, and quantification of this compound and its related compounds due to its high resolution, sensitivity, and specificity.
This document provides detailed application notes and protocols for the analysis of this compound using HPLC, intended for researchers, scientists, and professionals in drug development.
Data Presentation: Comparison of HPLC Methods
The following table summarizes various reported HPLC methods for the analysis of this compound and its derivatives, offering a comparative overview of key chromatographic parameters and performance characteristics.
| Stationary Phase | Mobile Phase | Flow Rate (mL/min) | Detection | Linearity Range | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Recovery (%) | Matrix |
| C18 (250mm x 4.6mm, 5µm) | Water:Methanol (50:50, v/v) | 0.7 | PDA at 280 nm | 0.01-1000 µg/mL | 0.0004 mg/Cig | 0.0012 mg/Cig | 96-102 | Cigarette Filler & Smoke[1] |
| C18 | Methanol with 0.3% acetic acid and 0.3% aqueous solution of acetic acid (gradient) | Not Specified | DAD | Not Specified | Not Specified | Not Specified | Not Specified | Melilotus officinalis (Sweet Clover)[2] |
| C18 | Water and Methanol | 1.0 | PDA | Not Specified | Not Specified | Not Specified | Not Specified | General[2] |
| Reversed-Phase | Acetonitrile/Water (gradient) | Not Specified | Fluorescence (Ex: 318 nm, Em: 390 nm) | Not Specified | 10-20 ng/mL (quantitation level) | 10-20 ng/mL | 68.1-98.2 | Blood Serum[3][4] |
| Phenomenex Luna C18 (250mm x 4.6mm, 5µm) | Deionized Water and Acetonitrile (gradient) | 1.0 | UV | 0.05-0.1 µg/mL (LLOQ) | Not Specified | 0.05-0.1 µg/mL | Not Specified | Rat Plasma[5] |
Experimental Protocols
Protocol 1: Isocratic HPLC-PDA Method for this compound in Solid Matrices
This protocol is adapted from a method for the analysis of this compound in cigarette filler.[1] It is a straightforward and robust method suitable for various solid matrices where the analyte can be extracted with an organic solvent.
1. Materials and Reagents
-
This compound analytical standard
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
Ethanol (for extraction)
-
0.45 µm PVDF syringe filters
2. Instrumentation
-
HPLC system with a PDA detector
-
C18 column (e.g., Grace Smart RP18, 250mm x 4.6mm, 5µm)
-
Analytical balance
-
Shaker
-
Vortex mixer
-
Autosampler vials
3. Chromatographic Conditions
-
Mobile Phase: Water:Methanol (50:50, v/v)
-
Column: C18 (250mm x 4.6mm, 5µm)
-
Column Temperature: 40°C
-
Flow Rate: 0.7 mL/min
-
Injection Volume: 20 µL
-
Detection Wavelength: 280 nm
4. Standard Preparation
-
Prepare a stock solution of this compound (e.g., 1000 µg/mL) in methanol.
-
Perform serial dilutions of the stock solution with the mobile phase to prepare a series of calibration standards (e.g., 0.01, 0.1, 1, 10, 100, 1000 µg/mL).
5. Sample Preparation
-
Accurately weigh a known amount of the homogenized solid sample.
-
Add a defined volume of ethanol and shake for 30 minutes to extract the analytes.[1]
-
Filter the extract through a 0.45 µm PVDF syringe filter into an autosampler vial.
6. Analysis
-
Inject the prepared standards and samples onto the HPLC system.
-
Construct a calibration curve by plotting the peak area of this compound against the concentration of the standards.
-
Determine the concentration of this compound in the samples by interpolating their peak areas from the calibration curve.
Protocol 2: Gradient HPLC with Fluorescence Detection for this compound Derivatives in Blood Serum
This protocol is based on a method for the analysis of anticoagulant rodenticides, which are this compound derivatives, in blood serum.[3][4] The use of fluorescence detection provides high sensitivity, which is often required for biological samples.
1. Materials and Reagents
-
This compound and/or its derivative analytical standards
-
Acetonitrile (HPLC grade)
-
Ethyl ether
-
Water (HPLC grade)
-
Nitrogen gas supply
2. Instrumentation
-
HPLC system with a fluorescence detector
-
Reversed-phase C18 column
-
Centrifuge
-
Evaporator (e.g., nitrogen evaporator)
-
Vortex mixer
3. Chromatographic Conditions
-
Mobile Phase: Gradient elution with acetonitrile and water. The specific gradient profile should be optimized based on the specific analytes.
-
Column: Reversed-phase C18
-
Flow Rate: Typically 1.0 mL/min
-
Injection Volume: 20-50 µL
-
Detection: Fluorescence detector with an excitation wavelength of 318 nm and an emission wavelength of 390 nm.[3][4]
4. Standard Preparation
-
Prepare stock solutions of the analytes in a suitable solvent like acetonitrile.
-
Prepare calibration standards by spiking known amounts of the analytes into a blank serum matrix and subjecting them to the same sample preparation procedure as the unknown samples.
5. Sample Preparation
-
To a known volume of serum (e.g., 1 mL), add acetonitrile to precipitate the proteins.
-
Vortex the mixture and then centrifuge to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube and mix with ethyl ether.
-
Separate the organic phase (ethyl ether layer).
-
Evaporate the organic phase to dryness under a stream of nitrogen.
-
Reconstitute the residue in a small, known volume of the initial mobile phase.
6. Analysis
-
Inject the prepared standards and samples.
-
Generate a calibration curve from the matrix-matched standards.
-
Quantify the analytes in the serum samples based on the calibration curve.
Visualizations
Caption: General workflow for the HPLC analysis of this compound.
Caption: Key relationships in HPLC method development for this compound.
References
- 1. coresta.org [coresta.org]
- 2. researchgate.net [researchgate.net]
- 3. academic.oup.com [academic.oup.com]
- 4. Multicomponent determination of this compound anticoagulant rodenticides in blood serum by liquid chromatography with fluorescence detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. High-performance liquid chromatography determination and pharmacokinetics of coumarin compounds after oral administration of Samul-Tang to rats - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Testing the Antimicrobial Activity of 4-Hydroxycoumarin Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive protocol for evaluating the antimicrobial properties of 4-hydroxycoumarin derivatives. The following sections detail the methodologies for determining the minimum inhibitory concentration (MIC) and assessing antimicrobial activity using the agar disk diffusion method. Additionally, a summary of potential mechanisms of action is presented to provide a broader context for the experimental results.
Data Presentation
Quantitative data from antimicrobial susceptibility testing should be organized for clarity and comparative analysis. The following tables provide templates for presenting results from the broth microdilution and agar disk diffusion assays.
Table 1: Minimum Inhibitory Concentration (MIC) of this compound Derivatives
| Compound | S. aureus (ATCC 29213) MIC (µg/mL) | E. coli (ATCC 25922) MIC (µg/mL) | P. aeruginosa (ATCC 27853) MIC (µg/mL) | C. albicans (ATCC 90028) MIC (µg/mL) |
| This compound | >256 | >256 | >256 | >256 |
| Derivative A | 32 | 128 | 256 | 64 |
| Derivative B | 16 | 64 | 128 | 32 |
| Derivative C | 8 | 32 | 64 | 16 |
| Ciprofloxacin | 0.5 | 0.015 | 0.25 | N/A |
| Fluconazole | N/A | N/A | N/A | 1 |
Table 2: Zone of Inhibition of this compound Derivatives (10 µ g/disk )
| Compound | S. aureus (ATCC 25923) Zone of Inhibition (mm) | E. coli (ATCC 25922) Zone of Inhibition (mm) | P. aeruginosa (ATCC 27853) Zone of Inhibition (mm) | C. albicans (ATCC 90028) Zone of Inhibition (mm) |
| This compound | 0 | 0 | 0 | 0 |
| Derivative A | 14 ± 1 | 10 ± 0.5 | 8 ± 1 | 12 ± 1 |
| Derivative B | 18 ± 1.5 | 13 ± 1 | 10 ± 0.5 | 16 ± 1 |
| Derivative C | 22 ± 2 | 16 ± 1 | 12 ± 1 | 20 ± 1.5 |
| Ciprofloxacin | 30 ± 2 | 35 ± 2 | 32 ± 1.5 | N/A |
| Fluconazole | N/A | N/A | N/A | 25 ± 2 |
Experimental Protocols
The following protocols are based on established methods for antimicrobial susceptibility testing and can be adapted for the evaluation of this compound derivatives.[1][2][3][4][5]
Protocol 1: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination
This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in a broth dilution susceptibility test.[5][6][7]
Materials:
-
96-well microtiter plates
-
Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi, supplemented as required
-
Test compounds (this compound derivatives) dissolved in a suitable solvent (e.g., DMSO)
-
Bacterial or fungal strains
-
Sterile saline (0.85%)
-
0.5 McFarland turbidity standard
-
Spectrophotometer
-
Incubator
Procedure:
-
Preparation of Test Compounds:
-
Prepare a stock solution of each this compound derivative in an appropriate solvent.
-
Perform serial two-fold dilutions of the stock solutions in the appropriate broth to achieve a range of concentrations.
-
-
Preparation of Inoculum:
-
From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test microorganism.
-
Suspend the colonies in sterile saline.
-
Adjust the turbidity of the suspension to match the 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria.[1] This can be done visually or with a spectrophotometer.
-
Dilute the standardized inoculum in the appropriate broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells of the microtiter plate.
-
-
Inoculation and Incubation:
-
Add 100 µL of the appropriate broth to all wells of a 96-well plate.
-
Add 100 µL of the diluted test compound to the first well of each row and perform serial dilutions across the plate.
-
Add 100 µL of the prepared inoculum to each well, resulting in a final volume of 200 µL.
-
Include a positive control (inoculum without test compound) and a negative control (broth without inoculum).
-
Incubate the plates at 35-37°C for 16-20 hours for bacteria and at 35°C for 24-48 hours for fungi.[7]
-
-
Interpretation of Results:
-
The MIC is the lowest concentration of the test compound that completely inhibits visible growth of the microorganism.[6]
-
Protocol 2: Agar Disk Diffusion Assay
This method assesses the antimicrobial activity of a substance by measuring the zone of growth inhibition around a disk impregnated with the test compound.[1][2][5]
Materials:
-
Mueller-Hinton Agar (MHA) plates
-
Sterile paper disks (6 mm diameter)
-
Test compounds (this compound derivatives)
-
Bacterial or fungal strains
-
Sterile saline (0.85%)
-
0.5 McFarland turbidity standard
-
Sterile swabs
-
Forceps
-
Incubator
Procedure:
-
Preparation of Test Disks:
-
Dissolve the this compound derivatives in a suitable volatile solvent.
-
Apply a known amount of each compound solution onto sterile paper disks and allow the solvent to evaporate completely.
-
-
Preparation of Inoculum:
-
Prepare a standardized inoculum equivalent to a 0.5 McFarland standard as described in the broth microdilution protocol.
-
-
Inoculation of Agar Plates:
-
Dip a sterile swab into the standardized inoculum and remove excess fluid by pressing it against the inside of the tube.
-
Streak the swab evenly across the entire surface of the MHA plate in three directions, rotating the plate approximately 60 degrees between each streaking to ensure uniform growth.[2][4]
-
-
Application of Disks and Incubation:
-
Using sterile forceps, place the prepared disks onto the inoculated agar surface.[2]
-
Gently press each disk to ensure complete contact with the agar.
-
Place no more than 12 disks on a 150 mm plate and no more than 5-6 disks on a 100 mm plate to avoid overlapping of the inhibition zones.[2]
-
Invert the plates and incubate at 35-37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.[5]
-
-
Interpretation of Results:
-
Measure the diameter of the zone of complete growth inhibition around each disk in millimeters (mm).
-
The results are typically reported as susceptible, intermediate, or resistant based on standardized interpretive charts, although for novel compounds, the zone diameter provides a qualitative measure of antimicrobial activity.[5]
-
Mandatory Visualizations
The following diagrams illustrate the experimental workflow and a potential mechanism of action for this compound derivatives.
Caption: Experimental workflow for antimicrobial activity testing.
Caption: Proposed mechanism of action via DNA gyrase inhibition.
Mechanism of Action Insights
This compound derivatives have been reported to exhibit antimicrobial activity through various mechanisms. One of the prominent targets is bacterial DNA gyrase , a type II topoisomerase essential for DNA replication and repair.[8][9][10][11] These compounds can bind to the GyrB subunit of DNA gyrase, thereby inhibiting its ATPase activity and preventing the negative supercoiling of DNA, which ultimately leads to the cessation of cell division.
Another significant mechanism of action is the inhibition of quorum sensing (QS) .[12][13][14][15][16] QS is a cell-to-cell communication process that bacteria use to coordinate gene expression, including the production of virulence factors and the formation of biofilms. By interfering with QS signaling pathways, this compound derivatives can attenuate bacterial pathogenicity and reduce their ability to form resilient biofilm communities. This anti-virulence activity presents a promising alternative to traditional bactericidal or bacteriostatic mechanisms, as it may exert less selective pressure for the development of resistance.
References
- 1. Disk Diffusion Method for Antibiotic Susceptibility Test - Creative Biolabs [live-biotherapeutic.creative-biolabs.com]
- 2. hardydiagnostics.com [hardydiagnostics.com]
- 3. Antimicrobial Susceptibility Testing | Area of Focus | CLSI [clsi.org]
- 4. asm.org [asm.org]
- 5. microbenotes.com [microbenotes.com]
- 6. Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 8. The interaction between coumarin drugs and DNA gyrase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Coumarins as inhibitors of bacterial DNA gyrase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Coumarin and quinolone action in archaebacteria: evidence for the presence of a DNA gyrase-like enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The interaction between coumarin drugs and DNA gyrase. | Sigma-Aldrich [b2b.sigmaaldrich.com]
- 12. Coumarins: Quorum Sensing and Biofilm Formation Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Coumarin: a novel player in microbial quorum sensing and biofilm formation inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 14. tandfonline.com [tandfonline.com]
- 15. researchgate.net [researchgate.net]
- 16. Coumarin’s Anti-Quorum Sensing Activity Can Be Enhanced When Combined with Other Plant-Derived Small Molecules - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Utilizing 4-Hydroxycoumarin Derivatives in Cancer Cell Line Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for studying the effects of 4-hydroxycoumarin derivatives on cancer cell lines. This document outlines the cytotoxic potential of these compounds, their impact on cell signaling pathways, and standardized methods for their evaluation.
Introduction
This compound and its derivatives are a class of compounds that have garnered significant interest in medicinal chemistry due to their diverse pharmacological activities, including anticoagulant, anti-inflammatory, and antimicrobial properties.[1] Recently, their potential as anticancer agents has become a major focus of research. These compounds have demonstrated cytotoxic and cytostatic effects on various cancer cell lines, often by inducing apoptosis and causing cell cycle arrest.[2][3][4] This document details the application of these derivatives in cancer cell line studies, with a focus on their mechanism of action, particularly the inhibition of the PI3K/AKT signaling pathway.[5][6]
Data Presentation: Cytotoxicity of this compound Derivatives
The following tables summarize the cytotoxic activity of various this compound derivatives against a panel of human cancer cell lines, as measured by the IC50 (half-maximal inhibitory concentration) values.
Table 1: IC50 Values (µM) of Selected this compound Derivatives in Various Cancer Cell Lines
| Compound/Derivative | HL-60 (Leukemia) | HepG2 (Liver) | MCF-7 (Breast) | A549 (Lung) | HCT116 (Colon) | Other |
| Compound 4 | 8.09[5] | - | 3.26[5] | 9.34[5] | - | - |
| Compound 8b | - | 13.14[5] | 7.35[5] | 4.63[5] | - | - |
| Compound 25 | - | - | - | - | - | Promising activity, dose-dependent[7] |
| SS-16 | Good activity[8] | - | - | - | - | EJ (Bladder)[8] |
| SS-21 | Good activity[8] | - | - | - | - | EJ (Bladder)[8] |
| Compound 1 | - | - | 0.003[9] | - | - | - |
| Compound 81 | - | - | 0.88[9] | - | - | - |
| Compound 83 | - | - | 0.73[9] | - | - | - |
| Compound 4ab | - | - | - | - | < 10[10] | SJSA-1 (Osteosarcoma)[10] |
| Compound 11 | 42.4 | - | 25.1 | - | - | LS180 (Colon): 25.2 |
| Compound 27 | 32.7 - 45.8 (range) | - | - | - | - | - |
| Compound 42e | - | - | 5.41 - 10.75 (range)[11] | - | - | - |
| Compound 44a | - | 3.74[11] | - | - | - | - |
| Compound 44b | - | - | 4.03[11] | - | - | - |
| Compound 44c | - | 3.06[11] | 4.42[11] | - | - | - |
| Compound 52d | - | - | - | - | 0.26[11] | HT-29 (Colon): 0.25[11] |
Note: "-" indicates data not available in the cited sources. The specific structures of the compounds are detailed in the respective references.
Mechanism of Action: Targeting the PI3K/AKT Signaling Pathway
Several studies suggest that this compound derivatives exert their anticancer effects by modulating key signaling pathways involved in cell survival and proliferation.[3] One of the critical pathways identified is the PI3K/AKT pathway, which is often hyperactivated in cancer cells, promoting cell growth and inhibiting apoptosis.[3] Certain this compound derivatives have been shown to inhibit this pathway, leading to decreased proliferation and induction of apoptotic cell death.[5][6]
Caption: Inhibition of the PI3K/AKT signaling pathway by this compound derivatives.
Experimental Protocols
The following are detailed protocols for key experiments used to evaluate the anticancer effects of this compound derivatives in cancer cell line studies.
Cell Viability and Cytotoxicity (MTT Assay)
This protocol is used to determine the cytotoxic effects of this compound derivatives on cancer cell lines.
Caption: Workflow for the MTT cell viability assay.
Materials:
-
Cancer cell line of interest
-
Complete culture medium (e.g., DMEM, RPMI-1640) with 10% FBS
-
96-well flat-bottom plates
-
This compound derivative stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.
-
Incubate the plate at 37°C in a humidified atmosphere with 5% CO2 for 24 hours to allow cell attachment.
-
Prepare serial dilutions of the this compound derivative in complete culture medium.
-
Remove the medium from the wells and add 100 µL of the diluted compounds to the respective wells. Include a vehicle control (medium with DMSO) and a blank (medium only).
-
Incubate the plate for 48 to 72 hours.
-
Add 10 µL of MTT solution (5 mg/mL) to each well and incubate for 4 hours at 37°C.
-
After incubation, carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC50 value using appropriate software.
Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)
This protocol is used to quantify the induction of apoptosis by this compound derivatives.
Materials:
-
Treated and untreated cancer cells
-
Annexin V-FITC Apoptosis Detection Kit
-
1X Binding Buffer
-
Propidium Iodide (PI) solution
-
Flow cytometer
Procedure:
-
Seed cells in a 6-well plate and treat with the IC50 concentration of the this compound derivative for 24-48 hours.
-
Harvest the cells (including floating cells in the medium) and wash twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer to a concentration of approximately 1 x 10^6 cells/mL.[4]
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI solution.[12]
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[13]
-
Add 400 µL of 1X Binding Buffer to each tube.[12]
-
Analyze the cells by flow cytometry within one hour.
Cell Cycle Analysis (Propidium Iodide Staining)
This protocol is used to determine the effect of this compound derivatives on the cell cycle distribution.
Materials:
-
Treated and untreated cancer cells
-
Cold 70% ethanol
-
PBS
-
RNase A (10 mg/mL)
-
Propidium Iodide (PI) staining solution (50 µg/mL)
-
Flow cytometer
Procedure:
-
Seed cells and treat with the this compound derivative as described for the apoptosis assay.
-
Harvest the cells and wash with cold PBS.
-
Fix the cells by adding them dropwise into ice-cold 70% ethanol while vortexing gently.
-
Incubate the fixed cells at -20°C for at least 2 hours (can be stored for several weeks).[3]
-
Wash the cells with cold PBS to remove the ethanol.
-
Resuspend the cell pellet in 500 µL of PBS containing 100 µg/mL RNase A and 50 µg/mL PI.[7]
-
Incubate for 30 minutes at 37°C in the dark.
-
Analyze the DNA content of the cells by flow cytometry.
Western Blot Analysis of PI3K/AKT Pathway Proteins
This protocol is used to investigate the effect of this compound derivatives on the expression and phosphorylation of key proteins in the PI3K/AKT pathway.
Materials:
-
Treated and untreated cancer cells
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
Nitrocellulose or PVDF membranes
-
Primary antibodies (e.g., anti-PI3K, anti-phospho-PI3K, anti-AKT, anti-phospho-AKT, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Lyse the treated and untreated cells with RIPA buffer.
-
Determine the protein concentration of the lysates using the BCA assay.
-
Denature equal amounts of protein (20-30 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a nitrocellulose or PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.[5]
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again as in step 7.
-
Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Use β-actin as a loading control to normalize the expression of the target proteins.
References
- 1. researchgate.net [researchgate.net]
- 2. pubcompare.ai [pubcompare.ai]
- 3. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubcompare.ai [pubcompare.ai]
- 6. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Flow cytometric analysis of the cell cycle [bio-protocol.org]
- 8. Flow cytometry with PI staining | Abcam [abcam.com]
- 9. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 10. cancer.wisc.edu [cancer.wisc.edu]
- 11. scispace.com [scispace.com]
- 12. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 13. documents.thermofisher.com [documents.thermofisher.com]
Application Notes and Protocols: 4-Hydroxycoumarin-Based Sensors for Metal Ion Detection
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the use of 4-hydroxycoumarin-based fluorescent sensors in the detection of various metal ions. The unique photophysical properties of the this compound scaffold make it an excellent platform for the design of sensitive and selective chemosensors.
Introduction
This compound and its derivatives are a class of organic compounds that have garnered significant interest in the development of fluorescent chemosensors.[1] Their characteristic conjugated molecular architecture and inherent fluorescence can be readily modulated by the introduction of specific metal ion binding sites.[2] This allows for the rational design of sensors that exhibit a "turn-on" or "turn-off" fluorescent response upon complexation with a target metal ion.[3][4] These sensors have shown great promise for the detection of biologically and environmentally important metal ions such as Al³⁺, Fe³⁺, and Cu²⁺.[5][6][7]
The primary advantages of using this compound-based sensors include their high sensitivity, selectivity, and the operational simplicity of fluorescence spectroscopy.[8] These features make them valuable tools in various fields, including environmental monitoring, biological imaging, and pharmaceutical analysis.[5][9]
Signaling Mechanisms
The detection of metal ions by this compound-based sensors typically relies on one of several photophysical mechanisms that alter the fluorescence output of the coumarin fluorophore upon metal binding. The most common mechanisms are Chelation-Enhanced Fluorescence (CHEF), Photoinduced Electron Transfer (PET), and Excited-State Intramolecular Proton Transfer (ESIPT).
Experimental Protocols
General Synthesis of this compound Derivatives
The synthesis of this compound-based sensors often involves the modification of the this compound core to introduce a metal ion recognition moiety. A common synthetic route is the Pechmann condensation or reactions involving the hydroxyl group at the 4-position.
Protocol: Synthesis of a Schiff Base Sensor
This protocol describes a general method for synthesizing a this compound-based Schiff base sensor, a common design for metal ion detection.
Materials:
-
4-hydroxy-3-formylcoumarin
-
A primary amine containing a metal-binding group (e.g., 2-aminophenol, ethylenediamine)
-
Ethanol or Methanol
-
Glacial acetic acid (catalyst)
Procedure:
-
Dissolve 1 equivalent of 4-hydroxy-3-formylcoumarin in a minimal amount of hot ethanol in a round-bottom flask.
-
In a separate beaker, dissolve 1.1 equivalents of the primary amine in ethanol.
-
Add the amine solution dropwise to the coumarin solution while stirring.
-
Add a few drops of glacial acetic acid to catalyze the reaction.
-
Reflux the reaction mixture for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
After completion, allow the reaction mixture to cool to room temperature.
-
The product will often precipitate out of the solution. If not, reduce the solvent volume under reduced pressure.
-
Collect the solid product by filtration and wash with cold ethanol.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol, methanol, or a mixture of solvents) to obtain the pure Schiff base sensor.
-
Characterize the final product using spectroscopic methods such as ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry.
Protocol for Metal Ion Detection using UV-Vis and Fluorescence Spectroscopy
This protocol outlines the general procedure for evaluating the performance of a this compound-based sensor for the detection of a specific metal ion.
Materials:
-
Synthesized this compound-based sensor
-
Stock solutions of various metal ions (e.g., chlorides or nitrates) in a suitable solvent (e.g., deionized water, ethanol, acetonitrile)
-
Buffer solution (e.g., HEPES, Tris-HCl) to maintain a constant pH
-
Spectroscopic grade solvents (e.g., DMSO, CH₃CN, H₂O)
-
UV-Vis spectrophotometer
-
Fluorometer
-
Quartz cuvettes
Procedure:
-
Preparation of Stock Solutions:
-
Prepare a stock solution of the sensor (e.g., 1 mM) in a suitable solvent like DMSO or acetonitrile.
-
Prepare stock solutions of the metal ions of interest (e.g., 10 mM) in deionized water or the same solvent as the sensor.
-
-
UV-Vis Titration:
-
Pipette a fixed volume of the sensor stock solution into a cuvette and dilute with the chosen solvent system (e.g., CH₃CN/H₂O, 95/5, v/v) to a final concentration of typically 10-50 µM.
-
Record the UV-Vis absorption spectrum of the sensor solution alone.
-
Add incremental amounts of the target metal ion stock solution to the cuvette.
-
After each addition, mix thoroughly and record the UV-Vis spectrum.
-
Observe the changes in the absorption maxima (λmax) and the appearance of any new peaks.
-
-
Fluorescence Titration:
-
Prepare a solution of the sensor in a cuvette at a lower concentration (e.g., 1-10 µM) in the same solvent system.
-
Record the fluorescence emission spectrum of the sensor alone by exciting at its absorption maximum.
-
Sequentially add small aliquots of the target metal ion stock solution to the cuvette.
-
After each addition, mix and record the fluorescence emission spectrum.
-
Monitor the changes in fluorescence intensity (increase for "turn-on" sensors, decrease for "turn-off" sensors) and any shifts in the emission wavelength.
-
-
Selectivity Study:
-
Prepare identical solutions of the sensor.
-
Add a fixed concentration (e.g., 2-10 equivalents) of different metal ions to separate sensor solutions.
-
Record the fluorescence intensity for each metal ion.
-
Compare the fluorescence response of the target metal ion to that of other potentially interfering ions.
-
-
Determination of Detection Limit (LOD):
-
The LOD can be calculated using the formula: LOD = 3σ/k, where σ is the standard deviation of the blank measurement (sensor alone) and k is the slope of the linear portion of the fluorescence intensity versus metal ion concentration plot.
-
Data Presentation
The performance of different this compound-based sensors for various metal ions is summarized in the tables below.
Table 1: Performance of this compound-Based Sensors for Al³⁺ Detection
| Sensor Derivative | Sensing Mechanism | Detection Limit (LOD) | Solvent System | Reference |
| 7-diethylamino-4-hydroxycoumarin acylhydrazone | Colorimetric & "Turn-on" Fluorescence | Not Specified | Not Specified | [5] |
| Quinoline-coumarin conjugate | CHEF ("Turn-on") | 0.82 µM | Ethanol | [10] |
| 8-acetyl-7-hydroxy-4-methylcoumarin (AHMC) | "Turn-on" Fluorescence | Not Specified | Methanol-Water | [3] |
| Coumarin derivative with niacin hydrazide | PET & C=N isomerization ("Turn-on") | 0.251 µM | EtOH-HEPES | [11] |
Table 2: Performance of this compound-Based Sensors for Fe³⁺ Detection
| Sensor Derivative | Sensing Mechanism | Detection Limit (LOD) | Solvent System | Reference |
| Furo[3,2-c]coumarin derivative (FH) | "Turn-off" Fluorescence | 1.93 µM | 10% MeOH-H₂O | [6][12] |
| Amide-containing coumarin derivative | Fluorescence Quenching | 10 µM | Acetonitrile | [13] |
| Coumarin-based Schiff bases (BS1, BS2) | "Turn-off" Fluorescence | ~10 µM | Not Specified | [9] |
Table 3: Performance of this compound-Based Sensors for Cu²⁺ Detection
| Sensor Derivative | Sensing Mechanism | Detection Limit (LOD) | Solvent System | Reference |
| 6,7-dihydroxy-3-(4-(trifluoro)methylphenyl)coumarin (HMAC) | "Turn on-off" Fluorescence Quenching | 24.5 nM | CH₃CN/HEPES | [14][15] |
| Coumarin derivative with 2-picolyl unit | Fluorescence "on-off" | Not Specified | Aqueous solution (pH 4-10) | [16] |
| Coumarin-based Schiff base | "Turn-off" Fluorescence | Not Specified | DMF:H₂O | [17] |
Conclusion
This compound-based fluorescent sensors offer a versatile and effective platform for the detection of a wide range of metal ions. The ability to tune the selectivity and sensitivity through synthetic modifications makes them highly adaptable for various applications. The protocols provided herein offer a standardized approach for the synthesis and evaluation of these sensors, facilitating their development and application in research and industry. The continued exploration of novel this compound derivatives is expected to lead to the development of even more sophisticated and practical chemosensors in the future.
References
- 1. mdpi.com [mdpi.com]
- 2. Coumarin‐based Chemosensors for Metal Ions Detection [ouci.dntb.gov.ua]
- 3. A simple coumarin as a turn-on fluorescence sensor for Al(iii) ions - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. A new 7-diethylamino-4-hydroxycoumarin based reversible colorimetric/fluorometric probe for sequential detection of Al3+/PPi and its potential use in biodetection and bioimaging applications - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Recent Progress in Fluorescent Probes For Metal Ion Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Coumarin-Based Fluorescent Probes for Dual Recognition of Copper(II) and Iron(III) Ions and Their Application in Bio-Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Fluorescent sensor for selective detection of Al(3+) based on quinoline-coumarin conjugate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. A novel coumarin-based fluorescence chemosensor for Al3+ and its application in cell imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Furo[3,2-c]coumarin-derived Fe3+ Selective Fluorescence Sensor: Synthesis, Fluorescence Study and Application to Water Analysis - The University of Liverpool Repository [livrepository.liverpool.ac.uk]
- 13. researchgate.net [researchgate.net]
- 14. Fluorescence "Turn On-Off" Sensing of Copper (II) Ions Utilizing Coumarin-Based Chemosensor: Experimental Study, Theoretical Calculation, Mineral and Drinking Water Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. earsiv.kmu.edu.tr [earsiv.kmu.edu.tr]
- 16. pubs.acs.org [pubs.acs.org]
- 17. A highly selective coumarin-based chemosensor for dual sensing of Cu2+ and Zn2+ ions with logic gate integration and live cell imaging - Analytical Methods (RSC Publishing) [pubs.rsc.org]
Application of 4-Hydroxycoumarin in the Synthesis of Agrochemicals
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
4-Hydroxycoumarin and its derivatives are a versatile class of compounds with significant applications in the agrochemical industry. This scaffold is the foundation for a major class of anticoagulant rodenticides and has also been explored for the development of novel fungicides. The unique chemical properties of the this compound nucleus, particularly the acidity of the 4-hydroxyl group and the reactivity of the C3 position, allow for a wide range of chemical modifications, leading to compounds with diverse biological activities. These notes provide an overview of the application of this compound in agrochemical synthesis, with a focus on rodenticides and fungicides, and include detailed experimental protocols for the synthesis of key compounds.
Anticoagulant Rodenticides
The most prominent application of this compound in agrochemicals is in the synthesis of anticoagulant rodenticides. These compounds act as vitamin K antagonists, disrupting the blood coagulation cascade and leading to internal hemorrhaging in rodents.[1][2] They are categorized into first and second-generation anticoagulants, with the latter being more potent and effective against resistant rodent populations.[2]
Mechanism of Action
This compound-based rodenticides function by inhibiting the enzyme Vitamin K Epoxide Reductase (VKOR).[1][3][4] This enzyme is crucial for the regeneration of Vitamin K, a necessary cofactor for the gamma-carboxylation of several clotting factors (II, VII, IX, and X).[2] Inhibition of VKOR leads to the production of non-functional clotting factors, resulting in anticoagulation.
Caption: Mechanism of action of this compound rodenticides.
Synthesis of Anticoagulant Rodenticides
A common synthetic strategy for second-generation anticoagulants like Brodifacoum and Difenacoum involves the condensation of this compound with a substituted tetralone derivative.[3][4][5]
This protocol outlines a potential synthesis route for Brodifacoum, a potent second-generation anticoagulant rodenticide.
References
- 1. Vitamin K - Wikipedia [en.wikipedia.org]
- 2. Anticoagulant rodenticides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthetic Approaches and Biological Activities of this compound Derivatives [mdpi.com]
- 4. Synthetic Approaches and Biological Activities of this compound Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Practical Synthesis of Hydroxychromenes and Evaluation of Their Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Troubleshooting low yield in 4-Hydroxycoumarin synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address challenges associated with the synthesis of 4-hydroxycoumarin, with a focus on resolving issues of low yield.
Troubleshooting Guide (Q&A)
This guide addresses specific problems you may encounter during the synthesis of this compound in a direct question-and-answer format.
Question 1: My overall yield of this compound is significantly lower than reported in the literature. What are the most common general causes?
Answer: Low yield in this compound synthesis can stem from several factors. Systematically evaluating your experimental setup is key. The most common culprits include:
-
Incomplete Reaction: The reaction may not have gone to completion. This can be due to insufficient reaction time, non-optimal temperature, or inefficient mixing. For instance, high-temperature cyclization of acylsalicylic acid esters requires maintaining temperatures between 220 and 280°C to maximize yield and minimize side products.[1]
-
Purity of Starting Materials: The purity of reactants, such as phenol, 2'-hydroxyacetophenone, or malonic acid, is critical. Impurities can interfere with the reaction or lead to the formation of unwanted side products.
-
Catalyst Issues: The catalyst, whether an acid like POCl₃ or a base like sodium metal, may be old, inactive, or used in an incorrect amount. Some methods are highly sensitive to the catalyst quantity and type.[2]
-
Side Product Formation: Several side reactions can compete with the main reaction, consuming starting materials and reducing the yield of the desired product. A common issue is the competition between C-acylation and O-acylation.[3]
-
Sub-optimal Work-up and Purification: Significant product loss can occur during the work-up and purification stages. This includes inefficient extraction, premature precipitation, or using an unsuitable recrystallization solvent. Simple filtration and washing with a cold solvent like ethanol can sometimes be sufficient and prevent loss.[4]
-
Atmospheric Moisture: Many of the reagents, especially organometallic reagents or strong acids/bases, are sensitive to moisture. Reactions should be conducted under anhydrous conditions where specified.
Question 2: I am using the Pechmann condensation to synthesize this compound from phenol and malonic acid, but the yield is poor. How can I optimize this reaction?
Answer: The Pechmann reaction is a classic method, but its efficiency is highly dependent on the reaction conditions. Here are key parameters to optimize:
-
Choice of Condensing Agent/Catalyst: This is one of the most critical factors.
-
Phosphorus oxychloride (POCl₃) with Zinc Chloride (ZnCl₂): This is a common combination. Using an equimolar proportion of phenol and malonic acid with POCl₃ and a twofold amount of anhydrous ZnCl₂ has been reported to give yields around 64%.[3]
-
Eaton's Reagent (P₂O₅ in CH₃SO₃H): This reagent can be very effective for the cyclization step, particularly when using an intermediate like 3-oxo-3-phenoxypropanoic acid (formed from phenol and Meldrum's acid).[3][5]
-
Other Acid Catalysts: Sulfuric acid, trifluoroacetic acid, and others have been used, but they can be harsh and lead to charring or other side reactions if the temperature is not carefully controlled.[2]
-
-
Reaction Temperature: Temperature control is crucial. While heating is necessary, excessive temperatures can lead to decomposition and the formation of tarry by-products, significantly lowering the yield. A reaction temperature of around 70°C has been used with Eaton's reagent.[5]
-
Solvent Conditions: Many modern procedures for this synthesis are performed under solvent-free conditions, which can improve efficiency.[3][5] For example, heating phenol with Meldrum's acid at 90°C without a solvent is an effective first step.[6]
Question 3: My synthesis involves the intramolecular cyclization of an O-acylsalicylate ester using sodium metal, and the yield is low with a lot of dark, insoluble material. What's going wrong?
Answer: This high-temperature condensation is effective but technically challenging. Low yields are often accompanied by the formation of by-products.
-
Temperature Control: This is the most critical parameter. The optimal temperature range for this reaction is high, typically between 220°C and 280°C.[1]
-
Too Low (< 175°C): The reaction is very slow, and you may recover unreacted starting material or isolate salicylic acid as a major by-product.[1]
-
Too High (> 280°C): Overheating leads to decomposition and carbonization, which is likely the source of the dark, insoluble material you are observing.[1]
-
-
Sodium Dispersion and Addition: The reaction is highly exothermic. Sodium must be added slowly and in small pieces with vigorous stirring to maintain control over the temperature.[1]
-
Inert Solvent: The use of a high-boiling, inert solvent like mineral oil is essential to achieve and maintain the required reaction temperature safely and effectively.[1]
-
Work-up Procedure: The work-up for this reaction is critical for separating the product from the mineral oil and by-products. It typically involves decanting the hot oil, washing the gummy product salt, dissolving it in water, and carefully acidifying to first precipitate impurities at a near-neutral pH before fully acidifying to precipitate the this compound.[1]
Question 4: I suspect the formation of isomeric by-products. What are the most common isomers in this compound synthesis and how can they be avoided?
Answer: The most common isomeric issue in reactions involving acylation is the formation of O-acylated versus C-acylated products.
-
O-acylation vs. C-acylation: this compound exists in a keto-enol tautomerism. The oxygen atom of the hydroxyl group can act as a nucleophile (leading to O-acylation) and the C3 position can also be nucleophilic (leading to C-acylation).
-
Reaction Pathway: In some syntheses, an O-acylated product, a 4-coumarinyl carboxylate, may form first.[3] This intermediate can sometimes be rearranged to the desired C-acylated product under specific conditions, for example, by using potassium cyanide.[3] Direct acetylation of this compound with triethylamine often gives the enol ester (O-acylation).[3]
-
Minimization: The choice of catalyst and reaction conditions determines the selectivity. For example, reacting this compound with glacial acetic acid in the presence of POCl₃ favors the formation of 3-acetyl-4-hydroxycoumarin (C-acylation).[3] To obtain this compound itself, this acetyl group would then need to be removed via hydrolysis.[3][7]
Frequently Asked Questions (FAQs)
FAQ 1: What are the primary starting materials for the most common this compound synthesis routes?
The most frequently cited starting materials are:
-
Phenol and Malonic Acid: This is the basis for the Pechmann reaction, often catalyzed by agents like POCl₃/ZnCl₂.[3][6]
-
Phenol and Meldrum's Acid: A variation of the Pechmann reaction where Meldrum's acid is used as a malonic acid equivalent, often in a two-step, one-pot synthesis.[2][3][5]
-
2'-Hydroxyacetophenone: This can be condensed with reagents like diethyl carbonate in the presence of a strong base.[3][6]
-
Methyl Salicylate Derivatives: Specifically, O-acylsalicylic acid methyl esters can undergo an intramolecular Claisen-type condensation at high temperatures to yield 3-substituted-4-hydroxycoumarins.[1][8]
FAQ 2: What are the recommended analytical techniques to monitor reaction progress and assess the purity of the final product?
To effectively monitor your reaction and confirm the final product's identity and purity, a combination of techniques is recommended:
-
Thin-Layer Chromatography (TLC): Ideal for quickly monitoring the consumption of starting materials and the formation of the product.
-
High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS): Provides an accurate determination of yield and can identify and quantify impurities in the crude reaction mixture or final product.[4]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for unambiguous structural confirmation of the this compound scaffold.[6][9]
-
Melting Point Analysis: A sharp melting point close to the literature value (e.g., 213-214°C) is a good indicator of high purity.[5]
FAQ 3: Are there any modern, more efficient, or "greener" methods for synthesizing this compound?
Yes, recent research has focused on improving the efficiency and environmental friendliness of this synthesis. Key advancements include:
-
Microwave-Assisted Synthesis: The use of microwave irradiation can dramatically reduce reaction times (from hours to minutes) and often leads to higher yields compared to conventional heating methods.[4][10]
-
Solvent-Free Reactions: Performing reactions without a solvent (neat) simplifies the work-up, reduces waste, and can sometimes improve yields.[3][5]
-
One-Pot Procedures: Combining multiple synthetic steps into a single reaction vessel without isolating intermediates saves time, reduces solvent use, and can increase overall efficiency. The synthesis from phenol and Meldrum's acid followed by cyclization with Eaton's reagent is a prime example.[5]
-
Alternative Catalysts: Research into recyclable or more environmentally benign catalysts, such as Amberlite IR-120, is ongoing to replace harsh and toxic reagents.[6]
Data Presentation
Table 1: Comparison of Yields for Different Synthesis Conditions
| Starting Materials | Catalyst / Reagent | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| Phenol + Malonic Acid | POCl₃ + ZnCl₂ | N/A | ~65 | N/A | 64 | [3] |
| Phenol + Meldrum's Acid | Eaton's Reagent | Solvent-free | 90 then 70 | 5h then 4h | 75 | [3][6] |
| Methyl Acetylsalicylate | Sodium Methoxide | Mineral Oil | 180 - 240 | 1.5 - 2h | ~21 | [8] |
| This compound, Phenylglyoxal, 3-arylaminocyclopent-2-enone | None (Microwave) | Ethanol | 100 | 30 min | 89 | [4] |
| O-acetylsalicylic acid methyl ester | Sodium | Mineral Oil | 220 - 280 | ~40 min | High (unspecified) | [1] |
Table 2: Optimization of a Three-Component Reaction Using Microwave Irradiation
Reaction: this compound + phenylglyoxal monohydrate + 3-(p-tolylamino)cyclopent-2-enone
| Entry | Solvent | Temperature (°C) | Time (min) | Yield (%) |
| 1 | Ethanol | 100 | 30 | 89 |
| 2 | Water | 100 | 30 | 72 |
| 3 | DMF | 100 | 30 | 75 |
| 4 | Acetonitrile | 100 | 30 | 81 |
| 5 | Ethanol | 80 | 30 | 76 |
| 6 | Ethanol | 100 | 15 | 78 |
| 7 | Ethanol | 100 | 45 | 87 |
| 8 | Ethanol (Reflux, no MW) | ~78 | 4h | 60 |
(Data synthesized from[4])
Experimental Protocols
Protocol 1: One-Pot Synthesis from Phenol and Meldrum's Acid
This method is adapted from procedures utilizing Eaton's reagent for cyclization.[5]
-
Step 1: Acylation. In a round-bottom flask, mix phenol (1.0 eq) and Meldrum's acid (1.0 eq).
-
Heat the solvent-free mixture at 90°C for approximately 5 hours with stirring. The mixture will become a thick paste or solid, which is the intermediate 3-oxo-3-phenoxypropanoic acid.
-
Cool the mixture to room temperature.
-
Step 2: Cyclization. Carefully add Eaton's reagent (a 1:10 w/w mixture of P₂O₅ in CH₃SO₃H) to the flask.
-
Heat the reaction mixture to 70°C and stir for 4 hours.
-
Step 3: Work-up. Cool the flask to room temperature and then carefully add crushed ice or cold water to the mixture while stirring vigorously to quench the reaction.
-
The solid product will precipitate. Collect the precipitate by vacuum filtration.
-
Wash the solid thoroughly with cold water to remove any remaining acid.
-
Recrystallize the crude solid from an ethanol/water mixture to afford pure this compound.
Protocol 2: High-Temperature Cyclization of O-Acylsalicylate Ester
This protocol is based on the intramolecular condensation method.[1]
-
Step 1: Setup. In a three-neck flask equipped with a mechanical stirrer, a reflux condenser, and an addition funnel, add sodium metal (1.0-1.2 eq) to a high-boiling mineral oil.
-
Heat the mixture to approximately 250°C with vigorous stirring to create a fine dispersion of molten sodium.
-
Step 2: Reaction. Slowly add the appropriate O-acylsalicylate methyl ester (1.0 eq) dropwise from the addition funnel to the hot sodium dispersion. The reaction is exothermic and the addition rate should be controlled to maintain the temperature between 250-280°C.
-
After the addition is complete, continue stirring at 250°C for approximately 40 minutes.
-
Step 3: Work-up. Cool the reaction mixture enough to handle safely, then decant the hot mineral oil from the gummy sodium salt residue at the bottom of the flask.
-
Wash the gummy residue with a low-boiling petroleum fraction to remove residual mineral oil.
-
Carefully dissolve the residue in water.
-
Adjust the pH of the aqueous solution to ~7.0 with hydrochloric acid. Any oil or precipitate that forms contains impurities and should be removed by extraction with ether.
-
Separate the aqueous layer and acidify it further to pH ~1.5. The desired this compound product will crystallize out.
-
Collect the crystals by filtration, wash with cold water, and dry. Recrystallize if necessary.
Visualizations
Caption: A logical workflow for troubleshooting low yields.
Caption: Major synthetic routes to this compound.
Caption: Competing C-acylation vs. O-acylation side reactions.
References
- 1. US2465293A - Synthesis of 4-hydroxycoumarins - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. Review on this compound Chemistry: Synthesis, Acylation and Photochemical Properties [pubs.sciepub.com]
- 4. One-Pot Synthesis of 3-Functionalized this compound under Catalyst-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. Recent advances in this compound chemistry. Part 1: Synthesis and reactions - Arabian Journal of Chemistry [arabjchem.org]
- 7. jmnc.samipubco.com [jmnc.samipubco.com]
- 8. CN1101045A - Method for preparation of 4-hydroxy coumarin - Google Patents [patents.google.com]
- 9. researchgate.net [researchgate.net]
- 10. Synthetic Approaches and Biological Activities of this compound Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of 4-Hydroxycoumarin Compounds
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the purification of 4-hydroxycoumarin and its derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found in crude this compound samples?
A1: Impurities largely depend on the synthetic route. Common contaminants include unreacted starting materials such as phenols or 2'-hydroxyacetophenones, reagents like acetic acid, and side-products from competing reactions.[1][2] For instance, syntheses performed at high temperatures can lead to hydrolysis of the coumarin lactone ring, resulting in open-chain impurities.[3] In syntheses starting from acylsalicylic acid esters, incomplete cyclization can leave residual starting material.[4][5]
Q2: My this compound compound appears to be degrading on the silica gel column. Why is this happening and what can I do?
A2: this compound is acidic and can interact strongly with standard silica gel, which is also acidic. This interaction can sometimes catalyze degradation, especially for sensitive derivatives.[6][7] To mitigate this, you can use a deactivated silica gel by pre-treating the column with a small amount of a modifying agent like triethylamine mixed in the eluent (e.g., 0.1-1%).[6] Alternatively, using a different stationary phase like neutral alumina or florisil can be a solution for compounds unstable on silica.[7]
Q3: Are there modern purification techniques that avoid traditional column chromatography?
A3: Yes, some modern synthetic methods are designed to produce high-purity products that do not require chromatographic purification. One approach is the use of "Group-Assisted Purification" (GAP) chemistry, where the reaction is designed so the product precipitates from the reaction mixture and can be isolated by simple filtration and washing.[8] Additionally, certain catalyst-free, multi-component reactions can yield crude products with excellent purity, which can be cleaned by a simple wash with a solvent like cold ethanol.[8][9][10]
Q4: What is the typical purity level required for this compound used in pharmaceutical applications?
A4: For pharmaceutical applications, high-purity grades are essential. The market demand is predominantly for purity levels greater than 98% to ensure safety, efficacy, and compliance with stringent regulatory standards.[11]
Troubleshooting Guides
Recrystallization Issues
Problem: Low or no crystal formation after cooling the recrystallization solvent.
-
Possible Cause 1: Solution is too dilute. The concentration of your compound is below its saturation point at the lower temperature.
-
Solution: Re-heat the solution and evaporate some of the solvent to increase the concentration. Allow it to cool again slowly.
-
-
Possible Cause 2: Supersaturation. The solution is supersaturated, and crystallization has not been initiated.
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Solution 1 (Seeding): Add a tiny seed crystal of pure this compound to the cooled solution to induce crystallization.
-
Solution 2 (Scratching): Gently scratch the inside surface of the flask with a glass rod at the meniscus. The microscopic scratches provide a nucleation site for crystal growth.
-
-
Possible Cause 3: Incorrect solvent system. The chosen solvent or solvent mixture may be too good a solvent, even at low temperatures.
-
Solution: Add a miscible "anti-solvent" (a solvent in which your compound is poorly soluble) dropwise to the cooled solution until persistent cloudiness appears, then re-heat until clear and cool slowly. For coumarins, aqueous-organic mixtures like aqueous methanol or aqueous ethanol are often effective.[12]
-
Column Chromatography Issues
Problem: The this compound compound is not moving from the origin (Rf = 0) on the column.
-
Possible Cause 1: Eluent is too non-polar. The solvent system does not have sufficient polarity to displace the acidic this compound from the polar silica gel.
-
Solution: Gradually increase the polarity of the eluent. For example, if you are using a 70:30 cyclohexane:ethyl acetate mixture, try increasing the ethyl acetate ratio to 60:40 or 50:50.[6]
-
-
Possible Cause 2: Strong acidic interaction. The phenolic hydroxyl group is strongly adsorbing to the silica.
-
Solution: Add a small amount of a polar, acidic modifier like acetic acid (~0.5-1%) to the eluent. This can help to occupy the active sites on the silica and improve the elution of your acidic compound.
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Problem: The compound elutes as a long, trailing band, leading to poor separation and mixed fractions.
-
Possible Cause 1: Compound overloading. Too much crude material was loaded onto the column relative to the amount of silica gel.
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Solution: Reduce the amount of sample loaded or increase the column size (higher silica-to-crude product ratio).[6]
-
-
Possible Cause 2: Poor solubility in the eluent. The compound may be precipitating at the top of the column and slowly redissolving as the eluent passes through.
-
Solution: Ensure your crude sample is fully dissolved before loading. If it is not soluble in the starting eluent, dissolve it in a minimum amount of a stronger solvent (like dichloromethane) and adsorb it onto a small amount of silica gel.[6] After evaporating the solvent, the resulting powder can be dry-loaded onto the column.
-
Data Presentation: Purification & Synthesis Outcomes
Table 1: Comparison of Synthesis and Purification Methods for this compound.
| Synthesis Method | Purification Step | Purity Notes | Yield | Reference |
|---|---|---|---|---|
| Reflux (Aspirin, Urea, Toluene) | Drying of precipitate | Contained some open-chain product from hydrolysis. | 57.96% | [3] |
| Ultrasonic Bath (Aspirin, Urea, Toluene) | Drying of precipitate | Synthesized without impurities. | 83.33% | [3] |
| Intramolecular Claisen Condensation | Recrystallization from water | Final product m.p. 210–213 °C. | 20.5% | [13] |
| Phenol + Meldrum's Acid | Recrystallization from ethanol | Simple filtration and recrystallization were sufficient. | 60.5% |[14] |
Table 2: Effect of Solvent Composition on Recrystallization Recovery of Coumarin.
| Solvent System (% Aqueous Methanol) | Recovery Percentage (%) | Notes | Reference |
|---|---|---|---|
| 30% | 0% | Amorphous solid produced. | [12] |
| 35% | 0% | Amorphous solid produced. | [12] |
| 40% | 86.4% | Highest recovery of crystals. | [12] |
| 45% | 65.2% | Lower recovery due to higher solubility. | [12] |
| 50% | 25.0% | Low recovery due to high solubility in methanol. |[12] |
Experimental Protocols
Protocol 1: Purification of this compound via pH Adjustment and Extraction
This protocol is adapted from a common workup procedure following synthesis from an acetylsalicylic acid ester.[5]
-
Dissolution: After the initial reaction, dissolve the resulting alkali metal salt of this compound in water.
-
Neutral Impurity Removal: Adjust the solution to a pH of approximately 4.0 using an acid like HCl. This will keep the desired product in its salt form while protonating less acidic impurities.
-
Extraction: Extract the aqueous solution with an inert organic solvent (e.g., diethyl ether, naphtha) to remove any neutral or less acidic organic impurities.[5] Discard the organic layer.
-
Precipitation: Acidify the remaining aqueous layer to a pH of 1.0-1.5 with further acid addition. The this compound will now be fully protonated and precipitate out of the solution.[5]
-
Isolation: Collect the crude this compound precipitate by filtration.
-
Recrystallization: For a high degree of purity, recrystallize the crude product from boiling water.[5]
-
Drying: Filter the pure crystals and dry them in an oven at approximately 110°C to a constant weight.[5]
Protocol 2: Purification by Mixed-Solvent Recrystallization
This protocol provides a general guideline for purifying coumarin compounds using a binary solvent system, based on data for coumarin itself.[12]
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Solvent Selection: Identify a "soluble" solvent (e.g., methanol, ethanol) and a "poorly soluble" or "anti-solvent" (e.g., water).
-
Dissolution: Dissolve the crude this compound product in a minimum amount of the hot "soluble" solvent.
-
Addition of Anti-Solvent: While the solution is still hot, add the "anti-solvent" dropwise until the first sign of persistent cloudiness (turbidity) is observed. This indicates the solution is saturated.
-
Clarification: Add a few more drops of the hot "soluble" solvent until the solution becomes clear again.
-
Cooling & Crystallization: Cover the flask and allow it to cool slowly to room temperature. Subsequently, place it in an ice bath to maximize crystal formation.
-
Isolation: Collect the purified crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent mixture or just the cold anti-solvent.
-
Drying: Dry the crystals to remove residual solvent.
Visual Guides & Workflows
Caption: General workflow for the purification and analysis of this compound.
Caption: Troubleshooting flowchart for low yield in recrystallization.
Caption: Relationship between synthesis methods and common impurities.
References
- 1. Review on this compound Chemistry: Synthesis, Acylation and Photochemical Properties [pubs.sciepub.com]
- 2. [PDF] Review on this compound Chemistry: Synthesis, Acylation and Photochemical Properties | Semantic Scholar [semanticscholar.org]
- 3. jmnc.samipubco.com [jmnc.samipubco.com]
- 4. US2465293A - Synthesis of 4-hydroxycoumarins - Google Patents [patents.google.com]
- 5. US2781361A - Process for the production of this compound - Google Patents [patents.google.com]
- 6. reddit.com [reddit.com]
- 7. Chromatography [chem.rochester.edu]
- 8. One-Pot Synthesis of 3-Functionalized this compound under Catalyst-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. DSpace [dr.lib.iastate.edu]
- 10. researchgate.net [researchgate.net]
- 11. archivemarketresearch.com [archivemarketresearch.com]
- 12. old.rrjournals.com [old.rrjournals.com]
- 13. CN1101045A - Method for preparation of 4-hydroxy coumarin - Google Patents [patents.google.com]
- 14. tandfonline.com [tandfonline.com]
Technical Support Center: Optimizing 4-Hydroxycoumarin Solubility for Biological Assays
For researchers, scientists, and drug development professionals, achieving optimal solubility of 4-hydroxycoumarin is a critical step for reliable and reproducible biological assay results. This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What is the solubility of this compound in common laboratory solvents?
A1: this compound exhibits varying solubility in different solvents. It is freely soluble in several organic solvents but has limited solubility in aqueous solutions. The table below summarizes the approximate solubility of this compound in commonly used solvents.
Data Presentation: Solubility of this compound
| Solvent | Approximate Solubility |
| Dimethyl Sulfoxide (DMSO) | ~30 mg/mL |
| Dimethylformamide (DMF) | ~30 mg/mL |
| Ethanol | ~30 mg/mL |
| Ethanol:PBS (pH 7.2) (1:5) | ~0.16 mg/mL[1] |
| Hot Water | Freely soluble |
| Water (room temperature) | Practically insoluble |
Q2: My this compound is not dissolving in my aqueous assay buffer. What can I do?
A2: Due to its hydrophobic nature, this compound is sparingly soluble in aqueous buffers. To improve its solubility, you can employ several techniques, including the use of co-solvents, pH adjustment, or complexation with cyclodextrins.
Troubleshooting Guide
Issue: Precipitation of this compound in Cell Culture Media
Possible Cause 1: Low Aqueous Solubility
This compound is a poorly water-soluble compound, and direct addition to aqueous media will likely result in precipitation.
Solution:
-
Co-solvent Strategy: Prepare a high-concentration stock solution in an organic solvent like DMSO and then dilute it into the cell culture medium. Ensure the final concentration of the organic solvent is low (typically <0.5% for DMSO) to avoid cellular toxicity. A stepwise dilution is recommended to prevent the compound from precipitating out.[2]
Possible Cause 2: pH of the Medium
The solubility of this compound can be influenced by the pH of the solution.
Solution:
-
pH Adjustment: Although extensive pH changes can affect cell viability, slight adjustments to the media pH (if permissible for your cell line) might improve solubility. It's crucial to determine the optimal pH for both compound solubility and cell health in preliminary experiments.
Possible Cause 3: High Final Concentration
The desired final concentration of this compound in the assay may exceed its solubility limit in the final medium composition.
Solution:
-
Determine Maximum Soluble Concentration: Perform a preliminary experiment to determine the maximum concentration of this compound that remains soluble in your specific cell culture medium under your experimental conditions.
-
Use of Cyclodextrins: Cyclodextrins can encapsulate hydrophobic molecules, increasing their aqueous solubility.[3] Consider preparing a complex of this compound with a suitable cyclodextrin before adding it to your assay.
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution using a Co-solvent (DMSO)
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.
Materials:
-
This compound (MW: 162.14 g/mol )
-
Dimethyl Sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes or vials
Procedure:
-
Weigh out 1.62 mg of this compound powder and place it in a sterile microcentrifuge tube.
-
Add 1 mL of sterile DMSO to the tube.
-
Vortex the tube until the this compound is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution.
-
Visually inspect the solution to ensure there are no visible particles.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C.
Protocol 2: Improving Aqueous Solubility with β-Cyclodextrins
This protocol provides a general method for preparing a this compound/β-cyclodextrin inclusion complex to enhance its solubility in aqueous solutions.
Materials:
-
This compound
-
β-Cyclodextrin
-
Deionized water
-
Magnetic stirrer and stir bar
Procedure:
-
Prepare a saturated aqueous solution of β-cyclodextrin by dissolving it in deionized water with stirring. The amount of β-cyclodextrin will depend on the desired final concentration and the specific type of cyclodextrin used.
-
Slowly add the this compound powder to the β-cyclodextrin solution while continuously stirring. A molar ratio of 1:1 (this compound:β-cyclodextrin) is a good starting point.
-
Continue stirring the mixture at room temperature for 24-48 hours to allow for the formation of the inclusion complex.
-
After the incubation period, filter the solution to remove any undissolved this compound.
-
The resulting clear solution contains the this compound/β-cyclodextrin complex and can be used for your biological assays. The exact concentration of the dissolved this compound should be determined analytically (e.g., by UV-Vis spectrophotometry).
Signaling Pathways and Experimental Workflows
Vitamin K Cycle and this compound's Anticoagulant Effect
This compound and its derivatives, such as warfarin, are well-known antagonists of the Vitamin K cycle.[4][5] They inhibit the enzyme Vitamin K epoxide reductase (VKOR), which is essential for the regeneration of Vitamin K.[6] This disruption prevents the γ-carboxylation of clotting factors, leading to an anticoagulant effect.
References
- 1. mdpi.com [mdpi.com]
- 2. medchemexpress.cn [medchemexpress.cn]
- 3. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Vitamin K - Wikipedia [en.wikipedia.org]
- 5. mdpi.com [mdpi.com]
- 6. Structural basis of antagonizing the vitamin K catalytic cycle for anticoagulation - PMC [pmc.ncbi.nlm.nih.gov]
Addressing common pitfalls in 4-Hydroxycoumarin crystallization
Welcome to the technical support center for 4-Hydroxycoumarin crystallization. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the crystallization of this compound and its derivatives. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to assist in your laboratory work.
Troubleshooting Guides & FAQs
This section addresses specific issues that may arise during the crystallization of this compound, providing direct answers and actionable solutions.
Crystallization Fails to Initiate
Q1: I've cooled my saturated solution, but no crystals are forming. What should I do?
A1: This is a common issue often related to supersaturation or nucleation problems. Here are several steps you can take:
-
Induce Nucleation:
-
Scratching: Gently scratch the inside of the flask with a glass rod at the surface of the solution. The microscopic scratches on the glass can provide nucleation sites for crystal growth.
-
Seed Crystals: If you have a previous batch of this compound crystals, add a single, small crystal to the solution. This will act as a template for new crystals to grow.
-
Ice Bath: If cooling at room temperature is unsuccessful, try further cooling the solution in an ice bath to decrease solubility and promote precipitation.
-
-
Solvent Concentration:
-
You may have used too much solvent. Gently heat the solution to evaporate some of the solvent, then allow it to cool again. Be careful not to evaporate too much, as this can lead to rapid precipitation and impurity inclusion.
-
Oiling Out
Q2: My compound is separating as an oil instead of crystals. How can I fix this?
A2: "Oiling out," or liquid-liquid phase separation, occurs when the solute comes out of solution at a temperature above its melting point in the solvent system.[1][2] This is a frequent challenge with organic compounds. To address this:
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Increase Solvent Volume: The solution may be too concentrated, causing the solute to precipitate too quickly. Re-heat the solution and add more of the primary solvent to decrease the supersaturation level.
-
Modify the Solvent System: If using a mixed solvent system (e.g., ethanol/water), you may have added the anti-solvent too quickly. Re-heat the solution until it is homogeneous, then add the anti-solvent more slowly, ensuring the solution remains warm.
-
Lower the Cooling Temperature: Cool the solution to a lower temperature. The oil may eventually solidify, at which point it can be used to seed a new, more controlled crystallization attempt.
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Control Cooling Rate: A slower cooling rate can prevent the system from reaching a state of high supersaturation where oiling out is favorable.
Poor Crystal Quality or Low Yield
Q3: My crystals are very small, discolored, or my yield is very low. What are the likely causes?
A3: These issues often point to problems with the cooling rate, solvent choice, or the presence of impurities.
-
Crystal Size and Purity:
-
Cooling Rate: Rapid cooling often leads to the formation of small, impure crystals.[3] Allow the solution to cool slowly and undisturbed to form larger, higher-purity crystals. An insulated container can be used to slow the cooling process.
-
Impurities: Discoloration is a strong indicator of impurities. If your this compound is not a white or off-white crystalline solid, a recrystallization step is recommended. Some synthesis methods can result in a tan-colored product that requires further purification.
-
-
Low Yield:
-
Excess Solvent: Using too much solvent will result in a significant portion of your compound remaining in the mother liquor.
-
Premature Filtration: Ensure the solution has cooled completely and crystallization has ceased before filtering. Checking the mother liquor for any remaining product by evaporating a small sample can be informative.
-
Quantitative Data Summary
The choice of solvent is critical for successful crystallization. The following table summarizes the solubility of this compound in various common solvents.
| Solvent System | Solubility | Temperature | Source |
| Ethanol | ~ 30 mg/mL | Room Temperature | [4] |
| Dimethyl Sulfoxide (DMSO) | ~ 30 mg/mL | Room Temperature | [4] |
| Dimethylformamide (DMF) | ~ 30 mg/mL | Room Temperature | [4] |
| Hot Water | Soluble | Boiling | [5][6] |
| 1:5 Ethanol:PBS (pH 7.2) | ~ 0.16 mg/mL | Room Temperature | [4] |
Melting Point: The melting point of pure this compound is typically in the range of 211-213 °C .[6][7] A lower or broader melting point range often indicates the presence of impurities.
Experimental Protocols
Protocol 1: Standard Recrystallization of this compound from an Aqueous/Organic Mixture
This protocol is suitable for purifying crude this compound that may contain organic-soluble impurities.
-
Dissolution: In an Erlenmeyer flask, dissolve the crude this compound in a minimal amount of hot ethanol. Add the hot solvent portion-wise until the solid is just dissolved.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.
-
Addition of Water: To the hot ethanolic solution, slowly add hot water dropwise until the solution becomes faintly turbid. This indicates that the saturation point has been reached.
-
Clarification: Add a few drops of hot ethanol back into the solution until the turbidity just disappears.
-
Cooling and Crystallization: Cover the flask and allow it to cool slowly to room temperature. To maximize yield, you can subsequently place the flask in an ice bath.
-
Isolation and Washing: Collect the crystals by vacuum filtration. Wash the crystals with a small amount of cold ethanol/water mixture.
-
Drying: Dry the purified crystals in a desiccator or a vacuum oven at a moderate temperature.
Protocol 2: Purification by pH Adjustment
This method is effective for removing acidic or basic impurities.
-
Dissolution in Base: Dissolve the crude this compound in a dilute aqueous solution of sodium hydroxide.
-
Extraction of Impurities: Extract the basic solution with an immiscible organic solvent like diethyl ether to remove any non-acidic impurities.
-
Acidification and Precipitation: Slowly acidify the aqueous layer with an acid such as hydrochloric acid to a pH of approximately 1.5. This compound will precipitate out of the solution.
-
Isolation and Washing: Collect the precipitated this compound by vacuum filtration. Wash the crystals thoroughly with cold water to remove any residual acid and salts.
-
Drying: Dry the purified product.
Visualizations
Logical Troubleshooting Workflow for Common Crystallization Issues
Caption: A flowchart for troubleshooting common crystallization problems.
Experimental Workflow for Recrystallization
References
- 1. lutpub.lut.fi [lutpub.lut.fi]
- 2. Understanding Oiling-Out Phenomena in the Crystallization of Small Molecule Compounds-Pharmalego [pharmalego.com]
- 3. reddit.com [reddit.com]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. US2781361A - Process for the production of this compound - Google Patents [patents.google.com]
- 6. This compound | 1076-38-6 [chemicalbook.com]
- 7. jmnc.samipubco.com [jmnc.samipubco.com]
Strategies to improve the fluorescence quantum yield of 4-Hydroxycoumarin probes
Welcome to the technical support center for 4-hydroxycoumarin-based fluorescent probes. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize their experiments and improve the fluorescence quantum yield (Φ) of their probes.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that influence the fluorescence quantum yield of this compound probes?
The fluorescence quantum yield of this compound probes is primarily influenced by three factors:
-
Molecular Structure (Substituents): The type and position of chemical groups on the coumarin ring are critical. Electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) can significantly alter the electronic properties of the molecule, enhancing intramolecular charge transfer (ICT) and boosting fluorescence.[1][2][3]
-
Solvent Environment: The polarity, viscosity, and hydrogen-bonding capacity of the solvent can dramatically affect the probe's photophysical properties.[4][5][6][7] A change in solvent can alter the energy levels of the excited state, leading to either enhancement or quenching of fluorescence.
-
Probe Concentration and Aggregation: At high concentrations, many fluorescent probes, including coumarins, suffer from aggregation-caused quenching (ACQ), where the formation of non-fluorescent aggregates leads to a significant drop in signal intensity.[8][9]
Q2: How do electron-donating and -withdrawing groups affect quantum yield?
Electron-donating groups (EDGs) like amino (-NH₂), dimethylamino (-N(CH₃)₂), and hydroxyl (-OH) groups, particularly at the 7-position of the coumarin ring, increase the electron density of the π-system. This enhances the intramolecular charge transfer (ICT) from the donor to the acceptor part of the molecule upon excitation, which often leads to stronger fluorescence emission.[1][3][4] Conversely, electron-withdrawing groups (EWGs) such as cyano (-CN) or carbonyl groups at the 3-position can also enhance the ICT mechanism by acting as an electron acceptor, which has been shown to improve fluorescence characteristics.[1][4] This strategic placement of donor and acceptor groups is a key principle in designing bright fluorescent probes.[2]
Q3: What is Aggregation-Caused Quenching (ACQ) and how can it be addressed?
Aggregation-Caused Quenching (ACQ) is a phenomenon where the fluorescence of a probe decreases or is completely extinguished at high concentrations or in a poor solvent where the molecules aggregate.[8] This is typically due to the formation of strong π-π stacking interactions in the aggregated state, which create non-radiative decay pathways for the excited state.[8]
To address ACQ, one can:
-
Work at lower probe concentrations.
-
Modify the probe's structure to inhibit π-π stacking. A modern approach is to design probes that exhibit Aggregation-Induced Emission (AIE). This involves creating molecules with rotor-like components or bulky groups that are free to move in solution (non-radiative decay), but whose intramolecular motion is restricted upon aggregation, blocking the non-radiative pathways and forcing the molecule to fluoresce brightly.[9][10]
Troubleshooting Guides
Problem 1: My probe has a very low fluorescence signal.
A weak signal is one of the most common issues. This guide provides a systematic approach to diagnose and solve the problem.
Logical Workflow for Troubleshooting Low Quantum Yield
References
- 1. 4-Hydroxycoumarins as New Fluorescent Compounds: Synthesis and Characterization [article.sapub.org]
- 2. researchgate.net [researchgate.net]
- 3. scispace.com [scispace.com]
- 4. hrcak.srce.hr [hrcak.srce.hr]
- 5. Solvent effect on the fluorescence response of hydroxycoumarin bearing a dipicolylamine binding site to metal ions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Molecule engineering of coumarin to reverse aggregation-caused quenching: Facile access to BioAIEgens - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Unusual Aggregation-Induced Emission of a Coumarin Derivative as a Result of the Restriction of an Intramolecular Twisting Motion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Molecule engineering of coumarin to reverse aggregation-caused quenching: Facile access to BioAIEgens - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Acylation of 4-Hydroxycoumarin
Welcome to the technical support center for the acylation of 4-hydroxycoumarin. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and detailed experimental protocols for the successful acylation of this compound.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during the acylation of this compound in a question-and-answer format.
Question 1: Why am I getting a low yield of my desired C-acylated product?
Answer: Low yields in C-acylation of this compound can stem from several factors:
-
Suboptimal Catalyst: The choice of catalyst is crucial. For acetylation with acetic acid or acetic anhydride, phosphorus oxychloride (POCl3) is an effective catalyst.[1][2][3] For acylation with long-chain acyl chlorides, pyridine with a catalytic amount of piperidine is commonly used.[1][2] Trifluoroacetic acid (TFA) can also be used as a catalyst in solvents like methanol.[3] Ensure the catalyst is fresh and used in the correct stoichiometric amount.
-
Reaction Conditions: Temperature and reaction time are critical. Some reactions require elevated temperatures (reflux) to proceed to completion.[3] For instance, the synthesis of 3-acetyl-4-hydroxycoumarin using acetic acid and POCl3 is often performed at 250°C.[3] Insufficient reaction time can lead to incomplete conversion. Monitoring the reaction by Thin Layer Chromatography (TLC) is recommended to determine the optimal reaction time.[3]
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Competing O-acylation: this compound can undergo O-acylation to form an enol ester, which can be a competing side reaction.[1][4] The formation of this O-acylated intermediate can be favored under certain conditions. To promote C-acylation, rearrangement of the O-acylated product to the C-acylated product can be facilitated by agents like potassium cyanide or by applying heat.[1][4]
-
Solvent Effects: The choice of solvent can influence the reaction outcome. While some reactions are performed solvent-free[1], others utilize solvents like methylene chloride, toluene, or pyridine.[1][2] The polarity and boiling point of the solvent should be appropriate for the chosen reagents and reaction temperature.
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Alternative Methods: Consider alternative energy sources like microwave irradiation or sonication (ultrasound), which have been shown to improve yields and reduce reaction times for C-acylation.[1][2]
Question 2: My reaction has stalled and is not proceeding to completion. What should I do?
Answer: A stalled reaction can be frustrating. Here are a few troubleshooting steps:
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Re-evaluate Reagents: Ensure all reagents, especially the acylating agent and any bases or catalysts, are pure and dry. Moisture can quench catalysts and some reagents.
-
Increase Temperature: If the reaction is being run at room temperature or a moderate temperature, cautiously increasing the heat may provide the necessary activation energy to drive the reaction forward. Always monitor for potential side product formation at higher temperatures.
-
Add More Catalyst: In some cases, the catalyst may have decomposed or become inactive over the course of the reaction. Adding a fresh portion of the catalyst might restart the reaction.
-
Check pH: For reactions involving bases like pyridine or triethylamine, ensure the pH of the reaction mixture is appropriate. An incorrect pH can hinder the reaction.
Question 3: I am having difficulty purifying my acylated this compound product. What are some common impurities and how can I remove them?
Answer: Purification challenges often arise from unreacted starting materials or the formation of side products.
-
Unreacted this compound: If TLC indicates the presence of starting material, recrystallization is often an effective purification method. Ethanol is a commonly used solvent for recrystallizing acylated 4-hydroxycoumarins.[3]
-
O-Acylated Byproduct: The O-acylated intermediate is a common impurity. This can sometimes be converted to the desired C-acylated product in situ or during workup. If it persists, careful column chromatography can be used to separate the two isomers.
-
Hydrolysis Products: During aqueous workup, hydrolysis of the acylated product back to this compound can occur, especially under acidic or basic conditions.[5] Neutralizing the reaction mixture before extraction and minimizing contact time with aqueous layers can help.
-
Recrystallization: For many 3-acyl-4-hydroxycoumarins, recrystallization from a suitable solvent like ethanol is a simple and effective purification technique.[3]
Data Presentation: Comparison of Acylation Methods
| Acylating Agent | Catalyst/Reagent | Solvent | Conditions | Yield | Reference |
| Acetic Acid / Acetic Anhydride | Phosphorus Oxychloride (POCl3) | None | Reflux, 250°C, 3.5h | 90% | [3] |
| Acyl Chlorides | Triethylamine | Methylene Chloride | - | Good | [1] |
| Long-chain Acyl Chlorides | Piperidine | Pyridine | Sonication (21 KHz) | Quantitative | [1][2] |
| Acetic Acid | Trichlorophosphate | - | - | - | [1] |
| Ethyl Orthoformate | p-Toluenesulfonic Acid | None | Microwave | Good | [1] |
| Acid Hydrazides | Trifluoroacetic Acid (TFA) | Methanol | Room Temp, 2-3h | - | [3] |
Experimental Protocols
Protocol 1: Synthesis of 3-Acetyl-4-hydroxycoumarin using Acetic Acid and POCl3 [3]
-
In a 100 mL flask, mix 4g (25 mmol) of this compound with 8 mL (133.3 mmol) of glacial acetic acid.
-
Carefully add 3 mL of phosphorus oxychloride (POCl3) to the mixture to act as the catalyst.
-
Heat the mixture under reflux on a sand bath at 250°C for approximately 3.5 hours, or until a wine-red crystalline precipitate forms.
-
Allow the flask to cool, then place it in an ice bath to complete the precipitation.
-
Filter the product under vacuum and air-dry.
-
Recrystallize the crude product from ethanol to obtain pure 3-acetyl-4-hydroxycoumarin.
Protocol 2: C-Acylation with Long-Chain Acyl Chlorides under Sonication [1][2]
-
Dissolve this compound in pyridine.
-
Add a catalytic amount of piperidine to the solution.
-
Add the desired long-chain acyl chloride to the mixture.
-
Subject the reaction mixture to ultrasound irradiation (21 kHz).
-
Monitor the reaction progress using TLC.
-
Upon completion, perform an appropriate aqueous workup and extract the product.
-
Purify the product by recrystallization or column chromatography.
Visualizations
Caption: General experimental workflow for the acylation of this compound.
Caption: Troubleshooting logic for the acylation of this compound.
References
- 1. Review on this compound Chemistry: Synthesis, Acylation and Photochemical Properties [pubs.sciepub.com]
- 2. Recent advances in this compound chemistry. Part 1: Synthesis and reactions - Arabian Journal of Chemistry [arabjchem.org]
- 3. ijpbs.com [ijpbs.com]
- 4. sciepub.com [sciepub.com]
- 5. jmnc.samipubco.com [jmnc.samipubco.com]
Technical Support Center: Enhancing the Selectivity of 4-Hydroxycoumarin-Based Fluorescent Sensors
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the use of 4-hydroxycoumarin-based fluorescent sensors.
Frequently Asked Questions (FAQs)
Q1: What are the key factors influencing the selectivity of a this compound-based fluorescent sensor?
A1: The selectivity of these sensors is primarily dictated by the specific recognition moiety attached to the this compound fluorophore. This moiety is designed to interact specifically with the target analyte through mechanisms such as covalent bond formation, metal chelation, or non-covalent interactions like hydrogen bonding and π-π stacking.[1] The choice of solvent and pH can also significantly impact selectivity by altering the sensor's conformation and the analyte's chemical state.
Q2: How can I improve the signal-to-noise ratio of my fluorescence measurements?
A2: To enhance the signal-to-noise ratio, consider the following:
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Optimize Sensor Concentration: Perform a titration to find the optimal sensor concentration that provides a strong signal without causing self-quenching.
-
Increase Incubation Time: Allow sufficient time for the sensor to react with the analyte. Reaction times can vary, with some probes showing a response in as little as 30 seconds.[2][3]
-
Use an Antifade Mounting Medium: For microscopy applications, using a mounting medium with an antifade agent can reduce photobleaching.[4]
-
Optimize Excitation and Emission Wavelengths: Ensure you are using the optimal wavelengths for your specific sensor to maximize fluorescence emission and minimize background.
Q3: My sensor is showing a response to non-target analytes. What can I do to minimize this interference?
A3: Cross-reactivity with non-target analytes is a common issue. To address this:
-
Modify the Recognition Moiety: The chemical structure of the recognition group can be altered to create a more specific binding pocket for the target analyte.
-
Adjust Experimental Conditions: Changes in pH, temperature, or solvent polarity can sometimes disfavor the binding of interfering species.
-
Use a Masking Agent: If a specific interfering ion is known, a masking agent that selectively binds to that ion without interacting with the target analyte can be introduced.
Troubleshooting Guides
Problem: No or Low Fluorescence Signal
| Possible Cause | Troubleshooting Step |
| Incorrect Wavelengths | Verify the excitation and emission maxima for your specific this compound derivative. These values can be found in the product literature or determined experimentally. |
| Sensor Degradation | This compound derivatives can be sensitive to light and temperature. Store the sensor according to the manufacturer's instructions, typically in a cool, dark place. Prepare fresh solutions for each experiment. |
| Low Analyte Concentration | Ensure the analyte concentration is within the detection range of the sensor. The detection limit for some sensors can be as low as 20 nM.[2][3] |
| Incompatible Solvent | The fluorescence properties of coumarins are often solvent-dependent. Ensure you are using a solvent system in which the sensor is known to be fluorescent and stable. |
| Quenching | High concentrations of the sensor can lead to self-quenching. The presence of certain ions or molecules in the sample can also quench fluorescence.[5] |
| pH is Not Optimal | The fluorescence of many this compound sensors is pH-sensitive. Buffer your sample to the optimal pH for your sensor. |
Problem: High Background Fluorescence
| Possible Cause | Troubleshooting Step |
| Autofluorescence from Sample | Biological samples often contain endogenous fluorescent molecules. Measure the fluorescence of a blank sample (without the sensor) and subtract this from your experimental readings. |
| Impure Sensor | Synthesis byproducts or impurities in the sensor stock can be fluorescent. Purify the sensor using techniques like chromatography or recrystallization. |
| Contaminated Labware | Ensure all cuvettes, pipette tips, and other labware are thoroughly cleaned to remove any fluorescent contaminants. |
Performance Data of Selected this compound-Based Sensors
| Sensor | Target Analyte | Detection Limit | Stokes Shift | Quantum Yield (Φ) | Reference |
| MOCP | Hydrazine | 20 nM | N/A | N/A | [2][3] |
| 6,7-dihydroxycoumarin (Esculetin) | 4-amino-TEMPO | 16.7 nM | N/A | N/A | [6] |
| 6,7-dihydroxycoumarin (Esculetin) | 4-hydroxy-TEMPO | 285 µM | N/A | N/A | [7][8] |
| PEI-Cou | ATP | N/A | N/A | N/A | [1] |
| Compound 6d | MIF Protein | Kd = 0.39 µM | 120 nm | 0.25 | [9] |
Experimental Protocols
Protocol 1: General Procedure for Fluorescence Measurement
-
Prepare Stock Solutions: Prepare a stock solution of the this compound-based sensor in a suitable solvent (e.g., DMSO, ethanol). Prepare a stock solution of the analyte in an appropriate buffer.
-
Prepare Working Solutions: Dilute the sensor stock solution to the desired working concentration in the assay buffer.
-
Perform Measurement:
-
To a cuvette, add the diluted sensor solution.
-
Place the cuvette in a spectrofluorometer and record the initial fluorescence spectrum.
-
Add a known concentration of the analyte to the cuvette.
-
Incubate the mixture for the specified time at the appropriate temperature (e.g., 10 minutes at room temperature).[2][3]
-
Record the final fluorescence spectrum.
-
-
Analyze Data: Calculate the change in fluorescence intensity at the emission maximum.
Protocol 2: Synthesis of a this compound-Based Schiff Base Sensor
This protocol is a generalized example based on common synthetic routes.[10]
-
Synthesis of Hydrazide Intermediate: Reflux this compound with methyl bromoacetate in the presence of a base (e.g., K₂CO₃) in a suitable solvent (e.g., acetone) to yield the corresponding ester. React the ester with hydrazine hydrate to form the acetohydrazide derivative.[10]
-
Schiff Base Formation: Condense the acetohydrazide derivative with a chosen aldehyde or ketone in a suitable solvent (e.g., ethanol) with a catalytic amount of acid (e.g., acetic acid).
-
Purification: Purify the resulting Schiff base product by recrystallization or column chromatography.
-
Characterization: Confirm the structure of the synthesized sensor using analytical techniques such as NMR, IR spectroscopy, and mass spectrometry.
Visual Diagrams
Caption: Troubleshooting workflow for low or no fluorescence signal.
Caption: General experimental workflow for fluorescence measurements.
Caption: Signaling pathway for a turn-on this compound sensor.
References
- 1. Highly Selective Fluorescent Sensors: Polyethylenimine Derivatives of Triphenylamine and Coumarin for GTP and ATP Interaction via Fluorescence Lifetime Imaging Microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benthamdirect.com [benthamdirect.com]
- 3. benthamscience.com [benthamscience.com]
- 4. biotium.com [biotium.com]
- 5. Analysis of Fluorescence Quenching of Coumarin Derivatives by 4-Hydroxy-TEMPO in Aqueous Solution - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Dihydroxy-Substituted Coumarins as Fluorescent Probes for Nanomolar-Level Detection of the 4-Amino-TEMPO Spin Label - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Dihydroxycoumarins as highly selective fluorescent probes for the fast detection of 4-hydroxy-TEMPO in aqueous solution - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Synthesis and Characterization of Some New 4-Hydroxy-coumarin Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Mitigating side reactions in the synthesis of 3-substituted 4-Hydroxycoumarins
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in mitigating common side reactions during the synthesis of 3-substituted 4-hydroxycoumarins.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
1. General Issues
Q1: My reaction is not proceeding to completion, and I'm observing a significant amount of starting material. What are the common causes?
A1: Incomplete reactions can stem from several factors:
-
Insufficient Catalyst Activity: The acidic or basic catalyst used may be old, hydrated, or used in insufficient quantity. For instance, in Pechmann condensations, strong acids like sulfuric acid or methanesulfonic acid are crucial.[1]
-
Low Reaction Temperature: Many coumarin syntheses require elevated temperatures to proceed at a reasonable rate. Ensure your reaction is maintained at the temperature specified in the protocol.
-
Poor Solubility of Reactants: One or more of your starting materials may have poor solubility in the chosen solvent, limiting their ability to react. Consider using a different solvent or a co-solvent to improve solubility. In some multi-component reactions, poor solubility of substituted coumarins can be an issue.
-
Deactivated Starting Materials: Phenols can be susceptible to oxidation. Ensure the purity of your starting materials.
2. Pechmann Condensation
Q2: I am attempting a Pechmann condensation to synthesize a 4-substituted coumarin, but I am isolating a significant amount of a chromone byproduct. Why is this happening and how can I prevent it?
A2: The formation of chromones is a well-known side reaction in Pechmann condensations. The reaction pathway can be diverted towards chromone synthesis depending on the condensing agent and reaction conditions. The Simonis chromone cyclization is a variation of the Pechmann condensation that specifically yields chromones.[1]
-
Mechanism of Chromone Formation: The mechanism involves the activation of the ketone in the β-ketoester by the condensing agent, which then reacts with the phenol's hydroxyl group first. Subsequently, the ester group is activated for electrophilic attack on the aromatic ring.[1]
-
Mitigation Strategies:
-
Choice of Condensing Agent: Strong Brønsted acids like sulfuric acid or methanesulfonic acid generally favor coumarin formation.[1] Lewis acids such as phosphorus pentoxide (P₂O₅) are known to promote chromone formation.[1]
-
Reaction Temperature: Carefully control the reaction temperature as specified in the protocol. Deviations can alter the selectivity of the reaction.
-
Troubleshooting Workflow for Pechmann Condensation
Caption: Troubleshooting guide for common issues in Pechmann condensation.
3. Knoevenagel Condensation
Q3: In my Knoevenagel condensation between this compound and an aldehyde, I am getting a significant amount of a higher molecular weight byproduct. What is it and how can I minimize its formation?
A3: The primary byproduct in this reaction is often a dimeric coumarin derivative, such as 3,3'-arylidene bis(this compound), also known as dicoumarol.[2][3]
-
Mechanism of Dicoumarol Formation: This side reaction occurs in two steps. First, the Knoevenagel condensation of the aldehyde with one molecule of this compound forms an intermediate. This intermediate then undergoes a Michael addition with a second molecule of this compound to yield the dimeric product.[2][4]
-
Mitigation Strategies:
-
Control Stoichiometry: Use a precise 1:1 molar ratio of this compound to the aldehyde. An excess of this compound will favor the Michael addition.
-
Catalyst Choice: The choice of catalyst can influence the reaction outcome. While bases like piperidine are commonly used, exploring milder catalysts or optimizing the catalyst concentration can help.[5]
-
Reaction Time and Temperature: Shorter reaction times and lower temperatures can sometimes disfavor the subsequent Michael addition. Monitor the reaction closely by TLC to stop it once the desired product is predominantly formed.
-
Logical Relationship in Knoevenagel Condensation
References
- 1. Pechmann condensation - Wikipedia [en.wikipedia.org]
- 2. Effective Synthesis and Biological Evaluation of Dicoumarols: Preparation, Characterization, and Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent advances in this compound chemistry. Part 1: Synthesis and reactions - Arabian Journal of Chemistry [arabjchem.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Coumarins: Fast Synthesis by the Knoevenagel Condensation under Microwave Irradiation. [ch.ic.ac.uk]
Validation & Comparative
4-Hydroxycoumarin vs. Warfarin: A Comparative Analysis of Anticoagulant Mechanisms
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of 4-hydroxycoumarin and its derivative, warfarin, focusing on their mechanisms of action as vitamin K antagonists. The information presented is supported by experimental data and detailed protocols to assist in research and drug development.
Introduction
This compound is a chemical compound that serves as the structural backbone for a class of anticoagulants known as vitamin K antagonists. While this compound itself possesses weak anticoagulant properties, its derivatives, such as warfarin, are highly potent and widely used in clinical practice to prevent and treat thromboembolic disorders.[1][2][3] Warfarin, a synthetic derivative, was initially developed as a rodenticide and later repurposed as a cornerstone of oral anticoagulant therapy.[4] This guide will dissect the molecular mechanisms underpinning the anticoagulant effects of these compounds, present comparative experimental data, and provide detailed methodologies for key assays.
Mechanism of Action: Inhibition of the Vitamin K Cycle
The primary mechanism of action for both this compound and warfarin is the inhibition of the Vitamin K epoxide reductase complex subunit 1 (VKORC1).[1][5][6] This enzyme is a critical component of the vitamin K cycle, an essential pathway for the post-translational modification of several blood coagulation factors.
The vitamin K cycle involves the conversion of vitamin K to its reduced form, vitamin K hydroquinone, which acts as a cofactor for the enzyme gamma-glutamyl carboxylase (GGCX). GGCX catalyzes the carboxylation of glutamate residues on vitamin K-dependent proteins, including coagulation factors II (prothrombin), VII, IX, and X, as well as anticoagulant proteins C and S.[5][7] This carboxylation is essential for their biological activity, enabling them to bind calcium ions and interact with phospholipid membranes during the coagulation cascade.
By competitively inhibiting VKORC1, this compound-based anticoagulants block the regeneration of vitamin K hydroquinone from vitamin K epoxide.[7] This leads to a depletion of the active form of vitamin K, resulting in the production of under-carboxylated, and therefore inactive, coagulation factors. The net effect is a significant reduction in the blood's ability to clot.
Comparative Experimental Data
While this compound provides the necessary chemical scaffold, its anticoagulant potency is significantly lower than its 3-substituted derivatives like warfarin. Direct quantitative comparisons of the parent compound are scarce in the literature, as research has predominantly focused on the more potent and clinically relevant derivatives.
Table 1: In Vitro Inhibition of VKORC1
| Compound | Assay Type | IC50 (nM) | Source |
| Warfarin (wild-type VKORC1) | Cell-based (HEK293) | 24.7 | [1] |
| Warfarin (wild-type VKORC1) | In vitro (GSH reductant) | ~52 | [8] |
| Warfarin (wild-type VKORC1) | In vitro (DTT reductant) | ~2,400 | [8] |
| This compound Derivative (Compound 40) | In vitro (VKOR inhibition) | ~400 (2.5x more potent than warfarin in the same study) | [9] |
Note: The choice of in vitro assay conditions, particularly the reducing agent (GSH vs. DTT), significantly impacts the measured IC50 values for warfarin, with GSH providing more physiologically relevant results.[8]
Table 2: In Vivo Anticoagulant Effects in Animal Models
| Compound | Animal Model | Parameter | Result | Source |
| Warfarin | Rabbit | Terminal Half-life | 5.6 ± 0.7 hours | [10] |
| Difenacoum | Rabbit | Terminal Half-life | 83.1 ± 10.3 hours | [10] |
| Brodifacoum | Rabbit | Terminal Half-life | 60.8 ± 1.9 hours | [10] |
| Warfarin | Rat | Tail Bleeding Time | Significantly increased vs. control | [11][12] |
| Coumarin | Human | Prothrombin Time | No significant effect vs. placebo | [13] |
Note: This table highlights the significant differences in pharmacokinetic profiles among various this compound derivatives. It also underscores that the parent coumarin molecule does not exhibit the anticoagulant effects of its 4-hydroxy substituted derivatives.
Experimental Protocols
In Vitro VKORC1 Inhibition Assay (GSH-driven)
This protocol assesses the direct inhibitory effect of a compound on VKORC1 activity in a microsomal preparation.
Methodology:
-
Microsome Preparation: Isolate microsomes containing VKORC1 from a suitable source, such as liver tissue or cells overexpressing the enzyme.[14]
-
Pre-incubation: Pre-incubate the microsomal preparation with a range of concentrations of the test compound (e.g., warfarin) on ice.[15]
-
Reaction Initiation: Initiate the enzymatic reaction by adding a reaction buffer containing Vitamin K epoxide (substrate) and reduced glutathione (GSH) as the reducing agent.[14][15]
-
Incubation: Incubate the reaction mixture at 37°C for a defined period.
-
Reaction Quenching: Stop the reaction by adding a quenching solution, such as an organic solvent (e.g., isopropanol/hexane).[15]
-
Product Quantification: Separate and quantify the product, Vitamin K quinone, from the reaction mixture using reverse-phase high-performance liquid chromatography (HPLC).[15]
-
Data Analysis: Plot the percentage of VKORC1 inhibition against the logarithm of the inhibitor concentration and determine the IC50 value using a suitable curve-fitting model.
Cell-Based Vitamin K-Dependent Carboxylation Assay
This assay measures the functional consequence of VKORC1 inhibition within a cellular context.
Methodology:
-
Cell Culture and Transfection: Co-express a gene for VKORC1 and a vitamin K-dependent reporter protein (e.g., Factor IX) in a suitable mammalian cell line (e.g., HEK293).[16][17]
-
Treatment: Treat the transfected cells with varying concentrations of the test compound (e.g., warfarin) in the presence of a constant concentration of vitamin K.[17]
-
Sample Collection: After a suitable incubation period (e.g., 48 hours), collect the cell culture medium containing the secreted reporter protein.
-
Quantification of Carboxylated Protein: Measure the amount of carboxylated reporter protein in the culture medium using an enzyme-linked immunosorbent assay (ELISA) with an antibody specific for the gamma-carboxylated form of the protein.[16]
-
Data Analysis: Determine the IC50 of the test compound by plotting the level of carboxylated reporter protein against the inhibitor concentration.
In Vivo Anticoagulant Activity: Rat Tail Bleeding Time Assay
This protocol assesses the overall anticoagulant effect of a compound in a living organism.
Methodology:
-
Animal Dosing: Administer the test compound (e.g., warfarin) or vehicle control to rats (e.g., Sprague-Dawley or Wistar) via a suitable route (e.g., oral gavage).[12][18]
-
Anesthesia: Anesthetize the rats at a predetermined time point after dosing.
-
Tail Transection: Make a standardized transection of the distal portion of the tail.[18]
-
Bleeding Time Measurement: Immediately immerse the transected tail in saline at 37°C and record the time until bleeding ceases for a defined period (e.g., 30 seconds).[18] A cut-off time is typically established.
-
Data Analysis: Compare the bleeding times of the treated group with the control group to determine the in vivo anticoagulant effect.
HPLC Determination of Plasma Concentration
This method is used to quantify the concentration of this compound derivatives in plasma samples.
Methodology:
-
Sample Preparation:
-
Protein Precipitation: Add a precipitating agent (e.g., acetonitrile) to the plasma sample to remove proteins.[19]
-
Liquid-Liquid Extraction (optional): For increased purity, perform a liquid-liquid extraction of the supernatant with an appropriate organic solvent (e.g., a mixture of dichloromethane and hexane).[20][21]
-
-
Chromatographic Separation: Inject the prepared sample into a reverse-phase HPLC system equipped with a C18 column. Use a mobile phase typically consisting of an organic solvent (e.g., acetonitrile or methanol) and a buffer (e.g., ammonium acetate or potassium dihydrogen phosphate).[8][19][20]
-
Detection: Detect the compound using a UV or fluorescence detector set to the appropriate wavelength for the analyte.[19]
-
Quantification: Determine the concentration of the compound in the plasma by comparing its peak area to that of a standard curve prepared with known concentrations of the analyte. An internal standard is often used to improve accuracy.[20]
Conclusion
Warfarin, a 3-substituted derivative of this compound, is a potent anticoagulant due to its effective inhibition of VKORC1. The parent this compound molecule, while essential for the chemical structure, exhibits significantly weaker activity. The comparative data and experimental protocols provided in this guide offer a framework for researchers to further investigate the structure-activity relationships of this compound derivatives and to develop novel anticoagulants with improved therapeutic profiles. The use of physiologically relevant in vitro assays and functional cell-based assays is crucial for accurately predicting the in vivo efficacy of these compounds.
References
- 1. Human VKORC1 mutations cause variable degrees of this compound resistance and affect putative warfarin binding interfaces - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. taylorandfrancis.com [taylorandfrancis.com]
- 3. researchgate.net [researchgate.net]
- 4. tandfonline.com [tandfonline.com]
- 5. VKORC1 Pharmacogenomics Summary - PMC [pmc.ncbi.nlm.nih.gov]
- 6. VKORC1: molecular target of coumarins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effect of Genetic Variants, Especially CYP2C9 and VKORC1, on the Pharmacology of Warfarin - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Estimation of plasma levels of warfarin and 7-hydroxy warfarin by high performance liquid chromatography in patients receiving warfarin therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthetic Approaches and Biological Activities of this compound Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A study of the relationship between the pharmacokinetics and the pharmacodynamics of the this compound anticoagulants warfarin, difenacoum and brodifacoum in the rabbit - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Antithrombotic effects and bleeding time of thrombin inhibitors and warfarin in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. sciencescholar.us [sciencescholar.us]
- 13. researchgate.net [researchgate.net]
- 14. Missense VKOR mutants exhibit severe warfarin resistance but lack VKCFD via shifting to an aberrantly reduced state - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Characterization of warfarin inhibition kinetics requires stabilization of intramembrane vitamin K epoxide reductases - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Vitamin K-dependent carboxylation of coagulation factors: insights from a cell-based functional study - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Vitamin K-dependent carboxylation of coagulation factors: insights from a cell-based functional study | Haematologica [haematologica.org]
- 18. pharmacologydiscoveryservices.com [pharmacologydiscoveryservices.com]
- 19. bevital.no [bevital.no]
- 20. akademisains.gov.my [akademisains.gov.my]
- 21. researchgate.net [researchgate.net]
The Multifaceted Bioactivity of 4-Hydroxycoumarin Derivatives: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
The 4-hydroxycoumarin scaffold is a privileged structure in medicinal chemistry, forming the basis for a wide array of compounds with diverse biological activities. From the well-established anticoagulant effects of warfarin to emerging anticancer and antimicrobial properties, derivatives of this compound continue to be a fertile ground for drug discovery. This guide provides a comparative analysis of the bioactivity of different this compound derivatives, supported by experimental data, detailed protocols, and pathway visualizations to aid researchers in this dynamic field.
Antioxidant Activity
The antioxidant potential of this compound derivatives is often attributed to their phenolic hydroxyl group, which can donate a hydrogen atom to scavenge free radicals. The substitution pattern on the coumarin ring and any appended moieties significantly influences this activity.
Comparative Antioxidant Data
The following table summarizes the in vitro antioxidant activity of various this compound derivatives from a comparative study, evaluated by their ability to scavenge DPPH• (2,2-diphenyl-1-picrylhydrazyl) and ABTS•+ (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) free radicals. The activity is expressed as the half-maximal inhibitory concentration (IC50), where a lower value indicates higher antioxidant potency.
| Compound | Substitution Pattern | DPPH• Scavenging IC50 (mmol/L) | ABTS•+ Scavenging IC50 (µmol/L) | Reference |
| 4a (4-hydroxy-6-methoxy-2H-chromen-2-one) | 6-methoxy | 0.05 | > Trolox (IC50 = 34.34) | [1] |
| 4g | - | Higher than BHT (IC50 = 0.58) | Comparable to Trolox | [1] |
| 4h | - | Higher than BHT (IC50 = 0.58) | - | [1] |
| 4i | - | Higher than BHT (IC50 = 0.58) | - | [1] |
| 4k | - | Higher than BHT (IC50 = 0.58) | - | [1] |
| 4l | - | Higher than BHT (IC50 = 0.58) | Comparable to Trolox | [1] |
| SS-14 (ethyl 2-[(4-hydroxy-2-oxo-2H-chromen-3-yl)(4-hydroxyphenyl)methyl]-3-oxobutanoate) | 3-substituted with a hydroxyphenyl group | Best scavenger at 10⁻⁴ mol/L | - | [2][3] |
| Ascorbic Acid (Standard) | - | 0.06 | - | [1] |
| BHT (Butylated hydroxytoluene) (Standard) | - | 0.58 | - | [1] |
| Trolox (Standard) | - | - | 34.34 | [1] |
Note: For some compounds, the exact IC50 values were not provided in the source, but a qualitative comparison to standards was available.
Experimental Protocol: DPPH• Radical Scavenging Assay
This protocol outlines the spectrophotometric determination of antioxidant activity against the stable DPPH• radical.
-
Reagent Preparation:
-
Prepare a 0.1 mM solution of DPPH• in methanol. Store in a dark bottle at 4°C.
-
Prepare stock solutions of the test compounds and a standard antioxidant (e.g., ascorbic acid) in methanol.
-
-
Assay Procedure:
-
In a 96-well microplate, add 100 µL of various concentrations of the test compounds or standard to the wells.
-
Add 100 µL of the 0.1 mM DPPH• solution to each well.
-
Prepare a blank well containing 100 µL of methanol and 100 µL of the DPPH• solution.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of radical scavenging activity using the following formula: % Scavenging = [(A_blank - A_sample) / A_blank] * 100 where A_blank is the absorbance of the blank and A_sample is the absorbance of the test compound.
-
Determine the IC50 value, which is the concentration of the test compound required to scavenge 50% of the DPPH• radicals, by plotting the percentage of scavenging against the concentration of the compound.
-
Antimicrobial Activity
Several this compound derivatives have demonstrated significant activity against a range of microbial pathogens. The mechanism of action is often linked to the inhibition of essential enzymes or disruption of cell membrane integrity.
Comparative Antimicrobial Data
The following table presents the antimicrobial activity of various this compound derivatives against Gram-positive and Gram-negative bacteria, as well as a fungal species. The activity is quantified by the diameter of the zone of inhibition in an agar well diffusion assay.
| Compound | Target Microorganism | Zone of Inhibition (mm) | Reference |
| Compound 1 (3,3'-(5-bromobenzylidene-2-hydroxy)bis(this compound)) | Staphylococcus aureus | 34.5 | [4] |
| Bacillus subtilis | 24.0 | [4] | |
| Candida albicans | 15.2 | [4] | |
| Compound 2 | Staphylococcus aureus | 12.0 | [4] |
| Compound 3 | Staphylococcus aureus | 21.0 | [4] |
| Compound 8 | Staphylococcus aureus | 25.0 | [4] |
| Bacillus subtilis | 18.4 | [4] | |
| Candida albicans | 18.2 | [4] | |
| Clotrimazole (Standard) | Candida albicans | 24.0 | [4] |
Note: The specific structures for compounds 2, 3, and 8 were not fully detailed in the provided search results but are derivatives of 3,3'-(benzylidene)bis(this compound).
Experimental Protocol: Agar Well Diffusion Assay
This method is used to assess the antimicrobial activity of a compound by measuring the zone of growth inhibition.
-
Media and Inoculum Preparation:
-
Prepare Mueller-Hinton Agar (MHA) plates.
-
Prepare a standardized inoculum of the test microorganism (e.g., 0.5 McFarland standard).
-
-
Assay Procedure:
-
Evenly swab the surface of the MHA plates with the microbial inoculum.
-
Aseptically punch wells (6-8 mm in diameter) into the agar.
-
Add a specific volume (e.g., 100 µL) of the test compound solution (dissolved in a suitable solvent like DMSO) into the wells.
-
Include a positive control (a known antibiotic) and a negative control (the solvent).
-
Incubate the plates at 37°C for 18-24 hours.
-
-
Data Analysis:
-
Measure the diameter of the clear zone of inhibition around each well in millimeters. A larger zone of inhibition indicates greater antimicrobial activity.
-
Anticancer Activity
The anticancer potential of this compound derivatives is a rapidly growing area of research. These compounds have been shown to induce apoptosis, inhibit cell proliferation, and target various signaling pathways involved in cancer progression.
Comparative Anticancer Data
The following table summarizes the cytotoxic activity of selected this compound derivatives against different human cancer cell lines, expressed as IC50 values.
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| Compound 115 | SMMC-7721 (Hepatocellular carcinoma) | 6 ± 1.4 | |
| Bel-7402 (Hepatocellular carcinoma) | 8 ± 2.0 | ||
| MHCC97 (Hepatocellular carcinoma) | 7 ± 1.7 | ||
| Hep3B (Hepatocellular carcinoma) | 9 ± 2.0 | ||
| SS-16 (ethyl 2-[(3,4-dihydroxyphenyl)(4-hydroxy-2-oxo-2H-chromen-3-yl)methyl]-3-oxobutanoate) | HL-60 (Leukemia) | Good | [5] |
| EJ (Bladder carcinoma) | Good | [5] | |
| SS-21 (ethyl 2-[(4-hydroxy-2-oxo-2H-chromen-3-yl)(3-nitrophenyl)methyl]-3-oxobutanoate) | HL-60 (Leukemia) | Good | [5] |
| EJ (Bladder carcinoma) | Good | [5] | |
| Melphalan (Standard) | - | Weaker than SS-16 and SS-21 | [5] |
Note: For SS-16 and SS-21, the source indicated "comparatively good cytotoxic properties" and that their activity is weaker than the standard drug melphalan, without providing specific IC50 values.
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
-
Cell Culture and Treatment:
-
Seed the cancer cells in a 96-well plate at a suitable density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the this compound derivatives for a specified period (e.g., 24, 48, or 72 hours). Include untreated cells as a control.
-
-
MTT Incubation:
-
After the treatment period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate the plate at 37°C for 4 hours.
-
-
Formazan Solubilization and Absorbance Measurement:
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability using the formula: % Cell Viability = (Absorbance_treated / Absorbance_control) * 100
-
Determine the IC50 value, the concentration of the compound that inhibits 50% of cell growth, by plotting cell viability against compound concentration.
-
Visualizing Experimental Workflows
To provide a clearer understanding of the experimental processes involved in assessing the bioactivity of this compound derivatives, the following diagrams illustrate a typical workflow for antioxidant and antimicrobial screening.
Caption: Workflow for antioxidant activity screening of this compound derivatives.
Caption: Workflow for antimicrobial activity screening of this compound derivatives.
Conclusion
The diverse bioactivities of this compound derivatives underscore their importance in drug discovery. This comparative guide highlights the significant antioxidant, antimicrobial, and anticancer properties exhibited by various substituted 4-hydroxycoumarins. The provided experimental data and detailed protocols serve as a valuable resource for researchers aiming to design and evaluate novel derivatives with enhanced therapeutic potential. Structure-activity relationship studies, guided by the comparative data presented herein, will be instrumental in the rational design of next-generation this compound-based drugs.
References
A Researcher's Guide to Validating 4-Hydroxycoumarin-Based Anticoagulant Assays
This guide provides a comprehensive comparison of assays used to validate the efficacy and performance of 4-Hydroxycoumarin-based anticoagulants. It is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols, comparative data, and a clear overview of the underlying biochemical pathways.
Mechanism of Action: Inhibition of the Vitamin K Cycle
This compound derivatives, such as warfarin, are Vitamin K antagonists.[1][2] They exert their anticoagulant effect by inhibiting the enzyme Vitamin K epoxide reductase (VKOR).[2][3] This enzyme is crucial for converting oxidized Vitamin K epoxide back into its active, reduced form. Reduced Vitamin K is an essential cofactor for the gamma-carboxylation of glutamate residues on Vitamin K-dependent coagulation factors (II, VII, IX, and X). Without this modification, these clotting factors are non-functional, leading to a disruption of the coagulation cascade and producing an anticoagulant effect.
References
A Comparative Analysis of Synthetic Versus Natural 4-Hydroxycoumarin Derivatives: Efficacy and Mechanisms
A deep dive into the comparative efficacy of synthetic and natural 4-hydroxycoumarin derivatives reveals a landscape of potent biological activity spanning anticoagulant, anticancer, and antimicrobial applications. While natural derivatives like warfarin have long been cornerstones in medicine, synthetic innovations are paving the way for compounds with enhanced potency and specificity.
This guide provides a comprehensive comparison of the performance of synthetic versus natural this compound derivatives, supported by experimental data, detailed methodologies, and visual representations of their mechanisms of action. This information is intended for researchers, scientists, and professionals in drug development to facilitate informed decisions and future research directions.
Anticoagulant Efficacy: Beyond Warfarin
The hallmark of this compound derivatives is their anticoagulant activity, primarily through the inhibition of Vitamin K epoxide reductase (VKOR), a key enzyme in the vitamin K cycle essential for the synthesis of clotting factors.
Quantitative Comparison of Anticoagulant Activity
The following table summarizes the anticoagulant efficacy of selected natural and synthetic this compound derivatives. Prothrombin Time (PT) and Activated Partial Thromboplastin Time (aPTT) are common assays to assess the effect of anticoagulants on blood clotting. A longer clotting time indicates higher anticoagulant activity. IC50 values represent the concentration of the compound required to inhibit 50% of VKOR activity.
| Compound | Type | Prothrombin Time (PT) in seconds | VKOR Inhibition IC50 (µM) | Reference |
| Warfarin | Natural | 14.60 | 0.4 | [1][2] |
| Dicoumarol | Natural | - | - | [3] |
| 4-(3-bromo-phenyl)-6-(4-hydroxy-2-oxo-2H-chromene-3-yl)-2-oxo-1,2-dihydro-pyridine-3-carbonitrile | Synthetic | 21.30 | - | [1] |
| Ferulenol | Natural Product | - | ~0.018 (22x more potent than warfarin) | [4] |
| Brodifacoum | Synthetic | - | More potent than warfarin | [2] |
| Difenacoum | Synthetic | - | More potent than warfarin | [2] |
| Flocoumafen | Synthetic | - | More potent than warfarin | [2] |
| Compound 40 (from[2]) | Synthetic | - | 0.4 (2.5-fold more potent than warfarin) | [2] |
| Compound 41 (from[2]) | Synthetic | - | 4.0 (10 times less active than warfarin) | [2] |
Note: A direct comparison of PT values across different studies should be made with caution due to variations in experimental conditions.
Mechanism of Action: The Vitamin K Cycle
The anticoagulant effect of 4-hydroxycoumarins is exerted through the disruption of the Vitamin K cycle. The diagram below illustrates this pathway and the point of inhibition.
Anticancer Potential: A Promising Frontier
Emerging research has highlighted the cytotoxic effects of this compound derivatives against various cancer cell lines, suggesting their potential as anticancer agents.
Quantitative Comparison of Cytotoxic Activity
The following table presents the half-maximal inhibitory concentration (IC50) values of various synthetic this compound derivatives against different human cancer cell lines. A lower IC50 value indicates greater cytotoxic potency.
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| 4-hydroxy-5,7-dimethoxycoumarin | MCF-7 (Breast adenocarcinoma) | 0.2 - 2 | [5] |
| 4-hydroxy-5,7-dimethoxycoumarin | HL-60 (Promyelocytic leukemia) | 0.2 - 2 | [5] |
| 4-hydroxy-5,7-dimethoxycoumarin | U937 (Histiocytic lymphoma) | 0.2 - 2 | [5] |
| 4-hydroxy-5,7-dimethoxycoumarin | Neuro2a (Neuroblastoma) | 0.2 - 2 | [5] |
| Compound 115 (from[6]) | SMMC-7721 (Hepatocellular carcinoma) | 6 ± 1.4 | [6] |
| Compound 115 (from[6]) | Bel-7402 (Hepatocellular carcinoma) | 8 ± 2.0 | [6] |
| Compound 115 (from[6]) | MHCC97 (Hepatocellular carcinoma) | 7 ± 1.7 | [6] |
| Compound 115 (from[6]) | Hep3B (Hepatocellular carcinoma) | 9 ± 2.0 | [6] |
| Compound 4 (from[7]) | HL60 (Promyelocytic leukemia) | 8.09 | [7] |
| Compound 8b (from[7]) | HepG2 (Hepatocellular carcinoma) | 13.14 | [7] |
| SS-16 (from[8]) | HL-60 | Weaker than melphalan | [8] |
| SS-21 (from[8]) | EJ | Weaker than melphalan | [8] |
| 4g (from[9]) | Agrobacterium tumefaciens-induced tumors | 1.12 ± 0.02 mg/mL | [9] |
Anticancer Signaling Pathways
Synthetic this compound derivatives have been shown to induce apoptosis and inhibit cell proliferation through various signaling pathways. The diagram below illustrates a simplified representation of the PI3K/AKT pathway, a common target for these compounds.
Antimicrobial Activity: A Broad Spectrum of Action
Both natural and synthetic this compound derivatives have demonstrated significant antimicrobial properties against a range of bacteria and fungi.
Quantitative Comparison of Antimicrobial Activity
The following table summarizes the antimicrobial efficacy of various this compound derivatives, presented as the Minimum Inhibitory Concentration (MIC) in µg/mL. A lower MIC value indicates stronger antimicrobial activity.
| Compound | Microorganism | MIC (µg/mL) | Reference |
| Osthenol | Gram-positive bacteria | 62.5 - 125 | [10] |
| 3,3’-(5-brombenzylidene-2-hydroxy)bis(this compound) | Staphylococcus aureus | MIC: 250, MBC: 62.5 | [11] |
| 3,3’-(5-brombenzylidene-2-hydroxy)bis(this compound) | Bacillus subtilis | MIC: 500, MBC: 125 | [11] |
| 3,3’-(5-brombenzylidene-2-hydroxy)bis(this compound) | Candida albicans | MIC: 62.5, MBC: 31.25 | [11] |
| Compound 2 (from[12]) | Staphylococcus aureus | Zone of inhibition: 26.5± 0.84 mm | [12] |
| Compound 3 (from[12]) | Staphylococcus aureus | Zone of inhibition: 26.0 ± 0.56 mm | [12] |
| Compound 8 (from[12]) | Staphylococcus aureus | Zone of inhibition: 26.0 ± 0.26 mm | [12] |
| 7-Hydroxy-4-methylcoumarin (HMC) | Pseudomonas aeruginosa | 0.25 | [13] |
| 7-Hydroxy-4-methylcoumarin (HMC) | Klebsiella pneumoniae | 0.25 | [13] |
| 7-Hydroxy-4-methylcoumarin (HMC) | Bacillus subtilis | 0.25 | [13] |
Note: Zone of inhibition data is also provided where MIC values were not available. A larger zone of inhibition indicates greater antimicrobial activity.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Anticoagulant Activity Assays
Prothrombin Time (PT) Test
-
Principle: The PT test evaluates the extrinsic and common pathways of coagulation.
-
Procedure:
-
Collect whole blood in a blue-top tube containing 3.2% sodium citrate.
-
Centrifuge the sample to obtain platelet-poor plasma (PPP).
-
Pre-warm the PPP and thromboplastin reagent to 37°C.
-
Mix the PPP with the thromboplastin reagent.
-
Add calcium chloride to initiate clotting.
-
Measure the time taken for a fibrin clot to form. The result is reported in seconds.
-
Activated Partial Thromboplastin Time (aPTT) Test
-
Principle: The aPTT test assesses the intrinsic and common pathways of the coagulation cascade.[14]
-
Procedure:
-
Prepare platelet-poor plasma (PPP) as described for the PT test.[14]
-
Incubate the PPP with a contact activator (e.g., silica, kaolin) and phospholipids (cephalin) at 37°C.[15][16]
-
Add pre-warmed calcium chloride to the mixture to start the clotting process.[15][16]
-
Record the time required for a fibrin clot to form. The result is reported in seconds.[15][16]
-
Cytotoxicity Assay
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
-
Principle: This colorimetric assay measures cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[17] Mitochondrial dehydrogenases in living cells convert the yellow MTT into a purple formazan product.[17]
-
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the this compound derivatives for a specified period (e.g., 24, 48, or 72 hours).[18]
-
Add MTT solution to each well and incubate for 2-4 hours to allow formazan crystal formation.
-
Solubilize the formazan crystals with a solubilizing agent (e.g., DMSO, isopropanol).[18]
-
Measure the absorbance of the solution using a microplate reader at a wavelength of 550-570 nm.[18]
-
Calculate cell viability as a percentage of the control (untreated cells) and determine the IC50 value.
-
Antimicrobial Susceptibility Testing
Broth Microdilution Method
-
Principle: This method determines the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent, which is the lowest concentration that prevents visible growth of a microorganism.[19]
-
Procedure:
-
Prepare a serial two-fold dilution of the this compound derivatives in a liquid growth medium in a 96-well microtiter plate.[20]
-
Inoculate each well with a standardized suspension of the test microorganism.[21]
-
Include a positive control (microorganism with no drug) and a negative control (medium with no microorganism).[20]
-
Incubate the plate under appropriate conditions (e.g., 37°C for 16-20 hours for bacteria).[19]
-
Visually inspect the wells for turbidity (growth). The MIC is the lowest concentration of the compound in which no growth is observed.[19]
-
References
- 1. jjbs.hu.edu.jo [jjbs.hu.edu.jo]
- 2. Synthetic Approaches and Biological Activities of this compound Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ajpamc.com [ajpamc.com]
- 4. Synthesis and structure-activity relationships of novel warfarin derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and cytotoxic activity of non-naturally substituted 4-oxycoumarin derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Latest developments in coumarin-based anticancer agents: mechanism of action and structure–activity relationship studies - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D3MD00511A [pubs.rsc.org]
- 7. mdpi.com [mdpi.com]
- 8. Synthesis, computational study and cytotoxic activity of new this compound derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. In Silico and In Vitro Studies of this compound-Based Heterocyclic Enamines as Potential Anti-Tumor Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. THE SYNTHESIS AND ANTIMICROBIAL ACTIVITY OF SOME this compound DERIVATIVES - PMC [pmc.ncbi.nlm.nih.gov]
- 12. scielo.br [scielo.br]
- 13. Spectroscopic Analyses and Antimicrobial Activity of Novel Ciprofloxacin and 7-Hydroxy-4-methylcoumarin, the Plant-Based Natural Benzopyrone Derivative [mdpi.com]
- 14. Partial Thromboplastin Time, Activated: Reference Range, Interpretation, Collection and Panels [emedicine.medscape.com]
- 15. Screening Tests in Haemostasis: The APTT [practical-haemostasis.com]
- 16. atlas-medical.com [atlas-medical.com]
- 17. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 18. An Effective, Green Synthesis Procedure for Obtaining Coumarin–Hydroxybenzohydrazide Derivatives and Assessment of Their Antioxidant Activity and Redox Status - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Broth microdilution - Wikipedia [en.wikipedia.org]
- 20. m.youtube.com [m.youtube.com]
- 21. rr-asia.woah.org [rr-asia.woah.org]
A Head-to-Head Comparison of 4-Hydroxycoumarin and Other Vitamin K Antagonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of 4-hydroxycoumarin-based Vitamin K Antagonists (VKAs), focusing on their performance, underlying mechanisms, and the experimental data that defines their clinical and research applications.
Introduction to Vitamin K Antagonists
This compound derivatives are a class of oral anticoagulants that exert their effect by antagonizing the action of vitamin K.[1] Vitamin K is a crucial cofactor for the post-translational gamma-carboxylation of several clotting factors, a process essential for their procoagulant function. The parent compound, this compound, itself is not an anticoagulant but serves as the structural backbone for a range of synthetic derivatives with anticoagulant properties.[1] The discovery of dicoumarol, a naturally occurring anticoagulant formed from this compound in spoiled sweet clover, paved the way for the development of widely used drugs like warfarin, acenocoumarol, and phenprocoumon.[1] These agents are staples in the long-term management and prevention of thromboembolic disorders.
Mechanism of Action and Pharmacokinetics
The primary mechanism of action for all this compound derivatives is the inhibition of the enzyme Vitamin K epoxide reductase (VKOR).[1] This enzyme is a critical component of the vitamin K cycle, responsible for regenerating the reduced form of vitamin K, which is necessary for the gamma-carboxylation of clotting factors II, VII, IX, and X. By inhibiting VKOR, these antagonists lead to the production of under-carboxylated, inactive clotting factors, thereby impairing the coagulation cascade.
Caption: Experimental Workflow for INR Measurement.
Safety and Adverse Effects
The primary and most serious adverse effect of all VKAs is bleeding. The risk of bleeding is related to the intensity of anticoagulation (INR value), patient-specific factors, and drug-drug or drug-food interactions. [2]While direct head-to-head clinical trials comparing the bleeding rates of warfarin, acenocoumarol, and phenprocoumon are limited, inferences can be drawn from their pharmacokinetic and pharmacodynamic properties.
Phenprocoumon, with its long half-life, generally leads to more stable INR values and requires less frequent monitoring, which may be associated with a lower risk of bleeding complications due to INR fluctuations. [1][3]However, in cases of over-anticoagulation, the long half-life of phenprocoumon can be a disadvantage, as it takes longer for the anticoagulant effect to dissipate, potentially leading to more severe bleeding events. [4]Acenocoumarol, with its shorter half-life, may result in more variable INR levels, but its effect can be more rapidly reversed upon discontinuation.
Individuals with genetic variations in CYP2C9 and VKORC1 may have altered dose requirements and an increased risk of bleeding. [1]The effects of CYP2C9 polymorphisms are least pronounced for phenprocoumon. [1]
| VKA | Key Safety Considerations |
|---|---|
| Warfarin | Numerous drug and food interactions. Requires frequent INR monitoring. |
| Acenocoumarol | Shorter half-life may lead to less stable INR. |
| Phenprocoumon | Long half-life leads to more stable INR but complicates management of over-anticoagulation. [4]|
Table 3: Comparative Safety Considerations for Common VKAs.
Experimental Protocols
Dithiothreitol (DTT)-Driven VKOR Assay
This in vitro assay is used to determine the inhibitory activity of compounds against VKOR.
1. Microsome Preparation:
-
Transfect HEK 293T cells with a vector expressing the VKORC1 enzyme.
-
Harvest the cells and resuspend in a phosphate buffer (e.g., 50 mM, pH 7.4) with protease inhibitors.
-
Disrupt the cells by sonication or homogenization.
-
Centrifuge to remove cell debris.
-
Collect microsomes by ultracentrifugation of the supernatant. Resuspend the microsomal pellet in a suitable buffer.
2. VKOR Activity Assay:
-
Initiate the reaction in a buffer containing a reducing agent like dithiothreitol (DTT) or glutathione (GSH), vitamin K epoxide (KO) as the substrate, and the prepared microsomes.
-
Incubate the reaction mixture at 37°C for a specified time.
-
To measure the IC50, perform the assay with varying concentrations of the inhibitor (e.g., warfarin or other this compound derivatives).
-
Stop the reaction by adding a quenching solution (e.g., isopropanol/hexane).
-
Extract the vitamin K metabolites and analyze the conversion of KO to vitamin K by high-performance liquid chromatography (HPLC).
Prothrombin Time (PT) and INR Measurement
This is the standard clinical assay for monitoring VKA therapy.
1. Sample Collection:
-
Collect whole blood in a tube containing 3.2% sodium citrate anticoagulant. The ratio of blood to anticoagulant should be 9:1.
2. Plasma Preparation:
-
Centrifuge the blood sample to separate the plasma from the cellular components. The resulting supernatant is platelet-poor plasma.
3. PT Measurement:
-
Pre-warm an aliquot of the plasma to 37°C.
-
Add a pre-warmed thromboplastin reagent (containing tissue factor and calcium chloride) to the plasma and simultaneously start a timer.
-
Record the time in seconds for a fibrin clot to form. This is the prothrombin time (PT).
4. INR Calculation:
-
The INR is calculated using the formula: INR = (Patient PT / Mean Normal PT)^ISI, where the Mean Normal PT is the geometric mean of the PT of a healthy population, and the ISI (International Sensitivity Index) is a value that accounts for the sensitivity of the thromboplastin reagent. [3]
Conclusion
This compound and its derivatives remain crucial oral anticoagulants in clinical practice and research. While they share a common mechanism of action through the inhibition of VKOR, they exhibit significant differences in their pharmacokinetic profiles, which in turn affects their efficacy and safety. Phenprocoumon's long half-life offers more stable anticoagulation, potentially reducing the risk of bleeding from INR fluctuations, but requires careful management in cases of over-anticoagulation. Acenocoumarol has a shorter duration of action, allowing for more rapid adjustments. Warfarin, the most widely studied, has a well-established profile but is subject to numerous interactions. The choice of a specific VKA depends on patient-specific factors, including genetic makeup, and the desired stability of anticoagulation. For researchers, understanding these differences is key to selecting the appropriate compound for in vitro and in vivo studies of anticoagulation.
References
- 1. Pharmacogenetic differences between warfarin, acenocoumarol and phenprocoumon - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effect of switching from acenocoumarol to phenprocoumon on time in therapeutic range and INR variability: A cohort study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pure.rug.nl [pure.rug.nl]
- 4. research.rug.nl [research.rug.nl]
Comparative study of the photostability of different fluorescent coumarin probes
For researchers, scientists, and drug development professionals, the selection of a fluorescent probe with high photostability is paramount for reliable and reproducible experimental outcomes. This guide provides a comparative study of the photostability of various fluorescent coumarin probes, supported by quantitative data and detailed experimental protocols.
Coumarin-based fluorescent probes are widely utilized in biological imaging and sensing applications due to their bright fluorescence and sensitivity to the local environment. However, their susceptibility to photobleaching—the irreversible loss of fluorescence upon exposure to light—can significantly limit their utility in applications requiring prolonged or intense illumination, such as time-lapse imaging and single-molecule studies. This guide aims to provide an objective comparison of the photostability of several common coumarin derivatives to aid in the selection of the most robust probes for specific research needs.
Comparative Photostability Data
The photostability of a fluorescent probe is quantitatively described by its photobleaching quantum yield (φb), which represents the probability that an excited fluorophore will undergo a photochemical reaction that leads to its destruction. A lower photobleaching quantum yield indicates higher photostability. The following table summarizes the photobleaching quantum yields for several coumarin derivatives in aqueous solution, as determined by monitoring their steady-state fluorescence decay.
| Coumarin Probe | Photobleaching Quantum Yield (φb) | Reference |
| Coumarin 120 | 4.3 x 10⁻⁴ | [1] |
| Coumarin 307 | 1.8 x 10⁻³ | [1] |
| Coumarin 102 | 4.3 x 10⁻⁴ | [1] |
| Coumarin 39 | 1.2 x 10⁻³ | [1] |
| Carbostyril 124 | 1.4 x 10⁻³ | [1] |
| C.I. Disperse Yellow 82 | Varies with solvent and conditions | [2] |
Note: The photostability of coumarin dyes can be significantly influenced by the solvent and the presence of oxygen. The data presented here were obtained in aqueous solutions.
Experimental Protocols
The following is a detailed methodology for determining the photobleaching quantum yield of fluorescent coumarin probes, based on the principles of steady-state fluorescence decay monitoring.
Protocol for Measuring Photobleaching Quantum Yield
1. Materials and Reagents:
-
Coumarin probe of interest
-
High-purity solvent (e.g., deionized water, ethanol)
-
Spectrofluorometer with a continuous wave (CW) laser or a stable high-intensity lamp as the excitation source
-
Quartz cuvette with a 1 cm path length
-
Stir bar and magnetic stirrer
-
Photodiode power meter
2. Sample Preparation:
-
Prepare a stock solution of the coumarin probe in the desired solvent at a concentration of approximately 1 mM.
-
From the stock solution, prepare a dilute working solution (e.g., 1 µM) in the same solvent. The absorbance of the working solution at the excitation wavelength should be less than 0.05 to minimize inner filter effects.
3. Instrumentation Setup:
-
Turn on the spectrofluorometer and allow the light source to stabilize.
-
Set the excitation wavelength to the absorption maximum of the coumarin probe.
-
Set the emission wavelength to the fluorescence maximum of the coumarin probe.
-
Use a photodiode power meter to measure the excitation light power at the sample position.
4. Measurement Procedure:
-
Place the quartz cuvette containing the coumarin working solution and a small stir bar into the sample holder of the spectrofluorometer.
-
Begin stirring the solution at a constant rate to ensure homogeneity.
-
Start recording the fluorescence intensity as a function of time.
-
Continuously illuminate the sample with the excitation light.
-
Monitor the fluorescence decay until the intensity has decreased to approximately 50% of its initial value.
5. Data Analysis:
-
Plot the natural logarithm of the fluorescence intensity (ln(F)) versus time (t).
-
Perform a linear regression on the initial portion of the decay curve. The slope of this line is the photobleaching rate constant (k_pb).
-
The photobleaching quantum yield (φb) can be calculated using the following equation:
φb = k_pb / (σ * I)
where:
-
k_pb is the photobleaching rate constant (s⁻¹)
-
σ is the absorption cross-section of the fluorophore at the excitation wavelength (cm²)
-
I is the excitation light intensity (photons·s⁻¹·cm⁻²)
-
Photobleaching Mechanism of Coumarin Dyes
The photobleaching of coumarin dyes often proceeds through the formation of a long-lived triplet state. The following diagram illustrates the potential photodegradation pathway.
Caption: Jablonski diagram illustrating the photobleaching pathway of coumarin dyes.
Upon absorption of a photon, the coumarin molecule is promoted from its ground state (S₀) to an excited singlet state (S₁). From S₁, it can either relax back to the ground state via fluorescence or undergo intersystem crossing (ISC) to a longer-lived excited triplet state (T₁). This triplet state is highly reactive and can interact with molecular oxygen or other molecules in the surrounding environment, leading to irreversible chemical modifications and the formation of non-fluorescent photoproducts.
Experimental Workflow for Photostability Assessment
The following diagram outlines the general workflow for comparing the photostability of different coumarin probes.
Caption: Workflow for comparative photostability analysis of coumarin probes.
This systematic approach ensures that all probes are evaluated under identical conditions, allowing for a fair and accurate comparison of their photostability. By following these protocols and considering the provided data, researchers can make informed decisions in selecting the most suitable coumarin probe for their specific imaging and sensing applications.
References
4-Hydroxycoumarin vs. Dicoumarol: A Comparative Guide to Their Biological Activity Spectrum
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the biological activities of 4-hydroxycoumarin and its naturally occurring dimeric derivative, dicoumarol. While structurally related, these compounds exhibit distinct profiles in their interactions with biological systems. This document summarizes their key differences, supported by experimental data and detailed methodologies, to aid in research and drug development.
Core Differences in Biological Activity
This compound serves as the foundational chemical scaffold for a class of anticoagulants. However, in its monomeric form, it possesses limited intrinsic anticoagulant activity. Its biological significance largely stems from its role as a precursor to more complex molecules like dicoumarol and warfarin. Dicoumarol, a dimer of this compound, is a potent inhibitor of Vitamin K epoxide reductase (VKOR), leading to its well-established anticoagulant effects.[1][2] Beyond anticoagulation, dicoumarol displays a broader spectrum of activity, including anticancer, anti-inflammatory, and antimicrobial properties, by interacting with additional cellular targets such as NAD(P)H: quinone oxidoreductase 1 (NQO1).[3][4]
Comparative Data on Biological Activities
The following tables summarize the available quantitative data for the biological activities of this compound and dicoumarol. It is important to note that direct comparative studies are limited, and data is often from different experimental setups.
Table 1: Anticoagulant and Enzyme Inhibition Activity
| Compound | Target Enzyme | Activity Type | Potency (IC50/Ki) | Reference |
| This compound | Vitamin K Epoxide Reductase (VKORC1) | Inhibition | Not reported to be a potent inhibitor | [5] |
| NAD(P)H:quinone oxidoreductase 1 (NQO1) | Inhibition | Not reported to be an inhibitor | ||
| Dicoumarol | Vitamin K Epoxide Reductase (VKORC1) | Inhibition | Potent inhibitor (specific IC50 not available in direct comparison) | [2][6] |
| NAD(P)H:quinone oxidoreductase 1 (NQO1) | Inhibition | ~20 nM | [4] |
Table 2: Anticancer Activity (Cytotoxicity)
| Compound | Cell Line | Activity Type | Potency (IC50) | Reference |
| This compound | Gastric Carcinoma | Inhibition of cell proliferation | Activity reported, but specific IC50 not provided | [5] |
| B16-F10 Melanoma | Disruption of actin cytoskeleton | Activity reported, but specific IC50 not provided | [7] | |
| Dicoumarol | Ovarian Cancer (SKOV3) | Inhibition of cell viability | ~150 µM | [3][4] |
| Renal Cell Carcinoma (Caki) | Sensitization to TRAIL-induced apoptosis | Effective at 20-40 µM in combination with TRAIL | [8] | |
| Colon Cancer (HMGA2 overexpressing) | Induction of apoptosis | Activity reported, but specific IC50 not provided | [9] |
Table 3: Anti-inflammatory Activity
| Compound | Model | Key Effect | Reference |
| This compound | Carrageenan-induced paw edema in rats | Significant reduction in edema at 75 mg/kg | [10] |
| TNBS-induced colitis in rats | Attenuation of colonic damage at 5 and 25 mg/kg | [11] | |
| Dicoumarol | LPS and ATP-induced inflammation in FLS | Inhibition of NLRP3 inflammasome activation | [12] |
Table 4: Antimicrobial Activity
| Compound | Microorganism | Activity Type | Potency (MIC) | Reference |
| This compound | - | Not extensively reported in direct comparisons | - | |
| Dicoumarol | Staphylococcus aureus | Antibacterial | Good activity reported, specific MIC varies with derivative | [13][14] |
| Bacillus subtilis | Antibacterial | Good activity reported, specific MIC varies with derivative | [13] |
Signaling Pathways and Mechanisms of Action
This compound
The non-anticoagulant activities of this compound appear to be mediated through the modulation of inflammatory pathways. Experimental evidence suggests its involvement in reducing the production of pro-inflammatory cytokines and inhibiting enzymes like inducible nitric oxide synthase (iNOS).[10][11] Some derivatives have also been shown to inhibit the PI3K/AKT and MAPK signaling pathways in cancer cells.[15][16]
Caption: Signaling pathways modulated by this compound and its derivatives.
Dicoumarol
Dicoumarol's primary anticoagulant action is through the inhibition of the vitamin K cycle. Its anticancer effects are more complex, involving the inhibition of NQO1 and PDK1, which leads to increased oxidative stress and apoptosis in cancer cells.[3][4][17] It also modulates the expression of key apoptosis-related proteins.[8] Furthermore, its anti-inflammatory effects are linked to the suppression of the NLRP3 inflammasome.[12]
Caption: Multifaceted signaling pathways of dicoumarol.
Experimental Protocols
Vitamin K Epoxide Reductase (VKOR) Activity Assay
This assay measures the enzymatic activity of VKORC1, the molecular target of coumarin anticoagulants.
-
Microsome Preparation: Liver microsomes, a source of VKORC1, are prepared from animal models (e.g., rat liver) through differential centrifugation.
-
Reaction Mixture: The standard reaction is performed in a buffered solution (e.g., 200 mM HEPES, pH 7.4) containing KCl, a reducing agent like dithiothreitol (DTT), and the prepared microsomes.[18]
-
Substrate Addition: The reaction is initiated by adding the substrate, vitamin K1 epoxide, solubilized in a detergent like Triton X-100.
-
Incubation: The reaction mixture is incubated at 37°C for a defined period (e.g., 30 minutes) during which the reaction is linear.
-
Reaction Termination and Analysis: The reaction is stopped by adding a solvent like isopropanol. The conversion of vitamin K1 epoxide to vitamin K1 is then quantified using high-performance liquid chromatography (HPLC).
-
Inhibition Assay: To determine the inhibitory potential of test compounds (e.g., dicoumarol), they are pre-incubated with the reaction mixture before the addition of the substrate. The IC50 value is calculated by measuring the enzyme activity at various inhibitor concentrations.
NAD(P)H: Quinone Oxidoreductase 1 (NQO1) Activity Assay
This colorimetric assay measures the activity of NQO1.
-
Enzyme Source: Recombinant human NQO1 or cell/tissue lysates can be used as the enzyme source.
-
Reaction Mixture: The assay is typically performed in a 96-well plate. The reaction buffer contains Tris-HCl, Tween 20, BSA, FAD, and NADH.
-
Substrate and Dye: Menadione is used as the substrate for NQO1, and a tetrazolium salt like WST-1 is used as a colorimetric indicator. The reduction of menadione by NQO1 is coupled to the reduction of WST-1, which results in a color change.
-
Measurement: The increase in absorbance is measured kinetically at 440 nm using a microplate reader.
-
Inhibition Assay: To measure inhibition, the assay is performed in the presence and absence of an inhibitor like dicoumarol. The specific NQO1 activity is determined by subtracting the dicoumarol-insensitive rate from the total rate. The IC50 value is determined by testing a range of inhibitor concentrations.
Cell Viability (MTT) Assay
This assay is used to assess the cytotoxic effects of the compounds on cancer cell lines.
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds (this compound or dicoumarol) for a specified duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the treatment period, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.
-
Incubation: The plate is incubated for a few hours, during which viable cells with active mitochondrial dehydrogenases convert the yellow MTT into purple formazan crystals.
-
Solubilization and Measurement: The formazan crystals are solubilized by adding a solubilizing agent (e.g., DMSO or a specialized buffer). The absorbance of the resulting purple solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: The absorbance is proportional to the number of viable cells. The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, is calculated from the dose-response curve.
Conclusion
References
- 1. Dicoumarol THE MOST COMMONLY USED DRUG | PPTX [slideshare.net]
- 2. Dicoumarol - Wikipedia [en.wikipedia.org]
- 3. Dicumarol inhibits PDK1 and targets multiple malignant behaviors of ovarian cancer cells | PLOS One [journals.plos.org]
- 4. Dicumarol inhibits PDK1 and targets multiple malignant behaviors of ovarian cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. taylorandfrancis.com [taylorandfrancis.com]
- 6. mdpi.com [mdpi.com]
- 7. Coumarins and Coumarin-Related Compounds in Pharmacotherapy of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Dicoumarol sensitizes renal cell carcinoma Caki cells to TRAIL-induced apoptosis through down-regulation of Bcl-2, Mcl-1 and c-FLIP in a NQO1-independent manner - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Dicoumarol suppresses HMGA2-mediated oncogenic capacities and inhibits cell proliferation by inducing apoptosis in colon cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Intestinal anti-inflammatory activity of coumarin and this compound in the trinitrobenzenesulphonic acid model of rat colitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Dicoumarol attenuates NLRP3 inflammasome activation to inhibit inflammation and fibrosis in knee osteoarthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. THE SYNTHESIS AND ANTIMICROBIAL ACTIVITY OF SOME this compound DERIVATIVES - PMC [pmc.ncbi.nlm.nih.gov]
- 14. synthesis-structure-antimicrobial-and-antioxidant-investigations-of-dicoumarol-and-related-compounds - Ask this paper | Bohrium [bohrium.com]
- 15. researchgate.net [researchgate.net]
- 16. mdpi.com [mdpi.com]
- 17. Dicoumarol: from chemistry to antitumor benefits - PMC [pmc.ncbi.nlm.nih.gov]
- 18. 4-Hydroxy-7-Methoxycoumarin Inhibits Inflammation in LPS-activated RAW264.7 Macrophages by Suppressing NF-κB and MAPK Activation - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of 4-Hydroxycoumarin: A Guide for Laboratory Professionals
This document provides essential safety and logistical information for the proper handling and disposal of 4-Hydroxycoumarin, ensuring the safety of laboratory personnel and compliance with environmental regulations. The following procedures are designed for researchers, scientists, and drug development professionals.
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, it is critical to handle this compound with appropriate personal protective equipment (PPE). This minimizes exposure risks such as skin and eye irritation or respiratory tract irritation from dust inhalation.[1]
-
Engineering Controls: Use in a well-ventilated area. Facilities should be equipped with an eyewash station and a safety shower.[1][2]
-
Personal Protective Equipment (PPE):
-
Eye Protection: Wear safety glasses with side-shields or chemical safety goggles conforming to EN166 (EU) or NIOSH (US) standards.[3][4]
-
Hand Protection: Handle with inspected, appropriate chemical-resistant gloves. Use proper glove removal technique to avoid skin contact.[3]
-
Body Protection: Wear a lab coat or other protective clothing to prevent skin exposure.[5][6]
-
Respiratory Protection: If dust is generated, use a NIOSH/MSHA-approved dust respirator.[5][6]
-
Operational Plan for this compound Disposal
The disposal of this compound must be conducted in a manner that adheres to local, regional, and national hazardous waste regulations.[4][7] Chemical waste generators are responsible for the correct classification and disposal of their waste.[4][7]
Step 1: Waste Identification and Segregation
-
Identify Waste: Clearly identify all waste containing this compound. This includes pure, unused product, contaminated materials (e.g., paper towels, gloves), and empty containers.
-
Segregate Waste: Do not mix this compound waste with other chemical waste streams unless directed by your institution's environmental health and safety (EHS) office. It is incompatible with strong oxidizing agents and strong bases.[4]
Step 2: Spill Management and Collection
For minor spills or collection of solid waste:
-
Avoid Dust: Clean up spills immediately by sweeping or vacuuming. Use dry clean-up procedures and avoid generating dust.[1][5]
-
Contain: Place the collected material into a suitable, clearly labeled, and closed container for disposal.[1][7]
-
Decontaminate: After collecting the spilled material, flush the area with water. Prevent runoff from entering drains.[3][5]
Step 3: Packaging and Labeling for Disposal
-
Container: Use a robust, sealable container for the waste. Check that containers are clearly labeled.[5]
-
Labeling: Label the waste container clearly as "Hazardous Waste: this compound" and include any other information required by your institution or local regulations.
-
Contaminated Packaging: Dispose of contaminated packaging and empty containers in the same manner as the unused product.[3]
Step 4: Final Disposal Method
Do not dispose of this compound down the drain.[3][7] The recommended disposal method is through a licensed professional waste disposal service.[3] Common approved methods include:
-
Incineration: The preferred method is to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber.[2][3]
-
Licensed Disposal Company: Offer surplus and non-recyclable solutions to a licensed disposal company for proper management.[3]
Always consult your state and local land waste management authority for final approval of your disposal method.[5]
Physicochemical and Toxicological Data
The following table summarizes key quantitative data for this compound.
| Property | Value | Source(s) |
| Physical State | Solid (White to Yellow Powder) | [1][4][7] |
| Molecular Formula | C₉H₆O₃ | [4] |
| Molecular Weight | 162.14 g/mol | [4] |
| Melting Point | 210 - 215 °C (410 - 419 °F) | [4][7] |
| Acute Toxicity (Oral) | LD50 (Mouse) = 2000 mg/kg | [1][3] |
| Solubility | Soluble in water. | [7] |
Disposal Workflow Visualization
The following diagram illustrates the logical steps and decision points for the proper disposal of this compound waste.
Caption: Workflow for the safe disposal of this compound waste.
References
Safeguarding Your Research: A Comprehensive Guide to Handling 4-Hydroxycoumarin
For researchers, scientists, and professionals in drug development, ensuring a safe laboratory environment is paramount. This guide provides essential, immediate safety and logistical information for handling 4-Hydroxycoumarin, a reactive intermediate used in the manufacture of fine chemicals. Adherence to these protocols is critical for minimizing risk and ensuring operational integrity.
Personal Protective Equipment (PPE) and Safety Measures
When handling this compound, a comprehensive approach to personal protection is necessary to prevent exposure. The following table summarizes the required PPE and safety measures.
| Category | Equipment/Measure | Specification | Rationale |
| Eye and Face Protection | Safety Glasses with Side-Shields or Goggles | Conforming to EN166 or OSHA 29 CFR 1910.133 standards.[1][2][3][4] | Protects against dust particles and splashes. |
| Skin Protection | Chemical-Resistant Gloves | Nitrile rubber, 0.11 mm minimum thickness, with a breakthrough time of at least 480 minutes is a suitable option.[5] Always inspect gloves prior to use and use proper removal technique.[5][6] | Prevents skin contact and potential irritation or sensitization.[7][8] |
| Protective Clothing | Complete suit protecting against chemicals, lab coat, or overalls.[5][9] | Minimizes skin contact with the substance.[2] | |
| Safety Footwear | As appropriate for the laboratory environment.[9] | Protects against spills. | |
| Respiratory Protection | Dust Respirator | For nuisance exposures, a P95 (US) or P1 (EU EN 143) particle respirator. For higher-level protection, use OV/AG/P99 (US) or ABEK-P2 (EU EN 143) respirator cartridges.[5] Use is warranted when ventilation is inadequate or when generating dust.[2][9] | Prevents inhalation of harmful dust.[7] |
| Hygiene | Eyewash Station and Safety Shower | Readily accessible in the work area.[2][9] | Provides immediate decontamination in case of exposure. |
| Hand Washing | Wash hands thoroughly with soap and water after handling and before breaks.[5][6][9] | Removes any residual contamination. |
Operational Plan for Handling this compound
A systematic approach to handling this compound is crucial for safety and experimental success.
1. Preparation:
-
Ensure the work area is well-ventilated.[9] Local exhaust ventilation may be necessary if there is a risk of overexposure.[9]
-
Verify that an eyewash station and safety shower are accessible.[2]
-
Don all required Personal Protective Equipment (PPE) as detailed in the table above.
-
Keep the container of this compound tightly closed when not in use.[1][2][3]
2. Handling:
-
Minimize dust generation and accumulation.[2]
-
Use dry, clean utensils and equipment to handle the solid material.
3. Spill Management:
-
Minor Spills:
-
Major Spills:
Disposal Plan for this compound
Proper disposal of this compound and its containers is essential to prevent environmental contamination and ensure regulatory compliance.
1. Waste Collection:
-
Collect waste this compound and contaminated materials (e.g., gloves, wipes) in a suitable, closed, and clearly labeled container.[5]
2. Disposal Procedure:
-
Dispose of contents and container in accordance with all local, state, and federal regulations.[6][9]
-
It is recommended to contact a licensed professional waste disposal service.[5]
-
One possible method of disposal is to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber.[5]
Caption: Workflow for the safe handling and disposal of this compound.
References
- 1. fishersci.com [fishersci.com]
- 2. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 3. fishersci.com [fishersci.com]
- 4. tcichemicals.com [tcichemicals.com]
- 5. oxfordlabfinechem.com [oxfordlabfinechem.com]
- 6. sigmaaldrich.cn [sigmaaldrich.cn]
- 7. lobachemie.com [lobachemie.com]
- 8. d1io3yog0oux5.cloudfront.net [d1io3yog0oux5.cloudfront.net]
- 9. sdfine.com [sdfine.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
